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  • Product: 4-Aminothiophene-2-carbonitrile hydrochloride
  • CAS: 73781-73-4

Core Science & Biosynthesis

Foundational

Architectural Versatility of 4-Aminothiophene-2-carbonitrile Hydrochloride in Modern Drug Discovery

A Structural and Mechanistic Whitepaper As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter the challenge of balancing reactivity with stability in molecular bu...

Author: BenchChem Technical Support Team. Date: March 2026

A Structural and Mechanistic Whitepaper

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter the challenge of balancing reactivity with stability in molecular building blocks. 4-Aminothiophene-2-carbonitrile hydrochloride represents a masterclass in this balance. By combining the bioisosteric properties of a thiophene ring with a highly reactive push-pull electronic system, this compound serves as a privileged scaffold for developing advanced therapeutics, ranging from oncology to antiviral agents.

This whitepaper deconstructs the structural rationale, pharmacological utility, and self-validating synthetic protocols required to successfully leverage this molecule in drug development pipelines.

Structural Elucidation and Electronic Profiling

The core of 4-aminothiophene-2-carbonitrile is defined by its 1,3-relationship between the electron-donating amino group at position 4 and the electron-withdrawing carbonitrile group at position 2. This creates a "push-pull" electronic dipole across the thiophene ring, making it an exceptional candidate for cyclization reactions.

However, free aminothiophenes are notoriously electron-rich and highly susceptible to oxidative degradation and polymerization in ambient air. The free base requires strict storage at. By converting the free base to the, the amine is protonated[1]. This protonation dramatically lowers the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the molecule kinetically stable against atmospheric oxygen while significantly enhancing its aqueous solubility for physiological assays.

Table 1: Physicochemical and Structural Profile
ParameterSpecification
Chemical Name 4-Aminothiophene-2-carbonitrile hydrochloride
CAS Registry Number 73781-73-4 (HCl Salt) / 73781-74-5 (Free Base)
Molecular Formula C₅H₅ClN₂S
Molecular Weight 160.62 g/mol
Physical Appearance Off-white to pale brown crystalline solid
Solubility Soluble in DMSO, Methanol, and Water
Storage Requirements 2–8°C, inert atmosphere (Argon/N₂), desiccated

Pharmacological Utility and Pathway Modulation

The strategic positioning of the amino and cyano groups allows for facile conversion into thieno[3,2-d]pyrimidines . This bicyclic system acts as a purine bioisostere, mimicking the ATP hinge-binding region, which is critical for interacting with kinase and polymerase active sites.

Recent structural modeling and empirical studies have leveraged aminothiophene-carbonitrile derivatives as potent , demonstrating high binding affinity and serving as potential drug candidates for eradicating Hepatitis B and C[2].

Furthermore, this core structure is a critical intermediate in the synthesis of [3]. By blocking G6PD, these inhibitors disrupt the oxidative pentose phosphate pathway, starving cancer cells of the NADPH required to neutralize reactive oxygen species (ROS), thereby inducing targeted apoptosis in oncology models.

DrugDesign Core 4-Aminothiophene-2-carbonitrile HCl Intermediate Thieno[3,2-d]pyrimidine Scaffold Core->Intermediate Cyclization (Formamide/Urea) Target1 G6PD Inhibitors (Metabolic Oncology) Intermediate->Target1 C4/C2 Substitution Target2 NS5B Polymerase Inhibitors (Antiviral) Intermediate->Target2 Arylation

Divergent synthesis of therapeutic agents from the 4-Aminothiophene-2-carbonitrile core.

Mechanistic Synthesis & Causality

The synthesis of 4-aminothiophene-2-carbonitrile hydrochloride relies on the chemoselective reduction of 4-nitrothiophene-2-carbonitrile. The selection of iron powder and ammonium chloride (Fe/NH₄Cl) for this reduction is not arbitrary. Traditional palladium-catalyzed hydrogenation is contraindicated due to the high risk of catalyst poisoning by the thiophene sulfur atom. Furthermore, mild proton-coupled electron transfer reagents prevent the over-reduction of the sensitive carbonitrile group into a primary amine.

SynthesisWorkflow A 4-Nitrothiophene- 2-carbonitrile B Reduction (Fe, NH4Cl) A->B 80°C, EtOH/H2O C 4-Aminothiophene- 2-carbonitrile B->C Extraction D Salt Formation (HCl in Dioxane) C->D Anhydrous E 4-Aminothiophene- 2-carbonitrile HCl D->E Precipitation

Synthetic workflow for 4-Aminothiophene-2-carbonitrile hydrochloride.

Experimental Protocols: A Self-Validating System

To ensure high fidelity in drug discovery workflows, the following protocol integrates self-validating analytical checkpoints to guarantee chemoselectivity and salt integrity.

Step 1: Chemoselective Reduction
  • Reaction Setup: Suspend 4-nitrothiophene-2-carbonitrile (1.0 eq) and NH₄Cl (5.0 eq) in an Ethanol/Water mixture (4:1 v/v). Heat to 80°C under an inert argon atmosphere.

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) portion-wise over 30 minutes to control the exothermic reaction. Reflux for 2–4 hours.

  • Self-Validation (TLC & IR): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material should completely disappear. Validate the intermediate via FTIR: ensure the disappearance of the asymmetric/symmetric NO₂ stretching bands (1520 and 1340 cm⁻¹) and the emergence of primary amine N-H stretches (3400–3300 cm⁻¹).

Step 2: Workup and Isolation
  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the pad thoroughly with hot ethyl acetate.

  • Extraction: Concentrate the filtrate in vacuo to remove ethanol. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude free base.

Step 3: Hydrochloride Salt Formation
  • Anhydrous Precipitation: Dissolve the crude free base in anhydrous diethyl ether at 0°C. Dropwise, add 4M HCl in dioxane (1.1 eq) under vigorous stirring.

    • Causality: The anhydrous environment prevents the hydrolysis of the nitrile group. The immediate precipitation of the salt drives the reaction to completion and protects the amine from atmospheric oxidation.

  • Self-Validation (NMR & Counterion Test): Filter and dry the precipitate. Perform a silver nitrate (AgNO₃) test on an aqueous aliquot; an immediate white precipitate of AgCl confirms the chloride counterion. In ¹H NMR (DMSO-d₆), look for a broad downfield signal (> 9.0 ppm) corresponding to the -NH₃⁺ protons, distinct from the sharper -NH₂ signal (~5.5 ppm) of the free base.

References

  • Benjamin, I., et al. "Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C." Chemical Sciences, Springer, 2022. URL: [Link]

  • "WO2021146543A1 - Inhibitors of glucose-6-phosphate dehydrogenase and uses thereof." Google Patents, 2021.

Sources

Exploratory

4-Aminothiophene-2-carbonitrile hydrochloride MSDS safety data sheet

Comprehensive Safety and Handling Protocol for 4-Aminothiophene-2-carbonitrile Hydrochloride Executive Summary In modern drug discovery, functionalized thiophenes serve as privileged scaffolds, frequently utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for 4-Aminothiophene-2-carbonitrile Hydrochloride

Executive Summary In modern drug discovery, functionalized thiophenes serve as privileged scaffolds, frequently utilized in the synthesis of kinase inhibitors, GPCR modulators, and antiviral agents[1]. Specifically, 4-Aminothiophene-2-carbonitrile hydrochloride (CAS 73781-73-4) is a highly versatile, yet reactive, building block[2]. As a Senior Application Scientist, I have observed that mishandling this compound not only jeopardizes laboratory safety but also compromises downstream synthetic yields (e.g., in cross-coupling or cyclization reactions) due to the degradation of the electron-rich thiophene core. This technical guide provides a mechanistic breakdown of its safety profile, physicochemical properties, and field-proven handling protocols.

Chemical Identity & Physicochemical Properties

Understanding the fundamental properties of 4-Aminothiophene-2-carbonitrile hydrochloride is the first step in designing a self-validating safety protocol. The presence of the hydrochloride salt enhances its solubility in polar solvents but introduces specific hygroscopic and acidic characteristics[3].

Table 1: Chemical Identity & Physical Properties

PropertyValue / Description
Chemical Name 4-Aminothiophene-2-carbonitrile hydrochloride
CAS Number 73781-73-4
Molecular Formula C5H5ClN2S (C5H4N2S • HCl)
Molecular Weight 160.62 g/mol
Appearance Solid / Powder (typically off-white to pale yellow)
Functional Groups Primary amine (protonated), Nitrile, Thiophene ring

Mechanistic Toxicology & Hazard Profile

Standard Safety Data Sheets (SDS) list hazards, but understanding the causality behind these classifications is critical for effective risk mitigation[3].

  • Acute Oral Toxicity (H302): The toxicity arises from the potential metabolic activation of the cyano group (-C≡N) and the electron-rich thiophene ring in vivo. Cytochrome P450-mediated oxidation of the thiophene ring can form reactive epoxides or sulfoxides, which are hepatotoxic.

  • Skin/Eye Corrosion and Irritation (H315, H319): As a hydrochloride salt, this compound is inherently acidic. Upon contact with physiological moisture (e.g., sweat, tears), the salt dissociates, releasing localized equivalents of hydrochloric acid. This rapid pH depression causes immediate protein denaturation and tissue irritation[3].

  • Respiratory Irritation (H335): Inhalation of the fine crystalline powder introduces the acidic salt directly to the mucosal membranes of the respiratory tract, triggering severe irritation, coughing, and potential bronchospasm[3].

Table 2: GHS Hazard Classifications & Precautionary Directives

GHS CodeHazard StatementMechanistic Mitigation Strategy
H302 Harmful if swallowedPrevent ingestion via strict hygiene; isolate from food/drink areas.
H315 Causes skin irritationUse double-layered nitrile gloves; neutralize spills before cleaning.
H319 Causes serious eye irritationMandate tight-fitting chemical safety goggles (not standard glasses).
H335 May cause respiratory irritationHandle exclusively within a certified fume hood or glovebox.

Advanced Handling & Containment Workflows

To maintain scientific integrity and safety, the handling of 4-Aminothiophene-2-carbonitrile hydrochloride must follow a strict, self-validating workflow. The hygroscopic nature of the HCl salt means that exposure to ambient humidity will not only degrade the reagent (leading to failed reactions) but also increase its tackiness, making it harder to clean[2].

Step-by-Step Handling Methodology:

  • Preparation: Ensure the fume hood has a face velocity of at least 0.5 m/s. Don appropriate PPE: flame-resistant lab coat, chemical splash goggles, and double nitrile gloves.

  • Weighing: Use an anti-static weighing boat. The fine powder of the hydrochloride salt can hold a static charge, causing it to aerosolize or cling to spatulas. Use a grounded, non-sparking spatula.

  • Dissolution: Transfer the solid to a dry, argon-flushed reaction vessel. Add anhydrous solvent (e.g., DMF, THF, or DCM) slowly. Causality note: Using anhydrous solvents prevents the premature dissociation of the HCl salt, which could otherwise lead to side reactions or degradation of the amine.

  • Free-Basing (If Required): If the free amine is needed for the reaction, add a mild, non-nucleophilic base (e.g., DIPEA or triethylamine) dropwise at 0°C to control the exothermic neutralization.

HandlingWorkflow S1 1. Storage Retrieval (2-8°C, Inert Gas) S2 2. Containment (Fume Hood / Glovebox) S1->S2 S3 3. Dissolution (Anhydrous Solvents) S2->S3 S4 4. Reaction Execution (Closed System) S3->S4 S5 5. Waste Disposal (Halogenated/Aqueous) S4->S5

Caption: Sequential containment and handling workflow for 4-Aminothiophene-2-carbonitrile HCl.

Emergency Response & Decontamination Protocols

In the event of a spill or exposure, rapid and chemically logical responses are required to prevent escalation.

Spill Decontamination Methodology:

  • Evacuation & Ventilation: Immediately clear the area of personnel not wearing respiratory protection. Ensure fume hood sashes are lowered to maximize exhaust.

  • Neutralization: Do not sweep the raw powder. Sweeping aerosolizes the acidic dust. Instead, cover the spill with a weak solid base, such as sodium bicarbonate (NaHCO₃). This neutralizes the HCl component without generating excessive heat[3].

  • Collection: Moisten the neutralized mixture slightly with water to bind the dust, then collect it using a non-sparking scoop into a designated hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a dilute soap solution, followed by a water rinse, to remove any residual thiophene organics.

SpillResponse E1 Spill Detection (Solid/Powder) E2 Evacuate & Ventilate (Prevent Inhalation) E1->E2 E3 Don PPE (Respirator, Nitrile Gloves) E2->E3 E4 Neutralization (NaHCO3 for HCl salt) E3->E4 E5 Mechanical Collection (Non-sparking tools) E4->E5

Caption: Step-by-step emergency spill response and neutralization pathway.

Storage & Stability Dynamics

The long-term stability of 4-Aminothiophene-2-carbonitrile hydrochloride depends entirely on mitigating its two primary degradation pathways: oxidation and hydrolysis.

  • Temperature: Store at 2-8°C. Elevated temperatures accelerate the oxidation of the primary amine group, leading to dark, tarry impurities[2].

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The hydrochloride salt is hygroscopic; absorbing atmospheric moisture will cause the powder to clump and slowly hydrolyze the nitrile group over time.

  • Light: Keep in a dark, opaque container, as heterocyclic amines can undergo photo-degradation.

References

  • Angene Chemical. (2024). Safety Data Sheet: 4-Aminothiophene-2-carbonitrile hydrochloride. Retrieved from [Link]

  • Duvauchelle, V., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry. Retrieved from[Link]

Sources

Foundational

Technical Characterization Guide: 4-Aminothiophene-2-carbonitrile Hydrochloride

This technical guide provides an in-depth analysis of the characterization, specifically the melting point determination, of 4-Aminothiophene-2-carbonitrile hydrochloride . It addresses the scarcity of published physical...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the characterization, specifically the melting point determination, of 4-Aminothiophene-2-carbonitrile hydrochloride . It addresses the scarcity of published physical data for this specific salt form by establishing a rigorous experimental framework for its synthesis, isolation, and thermal analysis.

Executive Summary

4-Aminothiophene-2-carbonitrile hydrochloride (CAS: 73781-74-5 for free base) is a specialized heterocyclic building block used in the synthesis of kinase inhibitors and complex pharmaceuticals. Unlike its thermodynamically stable isomer (2-aminothiophene-3-carbonitrile), the 4-amino isomer exhibits significant oxidative instability in its free base form. Consequently, conversion to the hydrochloride (HCl) salt is the standard protocol for isolation and storage.

This guide addresses a critical gap in current chemical literature: the lack of a standardized melting point (MP) range for the HCl salt. While the free base is a low-melting solid or oil prone to darkening, the HCl salt is a crystalline solid with a distinct, decomposition-prone melting behavior. This document outlines the expected thermal properties, synthesis logic, and a validated protocol for precise characterization.

Chemical Identity & Structural Context[1][2][3][4][5][6]

The precise identification of the regioisomer is paramount, as the 2-amino and 3-amino isomers are commercially more common but chemically distinct.

PropertySpecification
Compound Name 4-Aminothiophene-2-carbonitrile hydrochloride
Free Base CAS 73781-74-5
Salt CAS Not widely indexed; refer to Free Base
Molecular Formula C₅H₄N₂S[1] · HCl
Molecular Weight 124.16 (Free Base) + 36.46 (HCl) ≈ 160.62 g/mol
Appearance Off-white to beige hygroscopic powder
Solubility Soluble in DMSO, Methanol; sparingly soluble in DCM
Isomeric Differentiation (Critical Check)
  • Target: 4-Amino -2-carbonitrile (Less stable, kinetic product).

  • Common Isomer: 2-Amino -3-carbonitrile (CAS 4651-82-5, MP 104–108 °C).

  • Common Isomer: 3-Amino -2-carbonitrile (CAS 56489-05-5).[1]

Technical Note: Confusion between these isomers is the primary cause of erroneous melting point data in internal databases. Ensure proton NMR confirms the 4-position substitution (typically distinct thiophene proton doublets at ~6.5–7.5 ppm) before thermal analysis.

Melting Point Characterization

The Data Gap

Unlike the 2-amino isomer, which has a clean melting point of 104–108 °C, the 4-aminothiophene-2-carbonitrile HCl salt does not have a single, universally cited melting point in standard catalogs (Sigma-Aldrich, Enamine). This is attributed to:

  • Thermal Decomposition: The HCl salt tends to dehydrohalogenate or polymerize upon melting.

  • Hygroscopicity: Absorbed water significantly depresses the observed MP.

Expected Range & Behavior

Based on structural analogs (e.g., 3-aminothiophene HCl salts) and thermodynamic modeling:

  • Onset: 175 °C – 185 °C (Darkening/browning begins).

  • Melting/Decomposition: 195 °C – 210 °C (with gas evolution).

  • Behavior: The compound will likely not show a clear liquid phase but rather a "melt-degradation" transition.

Experimental Protocol: High-Precision Determination

To establish a reliable MP for your specific batch, follow this self-validating protocol.

Method A: Capillary Melting Point (Standard)
  • Drying: Dry 50 mg of the salt in a vacuum oven at 40 °C for 4 hours over P₂O₅ to remove lattice water.

  • Packing: Pack the capillary to a height of 2–3 mm. Ensure the sample is compact to minimize air pockets.

  • Ramp Rate:

    • Fast Ramp (10 °C/min) to 160 °C.

    • Slow Ramp (1 °C/min ) from 160 °C until the event.

  • Observation: Record two temperatures:

    • 
      : First visible liquid or significant color change (browning).
      
    • 
      : Active bubbling or complete collapse of the solid.
      
Method B: Differential Scanning Calorimetry (DSC)
  • Pan: Crimped aluminum pan with a pinhole (to release HCl gas).

  • Program: Equilibrate at 30 °C → Ramp 5 °C/min to 250 °C.

  • Interpretation: Look for a sharp endotherm (melting) immediately followed by or overlapping with a broad exotherm (decomposition).

Synthesis & Salt Formation Workflow

The melting point is only valid if the salt synthesis is controlled. The free base is generated in situ or by reduction and immediately trapped as the salt.

Reaction Scheme

The following Graphviz diagram illustrates the critical pathway from the nitro-precursor to the stable HCl salt.

SynthesisPathway cluster_stability Stability Critical Zone Nitro 4-Nitrothiophene-2-carbonitrile (Precursor) Reduction Reduction (Fe/AcOH or SnCl2) Nitro->Reduction Step 1 FreeBase 4-Aminothiophene-2-carbonitrile (Free Base - Unstable Oil) Reduction->FreeBase Isolation (< 0°C) SaltFormation Salt Formation (HCl in Dioxane/Ether) FreeBase->SaltFormation Step 2 (Immediate) Product 4-Aminothiophene-2-carbonitrile HCl (Stable Solid) SaltFormation->Product Precipitation

Figure 1: Synthesis pathway emphasizing the transient nature of the free base and the necessity of immediate salt formation for stable characterization.

Detailed Protocol: Salt Formation
  • Dissolution: Dissolve the crude free base (dark oil) in anhydrous Diethyl Ether or MTBE (10 mL/g).

  • Filtration: Filter through a celite pad to remove insoluble oligomers.

  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 equivalents) at 0 °C.

    • Why Dioxane? It prevents the introduction of water, which is crucial for obtaining a sharp melting point.

  • Precipitation: A beige precipitate will form immediately. Stir for 30 minutes at 0 °C.

  • Isolation: Filter under Nitrogen (to avoid moisture uptake). Wash with cold ether.

  • Result: This yields the "Analytical Grade" salt required for MP determination.

Troubleshooting & Impurity Profile

If your melting point is < 170 °C or the range is broad (> 5 °C), suspect the following:

ObservationDiagnosisRemediation
Melting < 150 °C Residual Solvent / Free BaseDry sample in vacuum oven; check NMR for solvent peaks.
Sticky / Gumming Hygroscopic WaterRecrystallize from MeOH/Et₂O; handle in glovebox.
Double Melting Point Isomer ContaminationCheck Regioselectivity. The 2-amino isomer melts at ~104 °C.
Black Charring Oxidative PolymerizationPerform salt formation under strict inert atmosphere (Ar/N₂).

References

  • Sigma-Aldrich. (2025). Product Specification: 4-Aminothiophene-2-carbonitrile (CAS 73781-74-5).[1][2] Retrieved from

  • TCI Chemicals. (2025). Isomer Comparison: 2-Amino-3-cyanothiophene (CAS 4651-82-5). Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Aminothiophene Derivatives. Retrieved from

  • PubChem. (2025). Compound Summary: 4-Aminothiophene-2-carbonitrile.[1][2] National Library of Medicine. Retrieved from

  • Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen. Chemische Berichte. (Foundational chemistry for aminothiophene synthesis).

Sources

Exploratory

A Senior Application Scientist's Guide to High-Purity 4-Aminothiophene-2-carbonitrile Hydrochloride for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 4-Aminothiophene-2-carbonitrile Hydrochloride in Drug Discovery The 2-aminothiophene scaffold is a cornerstone in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Aminothiophene-2-carbonitrile Hydrochloride in Drug Discovery

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This heterocyclic motif is a key component in pharmaceuticals exhibiting diverse activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Within this critical class of molecules, 4-Aminothiophene-2-carbonitrile hydrochloride (CAS No. 73781-73-4) emerges as a versatile and highly valuable building block for the synthesis of novel therapeutic agents. Its strategic placement of an amino group and a nitrile functionality on the thiophene ring allows for a multitude of chemical transformations, making it an ideal starting material for generating compound libraries for drug screening and for the synthesis of complex molecular architectures.

This in-depth technical guide provides a comprehensive overview of high-purity 4-Aminothiophene-2-carbonitrile hydrochloride, from sourcing and synthesis to quality control and its applications in pharmaceutical development. As a senior application scientist, the following sections are designed to equip researchers with the necessary knowledge to effectively utilize this key intermediate in their drug discovery endeavors.

I. Sourcing and Procurement of High-Purity 4-Aminothiophene-2-carbonitrile Hydrochloride

The procurement of high-purity starting materials is a critical first step in any drug development pipeline. For 4-Aminothiophene-2-carbonitrile hydrochloride, it is essential to identify reliable suppliers who can provide material with consistent quality and comprehensive analytical documentation.

It is important to note a potential for ambiguity in CAS numbers for this compound and its free base. Researchers should exercise diligence in confirming the identity of the product with the supplier.

Table 1: Key Suppliers of 4-Aminothiophene-2-carbonitrile and its Hydrochloride Salt

SupplierProduct NameCAS NumberPurityNotes
BLD Pharm4-Aminothiophene-2-carbonitrile hydrochloride73781-73-4Not specifiedDirect hydrochloride salt supplier.[4]
AChemBlock4-Aminothiophene-2-carbonitrile73781-74-597%Free base available.[5]
Synthonix4-Aminothiophene-2-carbonitrile73781-74-5>98%High-purity free base.[6]

II. Synthesis and Purification of High-Purity 4-Aminothiophene-2-carbonitrile Hydrochloride

For laboratories that require larger quantities or have in-house synthesis capabilities, understanding the synthetic route to high-purity 4-Aminothiophene-2-carbonitrile hydrochloride is crucial. The most versatile and widely adopted method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction .[7][8]

A. The Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[7]

Gewald_Synthesis_Workflow cluster_synthesis Synthesis of 4-Aminothiophene-2-carbonitrile cluster_purification Purification cluster_salt_formation Salt Formation Start Starting Materials: - Malononitrile - Acetaldehyde - Elemental Sulfur Reaction Gewald Reaction: - Base catalyst (e.g., Morpholine) - Solvent (e.g., Ethanol) - Heat Start->Reaction 1. Condensation Crude_Product Crude 4-Aminothiophene- 2-carbonitrile Reaction->Crude_Product 2. Cyclization Recrystallization Recrystallization: - Hot solvent (e.g., Ethanol) - Cooling - Filtration Crude_Product->Recrystallization 3. Purification Pure_Free_Base Pure 4-Aminothiophene- 2-carbonitrile Recrystallization->Pure_Free_Base Salt_Formation HCl Salt Formation: - Dissolve in ether - Bubble HCl gas or add HCl in ether Pure_Free_Base->Salt_Formation 4. Protonation Final_Product High-Purity 4-Aminothiophene- 2-carbonitrile Hydrochloride Salt_Formation->Final_Product

Caption: A general workflow for the synthesis and purification of 4-Aminothiophene-2-carbonitrile hydrochloride.

B. Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established principles of the Gewald reaction and standard organic chemistry techniques. Optimization may be necessary.

Step 1: Synthesis of 4-Aminothiophene-2-carbonitrile (Free Base)

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add ethanol as the solvent, followed by malononitrile, acetaldehyde, and elemental sulfur in equimolar amounts.

  • Base Addition: Slowly add a catalytic amount of a suitable base, such as morpholine or triethylamine.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product may precipitate. If so, collect it by filtration. If not, remove the solvent under reduced pressure.

Step 2: Purification by Recrystallization

  • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of ethyl acetate and hexanes is often a good starting point for aminothiophenes.[9]

  • Procedure: Dissolve the crude product in a minimal amount of boiling solvent. If colored impurities are present, they can be removed by adding activated charcoal and performing a hot filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step 3: Conversion to the Hydrochloride Salt

  • Dissolution: Dissolve the purified 4-Aminothiophene-2-carbonitrile free base in a suitable anhydrous solvent, such as diethyl ether or dioxane.

  • Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with the anhydrous solvent, and dry thoroughly under vacuum to yield high-purity 4-Aminothiophene-2-carbonitrile hydrochloride.

III. Quality Control and Analytical Validation

Ensuring the purity and structural integrity of 4-Aminothiophene-2-carbonitrile hydrochloride is paramount for its use in drug synthesis. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment in the pharmaceutical industry. A reverse-phase HPLC method is generally suitable for analyzing aminothiophene derivatives.

Table 2: Proposed HPLC Method Parameters

ParameterSpecification
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm or λmax)
Column Temperature Ambient or controlled (e.g., 30 °C)

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring and the protons of the amino group. The chemical shifts and coupling constants will be characteristic of the 4-amino-2-carbonitrile substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the thiophene ring, the nitrile carbon, and the carbons bearing the amino and cyano groups. The chemical shifts provide further confirmation of the compound's structure.[10]

C. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Analytical_Workflow Sample 4-Aminothiophene-2-carbonitrile HCl HPLC HPLC Analysis (Purity Assessment) Sample->HPLC NMR NMR Spectroscopy (Structure Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS Results Certificate of Analysis (Purity >98%, Structure Confirmed) HPLC->Results NMR->Results MS->Results Signaling_Pathway cluster_synthesis Synthesis of a Thieno[2,3-d]pyrimidine Kinase Inhibitor cluster_pathway Cellular Signaling Pathway Start 4-Aminothiophene- 2-carbonitrile HCl Step1 Reaction with Formamide Start->Step1 Intermediate Thieno[2,3-d]pyrimidine Intermediate Step1->Intermediate Step2 Further Functionalization (e.g., Suzuki Coupling) Intermediate->Step2 Final_Compound Bioactive Thieno[2,3-d]pyrimidine (e.g., Kinase Inhibitor) Step2->Final_Compound Receptor Receptor Tyrosine Kinase (e.g., EGFR) Final_Compound->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activation Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Inhibition Inhibition

Caption: Synthesis of a potential kinase inhibitor from 4-Aminothiophene-2-carbonitrile and its inhibitory action on a cell signaling pathway.

V. Conclusion

High-purity 4-Aminothiophene-2-carbonitrile hydrochloride is a strategically important building block for modern drug discovery. Its versatile chemical nature, rooted in the privileged 2-aminothiophene scaffold, provides access to a vast chemical space of potential therapeutic agents. By understanding the nuances of sourcing, synthesis, purification, and quality control, researchers can confidently employ this key intermediate to accelerate their research and development efforts in the quest for novel medicines.

References

Sources

Foundational

Structural, Mechanistic, and Synthetic Divergence: A Comparative Analysis of 4-Amino and 5-Aminothiophene-2-carbonitrile Hydrochloride in Drug Discovery

Executive Summary Thiophene-2-carbonitrile scaffolds are privileged structures in modern medicinal chemistry, serving as the core pharmacophore for a wide array of targeted therapeutics. The introduction of an amino grou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene-2-carbonitrile scaffolds are privileged structures in modern medicinal chemistry, serving as the core pharmacophore for a wide array of targeted therapeutics. The introduction of an amino group at the 4-position versus the 5-position fundamentally alters the electronic landscape, reactivity, and spatial geometry of the molecule. This technical guide explores the mechanistic divergence between 4-aminothiophene-2-carbonitrile hydrochloride and 5-aminothiophene-2-carbonitrile hydrochloride , detailing their distinct reactivity profiles, regioselective functionalization, and applications in target-oriented synthesis.

Electronic and Structural Divergence (The "Push-Pull" Paradigm)

The positional isomerism of the amino group relative to the strongly electron-withdrawing nitrile group dictates the quantum mechanical behavior of the thiophene ring.

  • 5-Aminothiophene-2-carbonitrile : Features an amino group at the alpha position (C5) and a nitrile group at the opposite alpha position (C2). This creates a highly conjugated "push-pull" electronic system . The lone pair on the C5 nitrogen delocalizes through the thiophene

    
    -system, pushing electron density toward the electron-withdrawing nitrile group. This extended resonance stabilizes the free base but makes the hydrochloride salt prone to dissociation if not stored in a strictly dry, inert atmosphere at 2-8 °C[1].
    
  • 4-Aminothiophene-2-carbonitrile : Features the amino group at the beta position (C4). The cross-conjugation prevents the same direct push-pull resonance with the C2 nitrile. Consequently, the electron density remains highly localized. The C5 position (alpha to the sulfur and ortho to the amino group) becomes exceptionally electron-rich and hyper-reactive[2].

Table 1: Comparative Physicochemical & Electronic Properties
Property4-Aminothiophene-2-carbonitrile HCl5-Aminothiophene-2-carbonitrile HCl
CAS Number (Free Base) 73781-74-552532-63-5
CAS Number (HCl Salt) 73781-73-4N/A (Often synthesized in situ)
Substitution Pattern 2,4-Disubstituted (Beta-Amino)2,5-Disubstituted (Alpha-Amino)
Electronic System Cross-Conjugated (Localized)Push-Pull Conjugated (Extended)
Primary EAS Site C5 (Alpha to Sulfur)C4 (Ortho to Amino)
Major Drug Target Application G6PD Inhibitors (Immunometabolism)JAK1 Inhibitors (Immunology)

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The positional isomerism dictates the regiochemical outcome of downstream functionalization, a critical factor in library synthesis and scale-up manufacturing.

  • In the 5-amino isomer , the C5 position is blocked. The amino group strongly activates the adjacent C4 position (ortho-directing effect), while the nitrile group deactivates C3. Thus, electrophiles exclusively attack C4, enabling predictable halogenation[3].

  • In the 4-amino isomer , the C5 position is open and strongly activated by both the adjacent sulfur atom and the ortho-amino group. EAS reactions will rapidly and selectively occur at C5.

Regioselectivity Core Thiophene-2-carbonitrile Core Iso4 4-Amino Isomer (Beta-Substituted) Core->Iso4 Iso5 5-Amino Isomer (Alpha-Substituted) Core->Iso5 Elec4 Localized Electron Density (Cross-Conjugated) Iso4->Elec4 Elec5 Push-Pull Conjugation (Extended Resonance) Iso5->Elec5 Reac4 Hyper-reactive C5 Position (Open Alpha Site) Elec4->Reac4 Directs EAS Reac5 Activated C4 Position (Blocked Alpha Site) Elec5->Reac5 Directs EAS

Fig 1: Electronic delocalization and regioselective EAS targeting in thiophene isomers.

Translational Applications in Medicinal Chemistry

The distinct electronic properties of these isomers dictate their selection for specific drug targets.

  • Immunology & Inflammation (JAK1 Inhibitors) : 5-Aminothiophene-2-carbonitrile is a critical building block in the synthesis of Janus kinase (JAK) inhibitors for inflammatory disorders. Its predictable C4-reactivity allows for precise chlorination and subsequent cross-coupling to build the required pharmacophore[3].

  • Immunometabolism & Oncology (G6PD Inhibitors) : 4-Aminothiophene-2-carbonitrile is utilized in the development of Glucose-6-phosphate dehydrogenase (G6PD) inhibitors. The unique vector of the 4-amino group facilitates specific hydrogen bonding interactions within the G6PD active site, modulating NADP+ reduction and intracellular ROS levels[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate in-process controls (IPCs) to create self-validating synthetic workflows.

Protocol A: Regioselective Chlorination of 5-Aminothiophene-2-carbonitrile

Objective : Synthesize 5-amino-4-chlorothiophene-2-carbonitrile for JAK inhibitor assembly. Mechanistic Rationale : N-Chlorosuccinimide (NCS) is used as a mild electrophilic chlorine source. Strict temperature control (0-5 °C) is required to prevent over-oxidation of the electron-rich thiophene ring and to ensure absolute C4 regioselectivity [3].

  • Initiation : Dissolve 5-aminothiophene-2-carbonitrile (1.0 eq, 124 mg) in anhydrous acetonitrile (MeCN, 10 mL) under a nitrogen atmosphere to prevent moisture-induced degradation.

  • Thermal Control : Cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Lower kinetic energy suppresses non-specific electrophilic attack at the deactivated C3 position.

  • Reagent Addition : Add N-chlorosuccinimide (1.0 eq, 134 mg) in a single portion.

  • Propagation & IPC : Stir the mixture at 0–5 °C for 3 hours. Self-Validation: Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material mass (

    
     125 [M+H]+) is fully converted to the chlorinated product (
    
    
    
    159 [M+H]+)[3].
  • Isolation : Concentrate under reduced pressure and partition the residue between ethyl acetate and water to remove the succinimide byproduct.

Workflow Start 5-Amino Isomer (Starting Material) Reagent Reagent Addition NCS in Anhydrous MeCN Start->Reagent Condition Thermal Control 0-5 °C for 3h Reagent->Condition Validation In-Process Control LC-MS Verification Condition->Validation Prevents over-chlorination Workup Workup & Isolation Concentration & Partitioning Validation->Workup >99% Conversion Product Purified Product 4-Chloro-5-amino Isomer Workup->Product

Fig 2: Self-validating experimental workflow for regioselective chlorination.

Protocol B: Nucleophilic Amine Coupling using 4-Aminothiophene-2-carbonitrile Hydrochloride

Objective : Core assembly for G6PD inhibitor synthesis. Mechanistic Rationale : The hydrochloride salt must be free-based in situ to restore the nucleophilicity of the C4-amine[5]. The reaction requires elevated temperatures (70 °C) due to the reduced nucleophilicity of the beta-amine compared to an alpha-amine, demanding thermal energy to overcome the activation barrier [4].

  • Free-Basing : Suspend 4-aminothiophene-2-carbonitrile hydrochloride (1.0 eq) in a polar aprotic solvent (e.g., DMF). Add a non-nucleophilic base (e.g., DIPEA, 2.5 eq) to liberate the free amine.

  • Electrophile Addition : Introduce the corresponding electrophilic core (e.g., an aryl halide or activated carbonyl).

  • Thermal Activation : Heat the reaction mixture to 70 °C overnight. Causality: The cross-conjugated beta-amine is less nucleophilic; thermal energy is required to drive the coupling[4].

  • Validation & IPC : Monitor the reaction via TLC (ethyl acetate/petroleum ether 1:1). Self-Validation: The disappearance of the highly polar starting material spot confirms complete conversion.

  • Purification : Cool to room temperature, concentrate under vacuum, and purify via Prep-HPLC (XBridge Shield RP18 OBD column) to isolate the target compound[4].

References

  • World Intellectual Property Organization. "Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders" (WO2017012647A1).
  • World Intellectual Property Organization. "Inhibitors of glucose-6-phosphate dehydrogenase and uses thereof" (WO2021146543A1).

Sources

Exploratory

Technical Monograph: Storage &amp; Stability Protocol for 4-Aminothiophene-2-carbonitrile Hydrochloride

Topic: Storage Conditions for 4-Aminothiophene-2-carbonitrile Hydrochloride Powder Content Type: Technical Monograph / Standard Operating Procedure (SOP) Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Man...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage Conditions for 4-Aminothiophene-2-carbonitrile Hydrochloride Powder Content Type: Technical Monograph / Standard Operating Procedure (SOP) Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.[1]

[1]

Executive Summary: The "Gold Standard" Directive

Compound: 4-Aminothiophene-2-carbonitrile hydrochloride CAS: 73781-73-4 (HCl salt) | MW: 160.62 g/mol Critical Attributes: Hygroscopic, Air-Sensitive, Photosensitive.[1]

For maximum shelf-life and assay integrity, 4-Aminothiophene-2-carbonitrile hydrochloride must be maintained in a cold, desiccated, and inert environment .[1] The presence of the hydrochloride counter-ion introduces significant hygroscopicity, which, if unmanaged, catalyzes hydrolysis of the nitrile group and oxidative polymerization of the thiophene amine.[1]

Immediate Storage Parameters:

  • Temperature: 2°C to 8°C (Refrigerated) is standard; -20°C is preferred for long-term (>3 months).

  • Atmosphere: Inert Gas Purge (Argon or Nitrogen).

  • Container: Amber glass vial with a PTFE-lined screw cap, sealed with Parafilm® or electrical tape.

  • Desiccation: Secondary containment with active desiccant (e.g., Drierite™ or Silica Gel).[1]

Physicochemical Profile & Degradation Mechanisms

To store this compound effectively, one must understand why it fails.[1] The molecule possesses three reactive loci that drive instability: the electron-rich thiophene ring, the primary amine, and the nitrile group.[1]

2.1. The Hygroscopicity-Acidity Loop

As a hydrochloride salt, the powder is naturally hygroscopic. Upon absorbing atmospheric moisture, the crystal lattice dissolves locally, creating a highly acidic micro-environment (HCl dissociation).[1]

  • Consequence: Acid-catalyzed hydrolysis of the nitrile (-CN) moiety into a primary amide (CONH₂), and eventually to a carboxylic acid.[1] This irreversibly alters the compound's stoichiometry and biological activity.

2.2. Oxidative Dimerization (The "Browning" Effect)

Aminothiophenes are electron-rich heteroaromatics. In the presence of oxygen and light, the amino group facilitates radical formation on the thiophene ring.

  • Consequence: Formation of azo-linkages or oxidative polymerization. Visually, this manifests as the powder shifting from off-white/beige to dark brown or black .[1]

2.3. Visualization of Degradation Pathways

The following diagram maps the kinetic failure points if storage conditions are breached.

DegradationPathways Compound 4-Aminothiophene-2-carbonitrile HCl (Intact) Moisture Moisture Ingress (Hygroscopicity) Compound->Moisture Oxygen Oxygen/UV Light Exposure Compound->Oxygen Hydrolysis Nitrile Hydrolysis (Formation of Amide) Moisture->Hydrolysis Acid Catalysis (HCl) Oxidation Oxidative Polymerization (Darkening/Tars) Oxygen->Oxidation Radical Mechanism Failure Assay Failure (Impurity > 5%) Hydrolysis->Failure Oxidation->Failure

Figure 1: Mechanistic degradation pathways driven by moisture and oxidation.[1]

Comprehensive Storage Protocol

This protocol is designed to be self-validating. If the steps are followed, the compound remains stable; if the visual indicators (described in Section 5) appear, a step was missed.[1]

Phase 1: Arrival & Initial Handling
  • Equilibration: Upon removal from shipping cold packs, allow the sealed vial to reach room temperature (approx. 30 mins) before opening.

    • Reasoning: Opening a cold vial in humid air causes immediate condensation on the powder, initiating the "Hygroscopicity-Acidity Loop" described above.

  • Inspection: Verify the powder is free-flowing and off-white/beige. Clumping indicates prior moisture exposure.

Phase 2: Long-Term Storage Architecture

Store the compound using a "Russian Doll" containment strategy to create multiple barriers against entropy.

LayerMaterial/MethodTechnical Function
Primary Amber Glass VialBlocks UV light (290–450 nm) to prevent photo-oxidation.
Seal Parafilm® M or PTFE TapePrevents gas exchange through the thread gap of the cap.
Atmosphere Argon/Nitrogen OverlayDisplaces headspace oxygen. Argon is preferred (heavier than air).
Secondary Desiccator Jar / ZiplockCreates a low-humidity micro-environment.
Environment Freezer (-20°C)Kinetic throttling: reduces reaction rates of hydrolysis/oxidation.
Phase 3: Handling & Aliquoting
  • Glovebox: Ideal for dispensing.

  • Benchtop: If a glovebox is unavailable, use a Schlenk line or work quickly under a funnel of inert gas.[1]

  • Avoid Spatula Contamination: Use distinct, clean spatulas. Trace metal ions (Fe, Cu) from dirty tools can catalyze thiophene oxidation.[1]

Workflow Visualization: The "Chain of Custody"

This flowchart illustrates the decision logic for handling the compound from receiving to disposal.

StorageWorkflow Start Shipment Received Equilibrate Equilibrate to RT (Do NOT Open Yet) Start->Equilibrate Inspect Visual Inspection: Off-White & Free Flowing? Equilibrate->Inspect Fail_Inspect Quarantine: Run LC-MS / NMR Inspect->Fail_Inspect No (Dark/Clumped) Pass_Inspect Aliquot under Argon Inspect->Pass_Inspect Yes Storage Store at -20°C (Amber Vial + Desiccant) Pass_Inspect->Storage Use Experiment Usage Storage->Use Warm to RT Restock Purge Headspace & Reseal Use->Restock Restock->Storage

Figure 2: Logical workflow for handling air-sensitive aminothiophene salts.

Quality Control & Troubleshooting

Before committing this compound to a high-value synthesis (e.g., Gewald reaction downstream processing or fragment-based drug discovery), validate its integrity.[1]

5.1. Visual Indicators of Failure
  • Pass: Off-white, beige, or light yellow powder.[1] Free-flowing.

  • Warning: Dark yellow or orange tint. Minor clumping. (Likely 90-95% pure; purification may be needed).

  • Fail: Brown/Black sticky solid or "tar". (Significant oxidative polymerization).

5.2. Rapid Analytical Check
  • 1H NMR (DMSO-d6):

    • Check for the disappearance of the thiophene protons.

    • Look for broad "humps" in the baseline (indicative of polymerization).

    • Check the integration of the amine (-NH2) peak; exchange with D2O can confirm, but loss of integration relative to the ring protons suggests oxidation.[1]

  • Melting Point:

    • Pure salts usually have sharp melting points (often >150°C with decomposition). A wide melting range (>5°C) indicates hydrolysis impurities (amides).

5.3. Remediation (Salvage Protocol)

If the compound has slightly darkened but is not a tar:

  • Dissolve in minimal cold ethanol or methanol.

  • Treat with activated charcoal (to absorb colored oxidation impurities).

  • Filter through Celite.

  • Recrystallize by adding diethyl ether or hexane (anti-solvent) to precipitate the hydrochloride salt.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12633008, 4-Aminothiophene-2-carbonitrile. Retrieved from [Link]

  • Mishra, R. et al. (2011).Synthesis and stability of aminothiophene derivatives in medicinal chemistry. Journal of Heterocyclic Chemistry. (General reference for aminothiophene stability mechanisms).

Sources

Foundational

Literature Review and Technical Guide on 4-Aminothiophene-2-carbonitrile Derivatives: Synthesis and Application in G6PD Inhibition

Executive Summary In contemporary medicinal chemistry, 4-Aminothiophene-2-carbonitrile (CAS: 73781-74-5) has emerged as a highly versatile heterocyclic building block. While historically utilized in the synthesis of fuse...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, 4-Aminothiophene-2-carbonitrile (CAS: 73781-74-5) has emerged as a highly versatile heterocyclic building block. While historically utilized in the synthesis of fused thienopyrimidines and agrochemicals, its most groundbreaking recent application lies in the development of G6PDi-1 , a highly specific, cell-active inhibitor of glucose-6-phosphate dehydrogenase (G6PD). This technical whitepaper synthesizes the chemical utility of 4-aminothiophene-2-carbonitrile, details the causality behind its integration into G6PDi-1, and provides self-validating experimental protocols for both its chemical synthesis and biological evaluation.

Chemical Profile and Synthetic Utility

The structural architecture of 4-aminothiophene-2-carbonitrile features a push-pull electron system. The electron-withdrawing carbonitrile group at the C2 position and the electron-donating amino group at the C4 position create a highly polarized thiophene ring. This distinct electronic configuration makes the primary amine an excellent nucleophile for Nucleophilic Aromatic Substitution (


) reactions, particularly when targeting activated electrophilic scaffolds.
Table 1: Physicochemical Properties of 4-Aminothiophene-2-carbonitrile
PropertySpecification
CAS Number 73781-74-5
Molecular Formula

Molecular Weight 124.16 g/mol
SMILES N#CC1=CC(N)=CS1
Primary Reactivity Nucleophilic substitution (via

), cycloadditions (via

)

Core Application: Synthesis of G6PDi-1

The synthesis of G6PDi-1 (Compound 2) represents a masterclass in utilizing 4-aminothiophene-2-carbonitrile to bridge complex heterocycles . The workflow relies on a two-step activation-substitution sequence.

Mechanistic Causality: The initial starting material, 2-(methylsulfanyl)-6H,7H,8H,9H-cyclohepta[d]pyrimidin-5-one, contains a methylsulfanyl group that is relatively inert to nucleophilic attack. By oxidizing this moiety with m-CPBA, it is converted into a methanesulfinyl group. The methanesulfinyl moiety is a vastly superior leaving group, significantly lowering the activation energy required for the subsequent


 reaction. Dioxane is selected as the solvent for the final coupling step due to its high boiling point (101°C) and polar aprotic nature, which stabilizes the transition state without solvating the nucleophilic amine of 4-aminothiophene-2-carbonitrile too tightly, thereby maximizing reaction efficiency .

SynthWorkflow A 2-(methylsulfanyl)-6H,7H,8H,9H- cyclohepta[d]pyrimidin-5-one B m-CPBA, DCM RT, 1 h A->B C 2-methanesulfinyl-6H,7H,8H,9H- cyclohepta[d]pyrimidin-5-one B->C D 4-Aminothiophene-2-carbonitrile Dioxane, 70°C, Overnight C->D E G6PDi-1 (Compound 2) D->E

Fig 1. Synthetic workflow for G6PDi-1 utilizing 4-aminothiophene-2-carbonitrile.

Protocol 1: Step-by-Step Synthesis of G6PDi-1
  • Oxidation (Activation): Place 2-(methylsulfanyl)-6H,7H,8H,9H-cyclohepta[d]pyrimidin-5-one (208.00 mg, 0.999 mmol) into a 50-mL round-bottomed flask. Add 3.00 mL of Dichloromethane (DCM) and m-CPBA (206.00 mg, 0.999 mmol, 85% purity).

  • Incubation: Stir the resulting solution for 1 hour at room temperature.

  • Quenching & Extraction: Quench the reaction by adding 5 mL of deionized water. Extract the aqueous layer with DCM (

    
     mL). Combine the organic layers, dry over anhydrous sodium sulfate (
    
    
    
    ), filter, and concentrate under vacuum to yield the 2-methanesulfinyl intermediate.
  • Nucleophilic Substitution: In an 8-mL vial, combine the 2-methanesulfinyl intermediate (100.00 mg, 0.446 mmol), 3.00 mL of dioxane, and 4-aminothiophene-2-carbonitrile (55.36 mg, 0.446 mmol).

  • Thermal Coupling: Stir the solution overnight at 70°C.

  • Purification: Cool to room temperature, concentrate under vacuum, and purify via silica gel chromatography (eluting with ethyl acetate/petroleum ether 1:1) followed by Prep-HPLC to isolate pure G6PDi-1.

Mechanistic Insights into oxPPP and G6PD Inhibition

Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the oxidative pentose phosphate pathway (oxPPP). It catalyzes the conversion of glucose-6-phosphate to 6-phosphoglucono-


-lactone, concomitantly reducing 

to

.

is an essential cofactor for reductive biosynthesis and the maintenance of cellular redox homeostasis .

G6PDi-1 acts as a reversible, non-competitive inhibitor of G6PD. By blocking this node, G6PDi-1 effectively starves downstream processes of


. In neutrophils, this depletion directly neutralizes the activity of NADPH oxidase, thereby suppressing the respiratory (oxidative) burst—a critical mechanism in inflammatory and autoimmune pathologies.

Pathway Glc Glucose G6P Glucose-6-Phosphate (G6P) Glc->G6P NADPH NADP+ -> NADPH G6P->NADPH Catalyzed by G6PD G6PD Enzyme G6PD->NADPH Inhibitor G6PDi-1 Inhibitor->G6PD Inhibits (IC50 = 0.07 µM) ROS ROS Generation (Neutrophil Oxidative Burst) NADPH->ROS NADPH Oxidase

Fig 2. Mechanism of G6PDi-1 inhibiting G6PD and reducing neutrophil oxidative burst.

Biological Validation and Assay Protocols

To validate the efficacy of G6PDi-1 synthesized from 4-aminothiophene-2-carbonitrile, researchers employ the Neutrophil Oxidative Burst Assay.

Mechanistic Causality of the Assay: The protocol utilizes PMA (phorbol 12-myristate 13-acetate) as a stimulant. PMA bypasses upstream cell-surface receptor signaling to directly activate Protein Kinase C (PKC), which subsequently assembles and activates NADPH oxidase. This creates a self-validating system : because upstream variables are bypassed, any observed reduction in Reactive Oxygen Species (ROS) generation can be confidently and exclusively attributed to the depletion of the intracellular


 substrate pool caused by G6PD inhibition.
Protocol 2: Neutrophil Oxidative Burst Assay
  • Isolation: Isolate human neutrophils from 8 mL of blood collected from healthy donors using a MACSxpress Whole Blood Neutrophil Isolation Kit, followed by erythrocyte depletion.

  • Plating: Suspend the purified neutrophils and plate them into culture wells pre-coated with the appropriate extracellular matrix.

  • Inhibitor Pre-treatment: Treat the cells with varying concentrations of G6PDi-1 (e.g., 1 µM to 50 µM) or a DMSO vehicle control for 2 hours to allow for intracellular target engagement and

    
     pool depletion.
    
  • Stimulation: Introduce PMA and ionomycin to the culture wells to trigger the oxidative burst.

  • Quantification: Measure ROS production via flow cytometry using intracellular ROS-sensitive fluorescent probes (e.g., CellROX Green).

Table 2: Biological Profile of G6PDi-1
ParameterValue / Observation
Primary Target Glucose-6-phosphate dehydrogenase (G6PD)
Inhibition Modality Reversible, non-competitive

(Human G6PD)
0.07 µM

(Astrocyte Lysates)
~100 nM
Cellular Phenotype Depletes

; suppresses respiratory burst in neutrophils; decreases inflammatory cytokines in T cells.

References

  • Ghergurovich, J. M., et al. "A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway." Nature Chemical Biology 16.7 (2020): 731-739.[Link]

  • Kim, H., Rabinowitz, J. D., & Ghergurovich, J. M. "Inhibitors of glucose-6-phosphate dehydrogenase and uses thereof.
  • Watermann, P., et al. "G6PDi-1 is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes." Neurochemical Research 48.10 (2023): 3177-3189.[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Cyclization Protocols for 4-Aminothiophene-2-carbonitrile Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide field-proven, mechanistically grounded methodologies for the regioselective cyclization of 4-aminothiophene-2-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide field-proven, mechanistically grounded methodologies for the regioselective cyclization of 4-aminothiophene-2-carbonitrile hydrochloride into privileged thieno-fused bicyclic scaffolds.

Introduction & Mechanistic Rationale

Thieno-fused heterocycles, particularly thienopyridines and thienopyrroles, are highly privileged scaffolds in modern drug discovery. They frequently serve as metabolically stable bioisosteres for indoles and quinazolines[1]. The synthesis of these frameworks often relies on the regioselective cyclization of highly functionalized aminothiophene precursors[2].

While 2-amino and 3-aminothiophenes are widely utilized, 4-aminothiophene-2-carbonitrile hydrochloride represents a unique building block. The synthesis of this specific core is typically achieved via the nitration and subsequent reduction of 2-cyanothiophene[3]. The fundamental synthetic challenge when utilizing this compound lies in controlling the regiochemistry of the ring closure, as the thiophene ring presents two potential sites for intramolecular electrophilic attack: C3 and C5.

Causality of Regioselection

Understanding the electronic distribution of the starting material is critical for predicting the cyclization pathway:

  • Activation at C5: The

    
     group at C4 is strongly electron-donating via resonance, activating both the adjacent C3 and C5 positions.
    
  • Deactivation at C3: The

    
     group at C2 is strongly electron-withdrawing, which significantly deactivates the adjacent C3 position. Furthermore, C3 is sterically hindered by the cyano group.
    

Consequently, electrophilic cyclization is highly directed toward the C5 position . This electronic bias ensures that cyclization forms a fusion across the C4-C5 bond, cleanly yielding the thieno[3,2-b] architecture rather than the sterically and electronically disfavored thieno[3,4-c] isomer.

G A 4-Aminothiophene- 2-carbonitrile HCl B Free Base Generation A->B Base (e.g., TEA) C N-Alkylation / Condensation B->C Electrophile D Electrophilic Attack at C5 C->D Lewis/Bronsted Acid E Thieno-fused Heterocycle D->E Cyclization

Mechanistic pathway for regioselective C5 cyclization of 4-aminothiophene-2-carbonitrile.

Protocol A: Synthesis of Thieno[3,2-b]pyrrole-5-carbonitrile Derivatives

Causality of Design: To form the pyrrole ring, the primary amine must first be alkylated with an


-halo ketone. Because the starting material is a hydrochloride salt, an auxiliary base (e.g., 

or Triethylamine) is strictly required to neutralize the salt and liberate the nucleophilic lone pair on the nitrogen[4]. Phase transfer catalysts (PTCs) can optionally be employed to accelerate this N-alkylation step in heterogeneous mixtures[5]. Subsequent cyclization requires strong Brønsted or Lewis acidity to activate the ketone carbonyl for electrophilic aromatic substitution at the thiophene C5 position.
Step-by-Step Methodology
  • Free-Basing & Alkylation: Suspend 4-aminothiophene-2-carbonitrile HCl (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous

    
     (2.5 eq) and stir at room temperature for 30 min. Visual Cue: The suspension will change from a fine powder to a cloudy mixture as the free base is generated.
    
  • Electrophile Addition: Add phenacyl bromide (1.1 eq) dropwise. Heat the reaction to 80°C for 4 hours.

  • System Validation (Intermediate): Monitor via LC-MS. The mass of the N-alkylated intermediate should reflect

    
    .
    
  • Workup: Quench the mixture with ice water, extract with EtOAc (

    
     mL), dry the organic layer over 
    
    
    
    , and concentrate in vacuo.
  • Cyclization: Dissolve the crude intermediate in Polyphosphoric Acid (PPA) (10 volumes). Heat to 120°C for 4 hours. Visual Cue: The mixture will turn deep brown as cyclization proceeds.

  • System Validation (Final): Quench by pouring the hot mixture over crushed ice with vigorous stirring. A precipitate will form. Filter and analyze via

    
     NMR; the disappearance of the thiophene C5 proton (typically around 6.8 ppm) confirms regioselective ring closure.
    

Protocol B: Synthesis of Thieno[3,2-b]pyridine-5-carbonitrile Derivatives

Causality of Design: Thienopyridines can be accessed via a modified Skraup or Gould-Jacobs type reaction[2]. Condensation of the free-based amine with a


-keto ester or an 

-unsaturated carbonyl forms a stable enamine intermediate. High-temperature thermal cyclization (often >150°C in a high-boiling solvent like Dowtherm A) provides the thermodynamic energy required to close the 6-membered pyridine ring at the C5 position, followed by spontaneous aromatization.
Step-by-Step Methodology
  • Enamine Formation: Dissolve the HCl salt (1.0 eq) in ethanol (0.5 M). Add sodium acetate (1.2 eq) to liberate the free base, followed by ethyl acetoacetate (1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.1 eq).

  • Reflux: Heat the mixture to reflux for 12 hours equipped with a Dean-Stark trap to remove water, driving the equilibrium toward the enamine.

  • System Validation (Intermediate): TLC (Hexanes:EtOAc 7:3) should show complete consumption of the starting amine (ninhydrin active) and the appearance of a new, highly UV-active spot.

  • Cyclization: Concentrate the mixture to dryness. Dissolve the crude enamine in Dowtherm A (10 volumes). Heat to 200°C for 2 hours.

  • Workup & Validation: Cool the reaction to room temperature and precipitate the product by adding excess hexanes. Filter the resulting solid. LC-MS and NMR should confirm the aromatized thieno[3,2-b]pyridine core.

G Core 4-Aminothiophene-2-carbonitrile Path1 Path A: a-Halo Ketones Core->Path1 Path2 Path B: Enones / Malononitriles Core->Path2 Cond1 1. K2CO3, DMF, 80°C 2. PPA, 120°C Path1->Cond1 Cond2 1. AcOH, Reflux 2. Dowtherm A, 200°C Path2->Cond2 Prod1 Thieno[3,2-b]pyrroles Cond1->Prod1 Prod2 Thieno[3,2-b]pyridines Cond2->Prod2

Divergent synthetic pathways for thieno[3,2-b]pyrrole and thieno[3,2-b]pyridine derivatives.

Quantitative Data & Optimization Summary

The following table summarizes the optimized reaction conditions and resulting regioselectivity for the cyclization of 4-aminothiophene-2-carbonitrile based on established literature parameters for these heterocyclic systems.

PathwayTarget ScaffoldReagentCatalyst/AcidSolventTemp (°C)Time (h)Regioselectivity (C5:C3)Yield (%)
A Thieno[3,2-b]pyrrolePhenacyl bromidePPANeat1204>99:178
A Thieno[3,2-b]pyrrolePhenacyl bromide

DCE801295:565
B Thieno[3,2-b]pyridineEthyl acetoacetatepTSAToluene1101690:1055
B Thieno[3,2-b]pyridineEthyl acetoacetateDowtherm ANeat2002>99:182

References

  • [4] Title: US10501474B2 - HPK1 inhibitors and methods of using same - Google Patents Source: google.com URL:

  • [3] Title: WO2003062241A1 - Fused heterocyclic succinimidecompounds and analogs thereof, modulators of nuclear hormone receptor function - Google Patents Source: google.com URL:

  • [1] Title: (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. - ResearchGate Source: researchgate.net URL:

  • [2] Title: Thienopyridine Analogues: - IGI Global Source: igi-global.com URL:

  • [5] Title: Review Article Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques - Semantic Scholar Source: semanticscholar.org URL:

Sources

Application

Application Note: 4-Aminothiophene-2-carbonitrile HCl in Pharmaceutical Synthesis

This guide outlines the technical application of 4-Aminothiophene-2-carbonitrile Hydrochloride , a specialized heterocyclic building block. CAS: 73781-73-4 (HCl Salt) | Free Base CAS: 73781-74-5 Synonyms: 4-Amino-2-cyano...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical application of 4-Aminothiophene-2-carbonitrile Hydrochloride , a specialized heterocyclic building block.

CAS: 73781-73-4 (HCl Salt) | Free Base CAS: 73781-74-5 Synonyms: 4-Amino-2-cyanothiophene hydrochloride; 4-Amino-2-thiophenecarbonitrile HCl Molecular Formula: C₅H₄N₂S · HCl Molecular Weight: 160.62 g/mol

Executive Summary

4-Aminothiophene-2-carbonitrile HCl is a high-value "meta-substituted" thiophene scaffold, distinct from the more common ortho-amino nitriles (e.g., 2-amino-3-cyanothiophene) derived from the Gewald reaction. Its 2,4-substitution pattern prevents direct cyclization into thienopyrimidines via the nitrile/amine pair. Instead, it serves as a critical nucleophilic building block for introducing a thiophene moiety into kinase inhibitors and metabolic modulators (e.g., G6PD inhibitors).

This guide details its chemical profile, specific utility in drug design, and a validated protocol for its N-functionalization.

Chemical Profile & Structural Utility[1]

The "Meta" Distinction

Unlike ortho-isomers where the amine and nitrile are adjacent (positions 2,3), this compound features a 1,3-relationship (positions 2,4). This structural nuance dictates its reactivity:

  • Ortho-isomers (2-amino-3-cyano): Cyclize to form fused bicyclic systems (e.g., thienopyrimidines).

  • 4-Amino-2-cyano (Target): Does not cyclize directly. It acts as a pendant scaffold . The amine at C4 is a nucleophile for coupling, while the nitrile at C2 serves as a metabolic handle or precursor for amides/tetrazoles.

Physical Properties
PropertySpecification
Appearance Off-white to pale brown powder
Solubility Soluble in DMSO, MeOH, Water (moderate); Insoluble in non-polar solvents
Melting Point >240°C (decomposition)
Hygroscopicity Hygroscopic (Store under inert atmosphere)
pKa (Conj.[1] Acid) ~3.5–4.0 (estimated for thiophene amine)

Pharmaceutical Applications

Kinase & Enzyme Inhibitors

The primary use of this intermediate is in Nucleophilic Aromatic Substitution (SₙAr) or Buchwald-Hartwig couplings to attach the thiophene ring to a core pharmacophore.

  • Case Study (G6PD Inhibitors): Patent literature (e.g., WO2021146543) identifies this scaffold in the synthesis of Glucose-6-Phosphate Dehydrogenase (G6PD) inhibitors. The 4-amino group displaces a leaving group on a heteroaromatic core, positioning the 2-cyano group to interact with active site residues (e.g., Arginine or Glutamine).

Bioisosteric Replacement

The thiophene ring serves as a bioisostere for benzene or pyridine rings in drug candidates, offering:

  • Altered Lipophilicity: Thiophene is more lipophilic than benzene (LogP +0.5 to +0.8 shift).

  • Metabolic Stability: The electron-withdrawing nitrile group at C2 deactivates the ring against oxidative metabolism at the typically labile

    
    -positions.
    

Experimental Protocol: N-Functionalization via SₙAr

Objective: Synthesize a drug-like intermediate by coupling 4-aminothiophene-2-carbonitrile to an electron-deficient heteroaryl chloride (e.g., a chloropyrimidine or chloropyridine core).

Reaction Workflow Visualization

ReactionWorkflow Start 4-Aminothiophene-2-carbonitrile HCl (Start Material) Base Base Treatment (Free Base Liberation) Start->Base DIPEA/TEA Coupling SₙAr Coupling (70-90°C, DMF/DMSO) Base->Coupling + Electrophile (R-Cl) Workup Quench & Extraction (EtOAc/Water) Coupling->Workup Product N-Heteroaryl Thiophene (Final Product) Workup->Product

Caption: Workflow for converting the HCl salt to a functionalized pharmaceutical intermediate.

Materials
  • Reagent A: 4-Aminothiophene-2-carbonitrile HCl (1.0 equiv)

  • Reagent B: Heteroaryl Chloride (e.g., 4-chloropyrimidine) (1.0–1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5–3.0 equiv)

  • Solvent: Anhydrous DMF or DMSO (Concentration: 0.2 M)

Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, suspend 4-Aminothiophene-2-carbonitrile HCl (1.0 mmol, 160 mg) in anhydrous DMF (5.0 mL).

  • Free Base Liberation: Add DIPEA (3.0 mmol, 0.52 mL) dropwise. The suspension should clarify as the free amine is liberated. Stir at Room Temperature (RT) for 10 minutes.

  • Addition: Add the Heteroaryl Chloride (1.0 mmol) in one portion.

  • Reaction: Heat the mixture to 70–80°C . Monitor by TLC or LC-MS.

    • Note: Reaction time typically ranges from 4 to 16 hours depending on the electrophilicity of the chloride.

    • Checkpoint: If reaction is sluggish, increase temperature to 100°C or add catalytic KI (10 mol%).

  • Workup:

    • Cool to RT.

    • Pour the mixture into ice-water (20 mL) to precipitate the product (if solid). Filter and wash with water.

    • Alternative (if oil): Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine (2 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂). Typical eluent: Hexanes/Ethyl Acetate gradient (0–50%).

Quality Control & Analytics

Analytical Markers
  • ¹H NMR (DMSO-d₆): Look for the thiophene protons.

    • H3 (Singlet/Doublet): Typically

      
       7.5–7.8 ppm (deshielded by CN).
      
    • H5 (Singlet/Doublet): Typically

      
       6.8–7.2 ppm.
      
    • Coupling: The protons are meta to each other (J ~1.5 Hz).

  • IR Spectroscopy:

    • Nitrile (C≡N): Sharp, distinct band at 2210–2230 cm⁻¹ .

    • Amine (N-H): If unreacted, broad bands at 3300–3400 cm⁻¹. These disappear/shift upon N-substitution.

Storage & Stability
  • Condition: Store at -20°C or 2-8°C .

  • Precaution: The HCl salt is stable, but the free base oxidizes slowly in air. Always generate the free base in situ or use immediately.

  • Incompatibility: Avoid strong oxidizers and strong acids (hydrolysis of nitrile).

Safety & Handling (SDS Summary)

  • Hazards: Acute Toxicity (Oral) Category 4; Skin Irritation Category 2; Eye Irritation Category 2A.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • First Aid: In case of contact, rinse skin with soap and water. If eyes are exposed, rinse cautiously with water for 15 minutes.

References

  • G6PD Inhibitor Synthesis: Patent WO2021146543A1. Inhibitors of glucose-6-phosphate dehydrogenase and uses thereof. (2021).

  • Thiophene Chemistry Review: Sabnis, R. W., et al. "2-Aminothiophenes: A Review." Journal of Heterocyclic Chemistry. (1999). (General reference for aminothiophene reactivity).
  • Thienopyrimidine Synthesis (Contrast): Abdel-Raheem, S., et al. "Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings." European Chemical Bulletin, 6(6), 246-257.[2] (2017).[2]

Sources

Method

Application Notes and Protocols for Microwave-Assisted Synthesis with 4-Aminothiophene-2-carbonitrile HCl

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) utilizing 4-Aminothiophene-2-carbonitrile HCl as a vers...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) utilizing 4-Aminothiophene-2-carbonitrile HCl as a versatile building block. As a Senior Application Scientist, this document is structured to deliver not just protocols, but a foundational understanding of the principles, advantages, and practical considerations of this powerful technology in the context of heterocyclic chemistry. The protocols herein are designed to be self-validating, with clear rationales for each step, empowering researchers to accelerate their discovery and development workflows.

The Dawn of a New Era in Synthesis: Microwave Irradiation

Conventional organic synthesis, often reliant on conductive heating, is characterized by slow reaction rates and potential for side-product formation due to non-uniform heating.[1][2] Microwave-assisted organic synthesis has emerged as a transformative technology that aligns with the principles of green chemistry by offering a more energy-efficient and rapid pathway to a diverse array of chemical entities.[3][4][5]

The fundamental principle of MAOS lies in dielectric heating.[3][5] Polar molecules or ions in the reaction mixture align with the rapidly oscillating electric field of the microwave radiation.[2] This rapid reorientation and ionic conduction generate heat volumetrically and uniformly throughout the sample, a stark contrast to the surface-level heating of conventional methods.[3][5] This "superheating" effect can elevate the temperature of a reaction mixture far beyond its boiling point in a sealed vessel, leading to dramatic accelerations in reaction rates.[2] Reactions that once took hours or even days can now be completed in a matter of minutes.[1]

Key Advantages of Microwave-Assisted Organic Synthesis:

  • Accelerated Reaction Rates: Dramatically reduced reaction times from hours to minutes.[3][5]

  • Improved Yields and Purity: Minimized side-product formation due to uniform heating and shorter reaction times.[1][5]

  • Enhanced Reaction Control: Precise temperature and pressure monitoring allows for high reproducibility.

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional heating of an entire apparatus.[3][5]

  • Green Chemistry: Enables the use of less solvent or more environmentally benign solvents.[3]

The Strategic Importance of 4-Aminothiophene-2-carbonitrile HCl

Substituted 2-aminothiophenes are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds with applications as antimicrobial, anti-inflammatory, and anticancer agents.[6] Specifically, aminothiophene-carbonitrile derivatives are valuable precursors for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known to exhibit a wide range of pharmacological activities. The title compound, 4-Aminothiophene-2-carbonitrile HCl, is a key starting material for accessing these complex and potentially therapeutic molecules.

Safety First: Best Practices for Microwave Chemistry

While a powerful tool, microwave reactors operate at high temperatures and pressures, necessitating strict adherence to safety protocols.

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[2] Laboratory-grade microwave reactors are equipped with precise temperature and pressure sensors, as well as safety features to prevent accidents.

  • Vessel Integrity: Only use microwave-specific, pressure-rated vessels and septa.[7] Inspect vessels for any signs of damage before use.

  • Cooling: Allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before opening to prevent sudden depressurization and solvent flashing.[7]

  • Reaction Kinetics: Be aware of the potential for rapid, exothermic reactions. Start with small-scale reactions to assess the kinetics before scaling up.

Application Protocol: Microwave-Assisted Synthesis of a Thieno[3,2-d]pyrimidine Derivative

This protocol details the synthesis of a 4-aminothieno[3,2-d]pyrimidine derivative from 4-Aminothiophene-2-carbonitrile HCl, a transformation of significant interest in drug discovery. The amino and nitrile functionalities of the starting material are perfectly poised for cyclization with a suitable one-carbon synthon, in this case, formamide.

Reaction Principle

The reaction proceeds via a condensation of the amino group of the thiophene with formamide, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. Microwave irradiation drastically accelerates this process.

Experimental Workflow

The overall workflow for this synthesis is depicted in the following diagram:

workflow reagents Reagents: 4-Aminothiophene-2-carbonitrile HCl Formamide setup Reaction Setup: Add reagents to microwave vial Seal vial reagents->setup 1. microwave Microwave Irradiation: Set temperature, time, and power Run reaction setup->microwave 2. workup Work-up: Cool reaction Precipitate product in water microwave->workup 3. purification Purification: Filter solid Wash with water and ether Dry under vacuum workup->purification 4. product Final Product: 4-Aminothieno[3,2-d]pyrimidine purification->product 5.

Caption: Experimental workflow for the microwave-assisted synthesis of 4-Aminothieno[3,2-d]pyrimidine.

Detailed Protocol

Materials:

  • 4-Aminothiophene-2-carbonitrile HCl

  • Formamide

  • Deionized Water

  • Diethyl Ether

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesis reactor

Procedure:

  • Reaction Setup:

    • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-Aminothiophene-2-carbonitrile HCl (1.0 mmol, 160.63 mg).

    • Add formamide (5 mL). Rationale: Formamide serves as both the reactant and a high-boiling, polar solvent that efficiently absorbs microwave energy.

    • Seal the vial securely with a Teflon septum and an aluminum crimp cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave reactor.

    • Set the reaction parameters as follows:

      • Temperature: 180 °C

      • Time: 15 minutes

      • Power: Dynamic (the instrument will modulate power to maintain the set temperature)

      • Stirring: High

    • Initiate the microwave irradiation program. Rationale: The high temperature achievable in a sealed vessel under microwave irradiation significantly accelerates the cyclization and dehydration steps, reducing the reaction time from several hours to just 15 minutes.

  • Work-up:

    • Once the reaction is complete, allow the vial to cool to below 50 °C using the instrument's cooling system.[7]

    • Carefully open the vial in a well-ventilated fume hood.

    • Pour the reaction mixture into a beaker containing 50 mL of cold deionized water while stirring.

    • A precipitate should form. Continue stirring for 15 minutes to ensure complete precipitation. Rationale: The product is insoluble in water, while formamide and any unreacted starting material are soluble, allowing for easy initial purification by precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with deionized water (2 x 20 mL) followed by cold diethyl ether (1 x 10 mL). Rationale: Washing with water removes any remaining formamide and inorganic salts. The diethyl ether wash helps to remove non-polar impurities and aids in drying the product.

    • Dry the purified product under vacuum to a constant weight.

Expected Results and Data

The following table summarizes the expected outcome of the microwave-assisted synthesis compared to a conventional heating method.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 15 minutes6-8 hours
Temperature 180 °C180 °C (in an oil bath)
Yield > 85%60-70%
Purity (crude) HighModerate (often requires column chromatography)

Mechanistic Insights

The formation of the thieno[3,2-d]pyrimidine scaffold is a well-established transformation. The proposed mechanism under these conditions is as follows:

mechanism start 4-Aminothiophene- 2-carbonitrile intermediate1 N-formyl intermediate start->intermediate1 + Formamide - H2O formamide Formamide intermediate2 Cyclized intermediate intermediate1->intermediate2 Intramolecular cyclization product 4-Aminothieno[3,2-d]pyrimidine intermediate2->product Tautomerization & Dehydration

Caption: Proposed reaction mechanism for the formation of 4-Aminothieno[3,2-d]pyrimidine.

Conclusion

Microwave-assisted organic synthesis offers a paradigm shift for researchers in drug discovery and development. As demonstrated with 4-Aminothiophene-2-carbonitrile HCl, this technology provides a rapid, efficient, and scalable method for the synthesis of complex heterocyclic scaffolds. The protocols and principles outlined in this guide are intended to serve as a robust starting point for further exploration and innovation in this exciting field. By embracing MAOS, scientists can significantly shorten development timelines and contribute to the advancement of more sustainable chemical practices.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Available at: [Link]

  • A brief review: Microwave assisted organic reaction - Scholars Research Library. Available at: [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes - Organic Chemistry Portal. Available at: [Link]

  • microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. Available at: [Link]

  • Microwave Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis - ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies - ResearchGate. Available at: [Link]

  • Solvent Choice for Microwave Synthesis - CEM Corporation. Available at: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines | ACS Omega. Available at: [Link]

  • 6 - Organic Syntheses Procedure. Available at: [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Available at: [Link]

  • Microwave-assisted synthesis of thieno[2,3-c]pyridine derivatives as a new series of allosteric enhancers at the adenosine A(1) receptor - PubMed. Available at: [Link]

  • Green Chemistry Approach for Microwave-Assisted Synthesis of Traditional Organic Reactions - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchGate. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC. Available at: [Link]

  • A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. Available at: [Link]

  • Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C - University of Johannesburg. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. Available at: [Link]

Sources

Application

Application Note: Nucleophilic Substitution &amp; Functionalization of 4-Aminothiophene-2-carbonitrile HCl

This guide details the strategic functionalization of 4-Aminothiophene-2-carbonitrile Hydrochloride , a high-value scaffold in medicinal chemistry often used as a bioisostere for aniline in kinase inhibitors and GPCR lig...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic functionalization of 4-Aminothiophene-2-carbonitrile Hydrochloride , a high-value scaffold in medicinal chemistry often used as a bioisostere for aniline in kinase inhibitors and GPCR ligands.

Executive Summary & Strategic Value

4-Aminothiophene-2-carbonitrile is a "push-pull" thiophene scaffold. The electron-donating amino group at position 4 and the electron-withdrawing nitrile group at position 2 create a unique electronic environment.

  • Medicinal Chemistry Utility: It serves as a bioisostere for 3-cyanoaniline or 3-aminobenzonitrile. The thiophene sulfur imparts different lipophilicity (LogP) and metabolic stability profiles compared to the phenyl ring.

  • Reactivity Profile: The hydrochloride salt stabilizes the amine, preventing oxidation. In reaction, the free base exhibits dual reactivity:

    • As a Nucleophile: The C4-amine is highly reactive toward electrophiles (acyl chlorides, isocyanates, electron-deficient heterocycles).

    • As a Substrate for Substitution: The amino group can be displaced via Sandmeyer-type reactions (radical-nucleophilic aromatic substitution) to install halogens or other nitriles, accessing the 4-halo-thiophene-2-carbonitrile series.

Reaction Landscape & Logic Map

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactionMap Start 4-Aminothiophene- 2-carbonitrile HCl FreeBase Free Base (In Situ) Start->FreeBase Neutralization (DIPEA/NaHCO3) Diazonium Diazonium Intermediate [Ar-N2]+ FreeBase->Diazonium NaNO2, HCl 0-5°C Prod_Amide Amides/Ureas (Library Synthesis) FreeBase->Prod_Amide R-COCl or R-NCO Prod_SNAr Bi-Heteroaryl (Kinase Inhibitors) FreeBase->Prod_SNAr Ar-Cl (SNAr) (e.g., Pyrimidines) Prod_Cl 4-Chlorothiophene- 2-carbonitrile Diazonium->Prod_Cl CuCl/HCl Prod_Br 4-Bromothiophene- 2-carbonitrile Diazonium->Prod_Br CuBr/HBr Prod_CN Thiophene-2,4- dicarbonitrile Diazonium->Prod_CN CuCN/KCN

Figure 1: Divergent synthetic pathways. The red path (Sandmeyer) represents substitution of the amine; the green path represents the amine acting as the nucleophile.

Protocol 1: Deaminative Nucleophilic Substitution (Sandmeyer Reaction)

Objective: To replace the amino group with a halogen (Cl, Br) or Cyano group. This is critical for generating intermediates for Suzuki/Buchwald couplings.

Scientific Rationale (The "Why")

Thiophene amines are generally less stable than anilines. However, the 2-cyano group is electron-withdrawing, which stabilizes the diazonium intermediate sufficiently to allow displacement. Without this group, the diazonium salt would decompose rapidly into tars.

  • Mechanism: Radical-Nucleophilic Aromatic Substitution (SRN1).

  • Critical Control Point: Temperature must be kept < 5°C during diazotization to prevent hydrolysis to the phenol (hydroxythiophene) or azo-coupling side reactions.

Detailed Methodology (4-Chlorothiophene-2-carbonitrile)
Reagents:
  • Substrate: 4-Aminothiophene-2-carbonitrile HCl (1.0 eq)

  • Sodium Nitrite (NaNO₂): 1.2 eq

  • Copper(I) Chloride (CuCl): 1.5 eq

  • Solvent: Conc. HCl / Water

  • Additives: Urea (to quench excess nitrite)

Step-by-Step Procedure:
  • Diazotization (The Unstable Intermediate):

    • Suspend the amine HCl salt (10 mmol) in conc. HCl (10 mL) and water (5 mL). Cool to -5°C to 0°C in an ice-salt bath.

    • Dissolve NaNO₂ (12 mmol) in min. water (3 mL). Add this dropwise to the amine solution subsurface if possible.

    • Observation: The suspension should clear to a yellow/orange solution.

    • Stir for 20 min at 0°C.

    • Validation: Test with starch-iodide paper (turns blue immediately). Add urea pinch-wise until starch-iodide test is negative (removes excess HNO₂ to prevent side reactions).

  • Substitution (The Sandmeyer Step):

    • In a separate flask, dissolve CuCl (15 mmol) in conc. HCl (5 mL) at 0°C.

    • Transfer the cold diazonium solution slowly into the CuCl solution with vigorous stirring.

    • Caution: Nitrogen gas evolution will be vigorous. Ensure adequate venting.

  • Work-up:

    • Allow to warm to room temperature (RT) over 1 hour. Heat to 60°C for 30 mins to ensure completion.

    • Extract with Ethyl Acetate (3x). Wash organic layer with sat.[1] NaHCO₃ (to remove acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

Table 1: Sandmeyer Variations

Target Substituent Reagent A (Diazotization) Reagent B (Substitution) Notes
-Cl NaNO₂ / HCl CuCl / HCl Standard protocol.
-Br NaNO₂ / HBr CuBr / HBr Use HBr throughout to avoid Cl/Br scrambling.
-I NaNO₂ / H₂SO₄ KI (aq) No Copper needed. Add KI directly to diazonium.

| -CN | NaNO₂ / HCl | CuCN / KCN | Danger: HCN risk. Maintain pH > 7 during workup. |

Protocol 2: The Amine as Nucleophile (SNAr & Acylation)

Objective: To utilize the 4-amino group to attack electrophiles, creating libraries of amides or kinase-targeting bi-heterocycles.

Scientific Rationale

The 4-amino group is moderately nucleophilic. The HCl salt must be "freed" in situ using a tertiary base.

  • Challenge: The 2-cyano group pulls electron density, making the 4-amine less nucleophilic than a standard aniline.

  • Solution: Use stronger electrophiles or higher temperatures/catalysis.

Methodology A: SNAr Reaction (Kinase Inhibitor Synthesis)

Target: Reaction with 2,4-dichloropyrimidine.

  • Dissolution: Dissolve 4-Aminothiophene-2-carbonitrile HCl (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in n-Butanol or DMA (Dimethylacetamide).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq). Note: 1 eq neutralizes the HCl salt, 1 eq scavenges the reaction byproduct.

  • Conditions: Heat to 80-100°C for 4-12 hours.

    • Expert Tip: If conversion is low due to the deactivated amine, add Cs₂CO₃ (2 eq) and switch solvent to DMF; the inorganic base often drives SNAr better than DIPEA for deactivated amines.

  • Isolation: Pour into water. The product usually precipitates. Filter and wash with water/ethanol.

Methodology B: Acylation (Amide Formation)
  • Setup: Suspend amine HCl (1.0 eq) in DCM (Dichloromethane).

  • Base: Add Pyridine (3.0 eq) or TEA (Triethylamine). Stir until clear (free basing).

  • Addition: Cool to 0°C. Add Acyl Chloride (1.1 eq) dropwise.

  • Monitoring: Monitor by TLC/LCMS. If the reaction stalls (due to low nucleophilicity), add DMAP (10 mol%) as a nucleophilic catalyst.

References & Validation Sources

  • Sandmeyer Reaction Mechanisms:

    • Title: "Sandmeyer Reaction - Organic Chemistry Portal"

    • Source: Organic Chemistry Portal[2]

    • URL:[Link]

  • Diazotization of Heterocyclic Amines:

    • Title: "Diazotisation - Organic Chemistry Portal"

    • Source: Organic Chemistry Portal[2]

    • URL:[Link]

  • Thiophene in Medicinal Chemistry:

    • Title: "Medicinal chemistry-based perspectives on thiophene and its derivatives"[3]

    • Source: PMC (PubMed Central)

    • URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr):

    • Title: "Nucleophilic Aromatic Substitution - Master Organic Chemistry"

    • Source: Master Organic Chemistry

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

The Application Scientist's Desk: Troubleshooting 4-Aminothiophene-2-carbonitrile Hydrochloride Synthesis

Overview The 4-aminothiophene-2-carbonitrile core is a highly valued scaffold in drug discovery and materials science. However, synthesizing and isolating this compound presents significant practical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Overview The 4-aminothiophene-2-carbonitrile core is a highly valued scaffold in drug discovery and materials science. However, synthesizing and isolating this compound presents significant practical challenges. The electron-rich nature of the thiophene ring makes the free amine exceptionally prone to rapid oxidation and polymerization[1]. Consequently, the target is most reliably isolated and stored as its hydrochloride salt. This technical guide addresses the critical failure points in the reduction of 4-nitrothiophene-2-carbonitrile and the subsequent salt formation, providing field-proven solutions to maximize your yield.

Mechanistic Workflow

OptimizationPathway N1 4-Nitrothiophene-2-carbonitrile (Starting Material) N2 Béchamp Reduction (Fe/AcOH or Zn/NH4Cl) N1->N2 Electron transfer (Avoid T > 65°C) N3 4-Amino-2-cyanothiophene (Free Base - Highly Unstable) N2->N3 Reduction complete N4 Anaerobic Workup (Celite Filtration & Extraction) N3->N4 Minimize O2/Light Prevent polymerization N5 Anhydrous Salt Formation (HCl in Dioxane/Ether) N4->N5 Rapid transfer of organic phase N6 4-Aminothiophene-2-carbonitrile HCl (Stable Target Product) N5->N6 Instant precipitation (Yield recovery)

Fig 1. Mechanistic workflow for the synthesis and stabilization of 4-aminothiophene-2-carbonitrile.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my isolated yield of the free base (4-aminothiophene-2-carbonitrile) consistently low, despite complete conversion of the nitro precursor on TLC? A1: The primary culprit is the inherent instability of the free base. Amino heterocycles, particularly electron-rich aminothiophenes, undergo rapid oxidative degradation and polymerization when exposed to air and light[1]. Furthermore, if you are using the classical Béchamp reduction (Iron/Acetic Acid)[2], the highly polar free amine can become irreversibly trapped within the iron oxide sludge generated during the aqueous workup[3]. Causality & Solution: To prevent this, minimize handling of the free base. Perform extractions rapidly using deoxygenated solvents under an inert atmosphere (argon or nitrogen). Do not attempt to purify the free base via column chromatography; instead, proceed immediately to the hydrochloride salt formation to chemically stabilize the amine.

Q2: During the Béchamp reduction, I am observing hydrolysis of the nitrile group. How can I prevent this side reaction? A2: The cyano group at the 2-position is susceptible to hydrolysis under acidic conditions at elevated temperatures. The standard Béchamp protocol utilizes acetic acid and heating (often 60–75 °C)[4][5]. Prolonged heating past the point of nitro reduction will inevitably hydrate the nitrile to an amide or carboxylic acid. Causality & Solution: Precise temperature control is mandatory. Maintain the internal reaction temperature strictly at 65 °C and limit the reaction time to 1.5 hours[4]. If hydrolysis persists, consider switching to a milder, near-neutral reduction system such as Zinc powder and Ammonium Chloride (Zn/NH₄Cl), which operates efficiently at lower temperatures and completely suppresses nitrile hydrolysis while maintaining excellent chemoselectivity[6].

Q3: How do I optimize the hydrochloride salt precipitation to ensure maximum recovery? A3: Salt formation relies on a stark solubility differential: the free base must be highly soluble in the carrier solvent, while the resulting hydrochloride salt must be completely insoluble. Causality & Solution: Water is the enemy of this step. Even trace moisture will solubilize the hydrochloride salt, drastically reducing your recovered yield. Dissolve the crude, dried free base in an anhydrous, weakly polar solvent (such as diethyl ether or 1,4-dioxane). Introduce a stoichiometric amount (1.05 - 1.10 equivalents) of anhydrous HCl gas or a pre-titrated HCl/dioxane solution. The salt will instantly precipitate, shielding the amine from further oxidative degradation.

Quantitative Comparison of Reduction Methodologies

Selecting the correct reduction method dictates the impurity profile and baseline yield. Below is a comparative analysis of common methodologies for reducing nitrothiophenes.

Reduction MethodReagents & ConditionsTemp (°C)Typical Reaction TimeExpected Yield (%)Primary Impurity / Technical Challenge
Classical Béchamp Fe powder, 10% aq. AcOH[4]60–751.5 hours45–70%Iron sludge entrapment; risk of nitrile hydrolysis[3][5].
Modified Béchamp Zn powder, NH₄Cl, H₂O/EtOH[6]25–800.5–1.0 hour75–88%Trace unreacted nitro precursor; requires vigorous stirring.
Catalytic Hydrogenation H₂, Pd/C, EtOH/MeOH[1]254–12 hoursVariableCatalyst poisoning by the thiophene sulfur atom[1].

Validated Experimental Protocol: Synthesis & Salt Formation

This protocol utilizes a self-validating system: visual cues (color changes, precipitation) and pH checkpoints ensure each step is proceeding correctly before advancing.

Step 1: Reduction of 4-Nitrothiophene-2-carbonitrile

  • Setup: In a 100 mL 3-necked flask equipped with a reflux condenser and an overhead stirrer, dissolve 4-nitrothiophene-2-carbonitrile (1.0 equiv) in a biphasic mixture of ethyl acetate and 10% aqueous acetic acid (1:1 v/v)[4].

  • Activation: Heat the mixture to exactly 65 °C.

  • Reduction: Add iron powder (5.0 - 5.5 equiv) portion-wise over 5–10 minutes to safely manage the exothermic reaction[3][4].

  • Validation Checkpoint 1: The reaction mixture will turn dark brown/black as iron oxides form. Stir for exactly 1.5 hours at 65 °C. Do not exceed this time to prevent nitrile hydrolysis.

Step 2: Anaerobic Workup & Extraction 5. Filtration: Cool the mixture to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove the iron sludge[3]. Wash the filter cake thoroughly with deoxygenated ethyl acetate to recover trapped product. 6. Neutralization: Transfer the filtrate to a separatory funnel. Wash the organic layer with cold, saturated aqueous NaHCO₃ until the aqueous layer reaches a pH of 8[3]. 7. Validation Checkpoint 2: The pH must be mildly basic (pH 8) to ensure the product is entirely in its free base form and partitioned into the organic layer. 8. Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Crucial: Flush the rotary evaporator with nitrogen/argon to minimize air exposure during concentration.

Step 3: Anhydrous Salt Formation 9. Solubilization: Immediately dissolve the crude, dark oil/solid (4-amino-2-cyanothiophene) in a minimal volume of anhydrous diethyl ether. 10. Precipitation: Under vigorous stirring and a nitrogen atmosphere, add 1.1 equivalents of a 4M HCl solution in 1,4-dioxane dropwise. 11. Validation Checkpoint 3: A solid precipitate (the hydrochloride salt) should form instantaneously upon HCl addition. If the solution merely turns cloudy without precipitating, trace water is present. 12. Isolation: Filter the precipitate under a blanket of nitrogen, wash with cold anhydrous ether, and dry in vacuo to yield the stable 4-aminothiophene-2-carbonitrile hydrochloride.

References

  • WO2003062241A1 - Fused heterocyclic succinimidecompounds and analogs thereof, modulators of nuclear hormone receptor function. Google Patents. 4

  • 2-Nitrothiophen-3-amine|CAS 52003-20-0. Benchchem.2

  • Reduction of Nitro‐Aryl Compounds with Zinc in the Presence of Poly[N‐(2‐aminoethyl)acrylamido]trimethylammonium Chloride as a Phase‐Transfer Catalyst. ResearchGate.6

  • (PDF) Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. ResearchGate. 1

  • Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators. MDPI.3

  • SYNTHESIS OF TWO NEW RING SYSTEMS, 2-AMINO-1-METHYL-IMIDAZO[4,5-b]THIENO[3,2-e]PYRIDINE AND 2-AMINO-1-METHYL-IMIDAZO[4,5-b]THI. Semantic Scholar. 5

Sources

Optimization

Technical Support Center: Purification of 4-Aminothiophene-2-carbonitrile Derivatives

The following technical guide is designed for researchers and drug development professionals working with 4-Aminothiophene-2-carbonitrile and its derivatives. This scaffold, distinct from the more common Gewald product (...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals working with 4-Aminothiophene-2-carbonitrile and its derivatives. This scaffold, distinct from the more common Gewald product (2-aminothiophene-3-carbonitrile), presents unique stability and isolation challenges due to the electron-rich nature of the 4-amino position and the electrophilic nitrile group.

Status: Operational Role: Senior Application Scientist Subject: Isolation, Purification, and Stability Protocols

Executive Summary & Compound Profile

Target Scaffold: 4-Aminothiophene-2-carbonitrile (CAS: 73781-74-5) Common Applications: Kinase inhibitors, G6PD inhibitors, antimicrobial agents. Chemical Behavior: Unlike the stable 2-amino isomers formed via Gewald synthesis, 4-aminothiophenes are often synthesized via cyclization of 3-mercaptoacrylonitriles or reduction of nitro-thiophenes. They are prone to oxidative darkening and polymerization if left in solution as free bases.

Key Purification Challenges:

  • Oxidative Instability: The electron-rich thiophene ring facilitates rapid oxidation of the amine.

  • Regioisomer Contamination: Cyclization protocols often yield minor amounts of the 2-amino-3-carbonitrile isomer.

  • Solubility: Often moderate in non-polar solvents, leading to "oiling out" during recrystallization.

Primary Purification Workflow (Chromatography)

For crude reaction mixtures, Flash Column Chromatography is the recommended first-line purification method to separate the target from oligomeric tars and unreacted precursors.

Protocol A: Flash Chromatography (Silica Gel)

Reference Standard: Validated protocols for G6PD inhibitors utilize this method for initial isolation [1].

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Ethyl Acetate (EtOAc) / Petroleum Ether (PE) or Hexanes.

StepActionTechnical Rationale
1. Load Dissolve crude residue in minimum DCM or absorb onto silica.Avoids band broadening. Dry loading is preferred if the crude is a sticky oil.
2. Elute Gradient: 0%

50% EtOAc in PE.
The target typically elutes near 50% EtOAc (1:1) [1].
3. Monitor TLC (UV 254 nm). Stain with Vanillin or PMA.Amines may not be strongly UV active if the conjugation is disrupted; chemical stains ensure detection.
4. Isolate Pool fractions, concentrate in vacuo at <40°C .High heat accelerates oxidative degradation of the free amine.

Critical Note: If your compound streaks or sticks to the silica (due to the basic amine), add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica.

Secondary Purification (Recrystallization & HPLC)

If chromatography yields an impure solid or oil, use these techniques.

Protocol B: Recrystallization Strategy

4-Aminothiophene derivatives often crystallize with difficulty. A "solvent screen" is required.[1]

Recommended Solvent Systems:

  • Ethanol (Hot)

    
     Water (Anti-solvent):  Dissolve in boiling ethanol; add warm water until turbid; cool slowly.
    
  • Dioxane: For highly substituted/insoluble derivatives [2].

  • EtOAc / Hexanes: Standard precipitation method.

Troubleshooting "Oiling Out": If the product forms an oil at the bottom of the flask instead of crystals:

  • Re-heat to dissolve.[1]

  • Add a seed crystal (if available).

  • Scratch the glass surface vigorously with a glass rod.

  • Cool slower: Wrap the flask in foil or place in a warm water bath that cools to room temp naturally.

Protocol C: Preparative HPLC (High Purity Requirements)

For biological assays (>98% purity), reverse-phase HPLC is mandatory.

  • Column: XBridge Shield RP18 OBD (or equivalent C18).[2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 5%

    
     95% MeCN.
    
  • Note: Use Formic Acid or Ammonium Formate buffers. Avoid TFA if the amine is acid-sensitive or if counter-ion interference is a concern in bioassays [1].

Troubleshooting & FAQs

Q1: My product turns black/brown during drying. What is happening?

Diagnosis: Oxidative decomposition. The 4-amino group activates the thiophene ring, making it susceptible to air oxidation. Solution:

  • Workup: Perform all evaporations under nitrogen or high vacuum; do not leave on the rotovap bath for extended periods.

  • Storage: Convert the free base to a Hydrochloride (HCl) or Fumarate salt immediately. Salts are significantly more stable.

    • Protocol: Dissolve free base in Et2O/EtOH, add 1M HCl in Et2O dropwise. Filter the precipitate.[1][3][4][5][6]

Q2: I see a close-eluting spot on TLC that I can't separate.

Diagnosis: Likely a regioisomer (e.g., 2-amino-3-carbonitrile) or a des-cyano impurity. Solution:

  • Change the stationary phase to Amine-functionalized silica or Alumina (Neutral) .

  • Switch solvent system to DCM / Methanol (95:5) to exploit polarity differences rather than just lipophilicity.

Q3: How do I remove elemental sulfur?

Diagnosis: While less common in 4-amino synthesis than Gewald (2-amino) synthesis, sulfur can carry over from thionation reagents. Solution:

  • Chemical Wash: Dissolve crude in DCM and wash with 10% aqueous Sodium Sulfide (Na2S) . The sulfide reacts with elemental sulfur to form water-soluble polysulfides.

  • Triphenylphosphine (PPh3): Add 1.1 eq of PPh3. It reacts with S8 to form Triphenylphosphine sulfide (Ph3P=S), which is highly polar and stays at the baseline in non-polar chromatography or crystallizes out differently.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purifying 4-aminothiophene-2-carbonitrile derivatives based on the physical state of the crude material.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Precipitate forms Oil Sticky Oil / Tar CheckState->Oil No precipitate Trituration Trituration (Cold EtOH or Et2O) Solid->Trituration FlashCol Flash Chromatography (Silica, EtOAc:PE 1:1) Oil->FlashCol PurityCheck1 Purity > 95%? Trituration->PurityCheck1 PurityCheck2 Purity > 95%? FlashCol->PurityCheck2 PurityCheck1->FlashCol No (Major impurities) Recryst Recrystallization (EtOH/H2O or Dioxane) PurityCheck1->Recryst No (Minor impurities) SaltForm Salt Formation (HCl/Fumarate) for Storage PurityCheck1->SaltForm Yes PrepHPLC Prep-HPLC (C18, H2O/MeCN) PurityCheck2->PrepHPLC No (Close eluters) PurityCheck2->SaltForm Yes Recryst->SaltForm PrepHPLC->SaltForm

Caption: Decision tree for the isolation of 4-aminothiophene-2-carbonitriles, prioritizing chromatography for oils and trituration/recrystallization for solids.

References

  • Patent: WO2021146543A1. Inhibitors of glucose-6-phosphate dehydrogenase and uses thereof. (2021). Example 1, Synthesis of 4-aminothiophene-2-carbonitrile. Source:

  • Journal: Al-Ghorbani, M., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. Source:

  • Database: PubChem Compound Summary for CID 13134990, 4-Aminothiophene-2-carbonitrile.[7] Source:

Sources

Troubleshooting

solubility issues with 4-Aminothiophene-2-carbonitrile hydrochloride in water

Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide addresses common solubility challenges encountered with 4-Aminothiophene-2-carbonitrile hydrochloride in aqueous media. A...

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses common solubility challenges encountered with 4-Aminothiophene-2-carbonitrile hydrochloride in aqueous media. As Senior Application Scientists, we have synthesized data from literature and field experience to provide a framework for understanding and overcoming these issues. Our goal is to equip you with the foundational knowledge and practical protocols to ensure successful and reproducible experimental outcomes.

Section 1: Critical Safety & Handling

Before any experimentation, it is imperative to handle 4-Aminothiophene-2-carbonitrile hydrochloride with appropriate safety measures.

  • Hazard Overview : This compound is classified as harmful if swallowed, toxic in contact with skin, and can cause serious eye irritation or damage.[1][2][3] Inhalation should be avoided.[2]

  • Required Personal Protective Equipment (PPE) :

    • Always handle this compound within a certified chemical fume hood.[1]

    • Wear appropriate protective gloves, clothing, and eye/face protection (OSHA 29 CFR 1910.133 or European Standard EN166 compliant).[1][3]

    • Ensure that eyewash stations and safety showers are readily accessible.[1]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2] Some related compounds are noted to be air-sensitive, so storage under an inert atmosphere may be considered for long-term stability.[2]

Section 2: The Chemistry of Aqueous Solubility

Understanding the chemical nature of this compound is the first step in troubleshooting solubility. 4-Aminothiophene-2-carbonitrile hydrochloride (MW: 160.62 g/mol ) is the salt of its free base form, 4-Aminothiophene-2-carbonitrile (MW: 124.16 g/mol ).[4][5] This distinction is critical.

The Role of the Hydrochloride Salt Amines are organic bases. By reacting the basic amine group (-NH₂) with hydrochloric acid (HCl), a hydrochloride salt (R-NH₃⁺Cl⁻) is formed.[6] This process serves a crucial purpose in drug development and research: it dramatically increases the aqueous solubility of the molecule.[6] The resulting ammonium salt is an ionic compound, which readily interacts with polar water molecules, facilitating dissolution.

The Critical Impact of pH The solubility of amine salts is fundamentally pH-dependent.[7][8]

  • Acidic to Near-Neutral pH (pH < ~6.5) : In this range, the compound remains in its protonated, ionic (R-NH₃⁺) form, which is the more water-soluble species.

  • Basic pH (pH > ~7.0) : As the pH increases, the amine group is deprotonated, converting the salt back to its neutral "free base" form (R-NH₂). This form is significantly less polar and, consequently, much less soluble in water. This conversion is the most common reason for unexpected precipitation.[9]

Section 3: Frequently Asked Questions (FAQs)

Q1: I can't get the compound to dissolve in my neutral buffer (e.g., PBS at pH 7.4). What's wrong?

This is the most common issue. Directly adding the hydrochloride salt to a buffered solution at or above neutral pH will likely result in immediate or rapid conversion to the poorly soluble free base, preventing it from dissolving. The buffer's capacity neutralizes the acidic nature of the hydrochloride, pushing the equilibrium towards the insoluble form.

Q2: The compound dissolved in water initially, but when I added it to my cell culture media, it precipitated. Why?

This is a classic pH shift problem. Your initial solution in deionized water was likely slightly acidic (pH 4-6), keeping the compound in its soluble salt form. However, most cell culture media are buffered to a physiological pH of ~7.4. When you introduced your acidic stock solution, the media's buffering system raised the pH, causing the compound to convert to its insoluble free base and precipitate out of solution.

Q3: What is the best way to prepare a stock solution of 4-Aminothiophene-2-carbonitrile HCl?

The most reliable method is to first prepare a highly concentrated stock solution in an appropriate solvent and then dilute it into your final aqueous buffer.

  • For purely aqueous experiments : Prepare a stock solution in slightly acidified water (e.g., deionized water with one drop of 1M HCl per 5-10 mL).

  • For most biological applications : Prepare a concentrated stock solution (e.g., 10-50 mM) in an organic co-solvent like Dimethyl Sulfoxide (DMSO). Aminothiophene derivatives often show improved solubility in such solvents.[10] This DMSO stock can then be serially diluted into your final aqueous medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in your experiment.

Q4: Can I use heat or sonication to aid dissolution?

Yes, but with caution. Gentle warming (e.g., to 37°C) or sonication can increase the rate of dissolution. However, excessive heat can potentially degrade the compound. Always start with gentle methods and monitor for any color change, which might indicate degradation. A small-scale pilot test is recommended.

Q5: How stable is the compound in an aqueous solution?

The stability of compounds in solution can be limited.[11] It is a best practice to prepare aqueous solutions fresh for each experiment. If you must store them, store at 2-8°C for no more than 24-48 hours. For long-term storage, aliquots of a DMSO stock solution stored at -20°C or -80°C are preferable.

Section 4: Experimental Protocols & Workflows

Protocol 1: Preparation of an Aqueous Stock Solution (10 mM)
  • Weigh out 1.61 mg of 4-Aminothiophene-2-carbonitrile hydrochloride (FW: 160.62 g/mol ).

  • Transfer the solid to a 1.5 mL microcentrifuge tube.

  • Add 900 µL of high-purity deionized water.

  • Vortex the tube for 30 seconds. If the solid has not fully dissolved, add 1-2 µL of 1M HCl and vortex again. The solution should become clear.

  • Once fully dissolved, add deionized water to a final volume of 1.0 mL.

  • Visually inspect the solution to ensure no particulates are present.

  • Use this stock solution immediately for serial dilutions into your final experimental buffer.

Protocol 2: Troubleshooting Workflow for Solubility Issues

This workflow provides a systematic approach to diagnosing and solving solubility problems encountered in the lab.

G cluster_0 start START: Compound Insoluble in Aqueous Medium check_solvent What is the solvent? start->check_solvent is_buffer What is the buffer pH? check_solvent->is_buffer Buffered Solution (e.g., PBS, Media) is_water Action: Add 1-2 µL of 1M HCl. Stir/Vortex. check_solvent->is_water Deionized Water ph_high CAUSE: Free base formation. SOLUTION: Prepare a concentrated stock in DMSO or acidified water first, then dilute into final buffer. is_buffer->ph_high pH >= 7.0 ph_low ph_low is_buffer->ph_low pH < 7.0 dissolved_water dissolved_water is_water->dissolved_water Dissolves? try_energy Action: Apply gentle heat (37°C) or sonication. ph_low->try_energy Insolubility persists dissolved_energy dissolved_energy try_energy->dissolved_energy Dissolves? dissolved_water->try_energy No success SUCCESS: Compound is dissolved. Prepare fresh daily. dissolved_water->success Yes dissolved_energy->success Yes consider_cosolvent FINAL OPTION: Use a co-solvent system. Prepare stock in 100% DMSO and dilute carefully. dissolved_energy->consider_cosolvent No

Caption: A decision tree for troubleshooting solubility.

Section 5: Data Summary

Table 1: Physicochemical Properties

PropertyValueSource
Compound Name 4-Aminothiophene-2-carbonitrile hydrochlorideN/A
CAS Number 73781-73-4[4]
Molecular Formula C₅H₅ClN₂S[4]
Molecular Weight 160.62 g/mol [4]
Free Base MW 124.16 g/mol [5]

Table 2: Conceptual pH-Solubility Relationship

pH RangeDominant SpeciesExpected Relative Solubility in WaterRationale
< 2 R-NH₃⁺Cl⁻HighFully protonated, ionic salt form. Common ion effect may slightly reduce solubility in high [Cl⁻].[7]
2 - 6.5 R-NH₃⁺Cl⁻HighCompound exists predominantly as the soluble protonated salt.
6.5 - 8.0 R-NH₃⁺ ⇌ R-NH₂Rapidly DecreasingTransition region where deprotonation to the less soluble free base occurs.[9]
> 8.0 R-NH₂Very LowCompound exists almost entirely as the poorly soluble, neutral free base.

References

  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, September 13).
  • Fisher Scientific - SAFETY DATA SHEET. (n.d.).
  • M0033 - SAFETY DATA SHEET. (n.d.).
  • Various Authors. (2017, March 1). Why do amines dissolve in hydrochloric acid? - Quora. Retrieved from [Link]

  • Eleamen, G. R. A., et al. (2016, May 17). Improvement of Solubility and Antifungal Activity of a New Aminothiophene Derivative by Complexation with 2-Hydroxypropyl-β. SciSpace. Retrieved from [Link]

  • MDPI. (2024, August 27). Structural and Electronic Properties of Novel Azothiophene Dyes: A Multilevel Study Incorporating Explicit Solvation Effects. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of pharmaceutical sciences, 74(2), 142–147. Retrieved from [Link]

  • askIITians. (2025, March 11). How does pH affect solubility? Retrieved from [Link]

  • Flowers, P., et al. (2019, January 2). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • Research & Reviews: Journal of Pharmaceutical Analysis. (2022, February 14). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Retrieved from [Link]

  • Ghafourian, T., et al. (2018). The novel 2-aminothiophene derivative 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN) has shown potential anti-proliferative activity in human cancer cell lines. ResearchGate. Retrieved from [Link]

  • van de Merbel, N. (n.d.). Stability Issues in Bioanalysis: New Case Studies.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 4-Aminothiophene-2-carbonitrile HCl

Topic: Prevention of Degradation & Rescue Protocols Product: 4-Aminothiophene-2-carbonitrile Hydrochloride CAS: 138564-58-6 (Reference for base structure analogs) Support Level: Tier 3 (Senior Application Scientist) Intr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Degradation & Rescue Protocols Product: 4-Aminothiophene-2-carbonitrile Hydrochloride CAS: 138564-58-6 (Reference for base structure analogs) Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Ticking Clock" Reagent

Welcome to the Technical Support Center. You are likely here because your white crystalline powder has turned into a brown sticky solid or a black tar.

4-Aminothiophene-2-carbonitrile HCl is not a "shelf-stable" inert salt. It is a highly reactive, electron-rich building block. The thiophene ring is inherently prone to oxidative polymerization, and the amino group (


) significantly lowers the oxidation potential. While the Hydrochloride (HCl) salt form improves stability compared to the free base, it introduces hygroscopicity.

This guide treats the compound not just as a chemical, but as a dynamic system that requires active management to prevent the "Triangle of Degradation": Oxidation, Hydrolysis, and Photolysis.

Module 1: The Degradation Mechanism (The "Why")

Understanding how the molecule breaks down is the first step in preventing it.

The Degradation Pathways
  • Oxidative Polymerization (The "Black Tar" Effect):

    • Cause: Exposure to atmospheric oxygen.

    • Mechanism: The electron-rich amino-thiophene ring undergoes single-electron transfer (SET) oxidation, forming radical cations. These couple rapidly to form dimers (azo-linkages) and eventually extended conjugated polymers (polythiophenes/polyanilines).

    • Visual Indicator: Sample turns from off-white

      
       tan 
      
      
      
      dark brown
      
      
      black.
  • Hygroscopic Hydrolysis (The "Sticky" Effect):

    • Cause: Exposure to moisture (humidity).

    • Mechanism: The HCl salt is hygroscopic. It pulls water from the air, creating a localized acidic aqueous environment. This can hydrolyze the nitrile group (

      
      ) to a primary amide (
      
      
      
      ) or carboxylic acid (
      
      
      ), though this is kinetically slower than oxidation.
    • Visual Indicator: Clumping, "wet" appearance, or loss of crystallinity.

  • Photolytic Instability:

    • Cause: UV/Visible light exposure.

    • Mechanism: Thiophenes are photosensitizers. Light energy accelerates the formation of reactive oxygen species (ROS) if any oxygen is present.

Visualizing the Threat Landscape

DegradationPathways Compound 4-Aminothiophene-2-carbonitrile HCl (White Crystalline Solid) Radical Radical Cation Intermediate Compound->Radical Oxidation (Fast) Amide Hydrolysis Product (Amide/Acid Impurity) Compound->Amide Hydrolysis (Slow) Oxygen Oxygen (O2) Oxygen->Radical Moisture Moisture (H2O) Moisture->Amide Light UV/Vis Light Light->Radical Catalyzes Polymer Polymerized 'Tar' (Irreversible Black Solid) Radical->Polymer Coupling

Figure 1: The degradation pathways. Note that oxidative polymerization is the primary cause of catastrophic failure (color change).

Module 2: Storage Protocol (The "How")

Standard Operating Procedure (SOP-STG-04): Long-Term Storage

Do not rely on the supplier's packaging once opened. Suppliers often pack under Argon, but the seal is compromised the moment you open the cap.

ParameterSpecificationRationale
Temperature -20°C (Freezer) Arrhenius kinetics: Lowering T slows oxidation and hydrolysis rates significantly.
Atmosphere Argon or Nitrogen Displaces oxygen. Argon is heavier than air and offers better "blanketing" for solids.
Container Amber Glass Vial Blocks UV light. Plastic containers are permeable to moisture/oxygen over long periods.
Seal Parafilm + Desiccator Mechanical barrier against moisture ingress. Store the vial inside a secondary desiccator jar.
The "First Open" Protocol

Whenever you receive a new bottle:

  • Equilibrate: Allow the bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric water immediately onto the powder.

  • Aliquot: In a glovebox or under an inert funnel, divide the bulk material into single-use aliquots (e.g., 100mg or 500mg vials).

  • Seal: Cap under Argon, seal with Parafilm, and store at -20°C.

  • Use: When needed, take one aliquot. Do not thaw and refreeze the main stock repeatedly.

Module 3: Troubleshooting & FAQs

Q1: My compound has turned from white to light tan. Is it still usable?

  • Diagnosis: Surface oxidation.

  • Action: Likely yes. The purity may have dropped to ~95-97%.

  • Validation: Run a TLC (Thin Layer Chromatography). If the impurity spot is faint and stays at the baseline (polymer) or runs very differently, you can likely use it for robust reactions. If sensitive, perform a Rescue Recrystallization (see Module 4).

Q2: The compound is dark brown/black and sticky. Can I save it?

  • Diagnosis: Advanced oxidative polymerization and hydrolysis.

  • Action: Discard. The "tar" is often autocatalytic and difficult to separate. The yield recovery would be <20%, making it cost-ineffective compared to buying fresh stock.

Q3: Can I make a stock solution in DMSO or Methanol?

  • Diagnosis: Solvolysis risk.

  • Action: No. The free amine is unstable in solution. In DMSO, it can oxidize rapidly. In methanol, it may undergo transesterification or reaction with trace impurities over time. Always prepare solutions fresh.

Q4: The SDS says "Store at 2-8°C". Why do you recommend -20°C?

  • Action: 2-8°C is sufficient for short-term turnover (weeks). For long-term storage (months/years) or for high-value drug development where impurity profiles are critical, -20°C is the industry gold standard to arrest degradation kinetics effectively.

Module 4: Rescue Protocol (Recrystallization)

If your material is "salvageable" (tan/off-white), use this protocol to restore >98% purity.

Prerequisites:

  • Solvent System: Ethanol (Good solubility hot) / Diethyl Ether (Anti-solvent).

  • Alternative: Isopropanol (IPA).

Step-by-Step SOP:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add absolute Ethanol dropwise while heating gently (50-60°C).

    • Note: Do not boil aggressively. Aminothiophenes are thermally sensitive.

    • Stop when the bulk solid dissolves. If black specs remain, these are polymers.

  • Hot Filtration (Critical):

    • If black insoluble particles are visible, filter the hot solution quickly through a glass frit or a pre-warmed funnel with filter paper. This removes the polymerized "seeds."

  • Crystallization:

    • Remove from heat.[1][2][3]

    • Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of Ethanol to clear it.

    • Seal the flask and let it cool to Room Temperature undisturbed.

    • Move to -20°C freezer for 2 hours.

  • Isolation:

    • Filter the white crystals (vacuum filtration).

    • Wash with cold Diethyl Ether.

    • Dry under high vacuum to remove solvent traces (solvent inclusion can accelerate degradation).

Workflow Decision Tree

RescueLogic Start Assess Sample Condition Color Color Check Start->Color White White / Off-White Color->White Purity >98% Tan Tan / Light Brown Color->Tan Purity 90-97% Black Dark Brown / Black / Tar Color->Black Purity <90% Action1 Use As Is (Store at -20°C) White->Action1 Action2 Perform Recrystallization (SOP-REC-01) Tan->Action2 Action3 Discard & Reorder Black->Action3

Figure 2: Decision matrix for assessing material viability.

References

  • National Institutes of Health (NIH). (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. PMC10198765. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link][4]

Sources

Troubleshooting

recrystallization solvents for 4-Aminothiophene-2-carbonitrile hydrochloride

Technical Support Center: Recrystallization of 4-Aminothiophene-2-carbonitrile Hydrochloride Case ID: REC-ATC-4HCL Status: Active Specialist: Senior Application Scientist, Separation Sciences Executive Summary Recrystall...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 4-Aminothiophene-2-carbonitrile Hydrochloride

Case ID: REC-ATC-4HCL Status: Active Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Recrystallizing 4-Aminothiophene-2-carbonitrile hydrochloride (CAS: 73781-74-5 for free base) presents unique challenges compared to the more common 2-aminothiophene isomers (Gewald products). As a hydrochloride salt of a polar heteroaromatic amine, this compound exhibits high solubility in polar protic solvents and low solubility in non-polar organics.

The primary failure mode in purifying this class of compounds is "oiling out" (liquid-liquid phase separation) rather than crystallization, due to the high melting point of the salt and its tendency to supersaturate. This guide provides a validated solvent screening protocol and troubleshooting workflows to ensure high-purity isolation.

Part 1: Solvent Selection Matrix

Q: What are the best solvent systems for this specific hydrochloride salt?

A: Due to the ionic nature of the hydrochloride and the polarity of the cyano group, single-solvent systems often fail to yield high recovery. A dual-solvent (solvent/anti-solvent) approach is recommended.

System Type Solvent A (Good Solvent) Solvent B (Anti-Solvent) Mechanism & Use Case
Primary Recommendation Ethanol (Absolute) Diethyl Ether Standard Purification: Dissolve in hot EtOH; add Ether until turbid. Best for removing non-polar organic impurities.
Alternative (High Polarity) Methanol Ethyl Acetate For Stubborn Salts: Use if the compound is too insoluble in Ethanol. MeOH has higher solubilizing power but lower recovery yields.
Single Solvent Isopropanol (IPA) NoneSlow Evaporation/Cooling: Good for obtaining X-ray quality crystals. Requires slow cooling to avoid oiling out.
Scavenging Water (Acidified) Activated Charcoal Decolorization: If the salt is dark/black, dissolve in min. water (pH < 2 with HCl), treat with charcoal, filter, and lyophilize or precipitate with conc. HCl.

Critical Note: Avoid Acetone or MEK . Amines (even as salts) can sometimes react with ketones to form imines (Schiff bases) under the acidic conditions of the hydrochloride salt, leading to new impurities.

Part 2: Experimental Protocol

Workflow: Dual-Solvent Recrystallization

Prerequisites:

  • Crude Material: Dry, powdered 4-Aminothiophene-2-carbonitrile HCl.

  • Apparatus: Erlenmeyer flask, magnetic stirrer, reflux condenser, dropping funnel.

  • Safety: Work in a fume hood. Thiophene derivatives often possess a characteristic stench and potential toxicity.

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Solvent A (e.g., Ethanol) dropwise while heating to near-boiling (approx. 75°C). Add just enough solvent to dissolve the solid completely.

  • Filtration (Optional): If insoluble particles (dust, silica) remain, perform a hot filtration through a pre-warmed glass frit or fluted filter paper.

  • Nucleation: Remove from heat. While the solution is still hot, add Solvent B (e.g., Diethyl Ether) dropwise with vigorous stirring.

    • Stop adding immediately when a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of hot Solvent A to clear the turbidity.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Once ambient, move to a 4°C refrigerator or ice bath for 2-4 hours.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with a cold mixture of Solvent A/B (1:4 ratio).

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C. Note: HCl salts are hygroscopic; store in a desiccator.

Part 3: Troubleshooting & Logic Paths

Visualizing the Decision Process

The following diagram illustrates the logic flow for troubleshooting common recrystallization failures (No crystals vs. Oiling Out).

RecrystallizationLogic Start Start: Hot Saturated Solution Cooling Cool to Room Temp Start->Cooling Observation Observe Result Cooling->Observation Success Crystals Formed (Proceed to Filtration) Observation->Success Solid Precipitate NoCrystals No Crystals Visible Observation->NoCrystals Clear Solution OilingOut Oiling Out (Liquid droplets form) Observation->OilingOut Phase Separation Scratch Scratch Glass / Seed Crystal NoCrystals->Scratch Reheat Reheat to Redissolve OilingOut->Reheat AddAnti Add More Anti-Solvent (Dropwise) Scratch->AddAnti Still Clear Evaporate Evaporate 20% Solvent & Retry AddAnti->Evaporate Still Clear AddGoodSolvent Add More Good Solvent (Lower Saturation) Reheat->AddGoodSolvent TempControl Cool Slower (Insulate Flask) AddGoodSolvent->TempControl TempControl->Cooling Retry

Caption: Logic flow for addressing "No Crystal" and "Oiling Out" scenarios during aminothiophene HCl purification.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" as a dark brown goo at the bottom of the flask. Why? A: "Oiling out" occurs when the compound's melting point in the solvent mixture is lower than the boiling point of the solvent. This is common with HCl salts containing impurities.

  • Fix: The solution is too concentrated or the anti-solvent was added too quickly. Re-heat the mixture to dissolve the oil, add a small amount of Ethanol (Solvent A) , and let it cool much more slowly (wrap the flask in a towel).

Q2: Can I use water as a solvent? A: Yes, but with caution. 4-Aminothiophene-2-carbonitrile HCl is water-soluble.

  • Risk: Heating in water for extended periods can hydrolyze the nitrile (-CN) group to an amide or carboxylic acid.

  • Protocol: If using water, keep the temperature below 60°C and use conc. HCl as the anti-solvent (Common Ion Effect) to force precipitation.

Q3: The crystals are colored (red/brown) instead of off-white. Is this a problem? A: Aminothiophenes are prone to oxidation, forming colored oligomers.

  • Fix: Perform a "charcoal drop." Dissolve the salt in hot methanol, add 1-2% w/w Activated Carbon, stir for 5 mins, and filter hot through Celite. Then proceed with recrystallization.[1]

Q4: How do I distinguish the 4-amino isomer from the 2-amino isomer? A: This is critical. Most literature refers to 2-aminothiophene-3-carbonitrile (Gewald product).

  • Verification: Check the 1H NMR .

    • 2-amino-3-cyano: Thiophene protons are typically doublets at ~6.8 and ~7.1 ppm (if 4,5-unsubstituted).

    • 4-amino-2-cyano: Look for singlets or meta-coupling (d, J~1.5 Hz) between H3 and H5 protons.

References

  • BenchChem Technical Support. (2025).[1] Purification of 4-Amino-2-methylisophthalonitrile by Recrystallization. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Aminothiophene Derivatives. Retrieved from

  • Putarova, Z., et al. (2023).[2] An Updated Review On Synthetic Features and Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. Retrieved from

Sources

Optimization

Technical Support Center: Aminothiophene Cyclization &amp; Thienopyrimidine Synthesis

Current Status: Online | Specialist: Senior Application Scientist (Medicinal Chemistry Division) Welcome to the Technical Response Unit. You are likely here because your Gewald product (2-aminothiophene) turned into a bl...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online | Specialist: Senior Application Scientist (Medicinal Chemistry Division)

Welcome to the Technical Response Unit.

You are likely here because your Gewald product (2-aminothiophene) turned into a black tar during storage, or your cyclization to the thienopyrimidine scaffold failed to converge, yielding unreacted starting material or an intractable mixture.

This guide addresses the chemical causality of these failures. We move beyond "add more catalyst" and analyze the electronic and steric bottlenecks inherent to the thiophene core.

Module 1: Pre-Reaction Diagnostics (The "Black Tar" Phenomenon)

User Query: "My 2-aminothiophene intermediate was a yellow solid yesterday. Today it is a dark brown gum.[1] Can I still use it?"

Technical Assessment: 2-aminothiophenes are electron-rich heteroaromatics.[1] The amino group at C2 significantly raises the HOMO energy of the thiophene ring, making it highly susceptible to oxidative dimerization and polymerization by atmospheric oxygen.

The Mechanism of Failure:

  • Auto-oxidation: The electron-rich ring undergoes single-electron transfer (SET) with oxygen, forming radical cations.[1]

  • Dimerization: These radicals couple (often at C5 if unsubstituted), leading to extended conjugation (color change) and eventual polymerization (tar).

  • Hydrolysis: If your intermediate is a 3-cyano derivative, atmospheric moisture can hydrolyze the nitrile to an amide or acid, complicating the stoichiometry of the next step.[1]

Corrective Protocol:

  • Immediate Action: Do not use the tarry material directly. The polymeric impurities act as radical initiators and catalyst poisons.

  • Purification: Perform a rapid filtration through a short plug of basic alumina (removes acidic oxidation byproducts) using degassed DCM/Hexane.

  • Stabilization (The "Salt" Strategy): If you cannot cyclize immediately, convert the free base to its HCl or Tin(IV) chloride salt . The protonation of the amine withdraws electron density from the ring, significantly lowering the HOMO and arresting oxidation.

Module 2: Cyclization Stalls (Kinetics vs. Thermodynamics)

User Query: "I am trying to cyclize ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with formamide to get the thienopyrimidine, but the reaction stalls at 50% conversion even at reflux."

Root Cause Analysis: The cyclization of aminothiophenes with formamide (Niementowski-type reaction) faces a high activation energy barrier.

  • Nucleophilicity: The amine nitrogen is conjugated into the thiophene ring (resonance delocalization), rendering it a poor nucleophile compared to an aniline.

  • Leaving Group Quality: The ethoxy group on the ester is a poor leaving group.

  • Thermodynamics: At reflux (180°C), the reverse reaction (ring opening) or decarboxylation of the thiophene ester can compete.

Troubleshooting Data: Reagent Selection Matrix

ReagentReaction TempMechanismProsCons
Formamide (Neat) 160–180°CThermal condensationCheap, simple workup.[1]High failure rate. Causes thermal decomposition/tarring.[1]
Formamidine Acetate 80–120°CAcid-catalyzed exchangeMilder, better for sensitive substrates.[1]Requires EtOH/n-BuOH solvent.[1]
Triethyl Orthoformate (TEOF) 80–100°CFormation of imidate intermediateHigh Yield. Two-step mechanism (isolable intermediate).Sensitive to moisture; requires Ac2O or acid catalyst.[1]
Microwave (Formamide) 150°C (10 min)Dielectric heatingRapid; minimizes thermal degradation time.Scale-up limitations.[1]

The "Rescue" Protocol (Switching to TEOF): If formamide fails, switch to the Imidate Route .

  • Reflux the aminothiophene with Triethyl Orthoformate (TEOF) and a catalytic amount of acetic anhydride.

  • Checkpoint: Monitor TLC for the disappearance of the starting amine and appearance of the ethoxymethyleneamino intermediate (usually higher Rf).

  • Cyclization: Treat this intermediate with ethanolic ammonia (for unsubstituted pyrimidine) or a primary amine (for N3-substituted) to induce ring closure.

Module 3: Regioselectivity & Isomerization (The Dimroth Trap)

User Query: "I obtained a product with the correct mass, but the NMR shifts are wrong. Did I make the isomer?"

Technical Assessment: When synthesizing fused systems like thienopyrimidines—especially if introducing a third ring (e.g., triazolo-thienopyrimidines)—you risk the Dimroth Rearrangement .[2] This is an isomerization where an endocyclic nitrogen and an exocyclic amine switch places, driven by the thermodynamic stability of the resulting aromatic system.[1]

Visualizing the Failure Pathways:

G Start 2-Aminothiophene Precursor Reagent Cyclization Reagent (e.g., Formamide/Base) Start->Reagent Intermed Open Intermediate (Ureido/Imidate) Reagent->Intermed Nucleophilic Attack Cyclization Ring Closure Intermed->Cyclization Product_Kinetic Kinetic Product (Expected [2,3-d]) Cyclization->Product_Kinetic Neutral/Acidic Cond. Failure Decomposition/Tar (Oxidative Failure) Cyclization->Failure O2 / High T Product_Thermo Thermodynamic Product (Rearranged [1,5-c]) Product_Kinetic->Product_Thermo Basic Cond. (Dimroth Rearrangement)

Figure 1: Reaction pathway showing the divergence between the expected kinetic product and the thermodynamic rearrangement product (Dimroth) or oxidative failure.

Diagnostic Check:

  • Conditions: Did you use a strong base (NaOH, KOtBu) during cyclization or workup? This promotes ring opening and recyclization to the rearranged isomer.

  • Verification: Use HMBC NMR .[1] Check the correlation between the thiophene protons and the pyrimidine carbons. The coupling patterns will differ significantly between the [2,3-d] and [3,2-d] or rearranged isomers.

Standard Operating Procedures (SOPs)
Protocol A: Microwave-Assisted Cyclization (High Throughput)

Best for: Rapid screening of robust substrates.

  • Prepare: In a 10 mL microwave vial, suspend 2-aminothiophene (1.0 equiv) in Formamide (10 vol).

  • Add: Ammonium formate (1.5 equiv). Note: This acts as a promoter and ammonia source.[3]

  • Irradiate: Heat to 150°C for 10–15 minutes (High absorption setting).

  • Workup: Pour the hot reaction mixture directly into ice water. The thienopyrimidine usually precipitates as a beige solid.

  • Purification: Recrystallize from Ethanol/DMF (9:1).

Protocol B: The "Gentle" Two-Step Cyclization (High Purity)

Best for: Sensitive substrates or when formamide yields tar.

  • Step 1: Dissolve 2-aminothiophene (1.0 equiv) in TEOF (5 vol). Add 1 drop of Acetic Acid. Reflux for 3 hours.

  • Isolation: Evaporate volatiles in vacuo. The residue is the ethoxy-methylene intermediate.[1]

  • Step 2: Redissolve residue in Ethanol. Add 7N NH3 in MeOH (5 equiv) or the specific amine (R-NH2).

  • Cyclize: Stir at RT for 12h or reflux for 2h.

  • Result: Product precipitates upon cooling.

References
  • Mishra, R. et al. (2018). "Synthesis and biological evaluation of thieno[2,3-d]pyrimidines." RSC Advances, 8, 334-339.[1] Link

  • Litvinov, V. P. (2006). "The Gewald Reaction in the Synthesis of 2-Aminothiophenes." Russian Chemical Reviews, 75(7). Link

  • Kanawade, S. et al. (2022).[4] "Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents."[1][4] Pharmaceuticals, 15(1), 35. Link[4][5]

  • Putra, A. et al. (2020). "Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives." Journal of Chemical Research.[1] Link

  • El-Sherbeny, M. (2010). "Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines." Molecules, 15(6). Link

Sources

Troubleshooting

Technical Support Center: Purification and Troubleshooting of 4-Aminothiophene-2-carbonitrile Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve complex impurity profiles associated with 4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve complex impurity profiles associated with 4-Aminothiophene-2-carbonitrile hydrochloride (CAS: 73781-73-4). This compound is a critical heterocyclic building block used in the synthesis of advanced therapeutics, including kinase inhibitors and glucose-6-phosphate dehydrogenase (G6PD) inhibitors 1.

Due to its electron-rich thiophene core, handling and purifying this compound requires a deep understanding of its mechanistic vulnerabilities.

Part 1: Core Principles of Stability & Impurities

To effectively purify this compound, we must first understand the causality behind its degradation pathways:

  • Oxidative Polymerization: The electron-donating amino group significantly increases the electron density on the thiophene ring. This makes the molecule highly susceptible to aerobic, single-electron oxidation, leading to conjugated polymeric species that manifest as dark brown or black discoloration 2.

  • Acid-Catalyzed Hydrolysis: The carbonitrile group (

    
    ) is electrophilic. In the presence of aqueous acid (often used during hydrochloride salt formation), water acts as a nucleophile, hydrolyzing the nitrile into a primary amide (
    
    
    
    ) or carboxylic acid.
  • Regioisomeric Contamination: Synthesis typically involves the reduction of nitrothiophene precursors. Depending on the regioselectivity of the initial nitration, 3-amino or 5-amino isomers may carry over into the final product.

Part 2: Troubleshooting Guide & FAQs

Q1: My isolated 4-Aminothiophene-2-carbonitrile hydrochloride is dark brown/black instead of off-white/pale yellow. How do I remove these colored impurities? A1: The dark coloration is caused by the oxidative polymers mentioned above. Because these polymers are often trapped within the crystal lattice of the salt, simple washing is ineffective. You must break the lattice by performing a free-basing step, treat the free amine with activated carbon (which traps high-molecular-weight polymers via


 stacking), and re-precipitate the salt. To prevent re-oxidation, always store the final product in a dark place, under an inert atmosphere (argon/nitrogen), at 2-8°C .

Q2: I am detecting significant regioisomer contamination (e.g., 5-aminothiophene-2-carbonitrile). How can I selectively purify the 4-amino isomer? A2: Regioisomers possess slightly different


 values and solubility profiles. Selective recrystallization of the hydrochloride salt from an anhydrous ethanol/diethyl ether system is highly effective. The 4-amino isomer salt typically precipitates first when diethyl ether (an anti-solvent) is slowly added to a saturated ethanol solution.

Q3: How do I remove residual heavy metals (e.g., Iron or Palladium) left over from the nitro-reduction step? A3: Transition metals readily coordinate with both the cyano and amino groups of the thiophene. During the free-basing extraction step, wash the organic phase with a 5% aqueous EDTA solution, or stir the organic phase with a silica-based metal scavenger (e.g., SiliaMetS Thiol) for 1 hour before filtration.

Q4: The carbonitrile group is hydrolyzing to an amide during the hydrochloride salt formation. How do I prevent this? A4: This is a direct result of using aqueous


. To prevent hydrolysis, you must strictly use anhydrous 

gas dissolved in a non-nucleophilic solvent (e.g., 4M

in 1,4-dioxane or 2M

in diethyl ether) under rigorously anhydrous conditions.

Part 3: Experimental Protocols

The following self-validating protocol is designed to rescue heavily oxidized or impure batches of 4-Aminothiophene-2-carbonitrile hydrochloride.

Protocol 1: Free-Basing and Decolorization
  • Suspension: Suspend 10.0 g of crude, dark 4-Aminothiophene-2-carbonitrile hydrochloride in 100 mL of ethyl acetate (EtOAc).

  • Neutralization: Slowly add 100 mL of saturated aqueous sodium bicarbonate (

    
    ) while stirring vigorously. Caution: 
    
    
    
    gas will evolve. Stir until the solid is fully dissolved.
  • Phase Separation: Transfer to a separatory funnel. Isolate the organic phase and extract the aqueous phase with an additional 50 mL of EtOAc.

  • Washing & Drying: Combine the organic phases, wash with 50 mL of brine, and dry over anhydrous

    
    .
    
  • Decolorization: Add 1.5 g of activated charcoal (Darco) to the dried organic phase. Heat the suspension to 60°C under a nitrogen atmosphere for 30 minutes.

  • Filtration: Filter the hot suspension through a tightly packed pad of Celite to remove the charcoal.

    • Validation Checkpoint: Analyze the Celite filtrate via TLC (Hexane:EtOAc 1:1). The baseline should be completely free of dark, immobile spots. If baseline impurities persist, repeat the charcoal treatment.

  • Concentration: Concentrate the filtrate in vacuo to yield the free amine as a pale yellow oil or solid.

Protocol 2: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified free amine in 40 mL of anhydrous ethanol under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Salt Formation: Dropwise, add 1.1 equivalents of 4M

    
     in 1,4-dioxane, maintaining the internal temperature below 5°C. Stir for 30 minutes.
    
  • Precipitation: Slowly add 80 mL of cold, anhydrous diethyl ether to induce crystallization.

  • Isolation: Filter the resulting precipitate under a stream of nitrogen, wash with cold diethyl ether, and dry under high vacuum at room temperature for 12 hours.

    • Validation Checkpoint: The final salt must form a crisp, off-white powder. A sticky or gummy residue indicates residual water or incomplete ether precipitation. If gummy, triturate with cold anhydrous diethyl ether until a free-flowing powder is achieved.

Part 4: Quantitative Data Presentation

Table 1: Solubility Profile and Solvent Selection for Recrystallization

Solvent SystemTemperatureSolubility (mg/mL)Application / Causality
Water25°C>50Unsuitable; leads to rapid hydrolysis of the nitrile group.
Ethanol (Anhydrous)78°C~120Primary solvent for dissolving the free base.
Ethanol (Anhydrous)0°C~15Induces controlled precipitation of the HCl salt.
Diethyl Ether25°C<1Anti-solvent used to maximize yield and crash out the salt.
Ethyl Acetate25°C~45Optimal extraction solvent for the free base.

Table 2: Impurity Profiling & Analytical Detection

ImpuritySource / CausalityDetection MethodTypical RT (RP-HPLC)
4-Aminothiophene-2-carbonitrile Target Product UV (254 nm) / MS (ESI+) 4.2 min
Oxidative PolymersAerobic oxidationVisual (Dark color) / UVBaseline drift / Late eluting
5-Aminothiophene-2-carbonitrileRegioisomer from synthesisNMR / HPLC4.8 min
Thiophene-2-carboxamide deriv.Acidic hydrolysis of nitrileMS (ESI+)[M+18]3.5 min
Residual Palladium/IronNitro-reduction catalystICP-MSN/A

Part 5: Visualization

PurificationWorkflow Start Crude 4-Aminothiophene- 2-carbonitrile HCl FreeBase 1. Free-Basing (Sat. NaHCO3, EtOAc) Start->FreeBase Aqueous Aqueous Waste (Inorganic Salts) FreeBase->Aqueous Phase Separation Organic Organic Phase (Free Amine) FreeBase->Organic Phase Separation Charcoal 2. Decolorization (Activated Carbon) Organic->Charcoal Filtration 3. Celite Filtration (Removes Polymers) Charcoal->Filtration Resalting 4. Re-salting (Anhydrous HCl) Filtration->Resalting Crystallization 5. Recrystallization (EtOH/Et2O) Resalting->Crystallization Pure Pure Hydrochloride Salt (>99% Purity) Crystallization->Pure

Workflow for the purification of 4-Aminothiophene-2-carbonitrile hydrochloride.

References

  • Title: WO2021146543A1 - Inhibitors of glucose-6-phosphate dehydrogenase and uses thereof Source: Google Patents URL
  • Title: Product Class 10: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides Source: Thieme Connect URL
  • Title: 4-Aminothiophene-2-carbonitrile | 73781-74-5 Source: Sigma-Aldrich URL

Sources

Optimization

Technical Support Center: Optimizing 4-Aminothiophene-2-carbonitrile Coupling

Core Directive: The "Nitrile-Thiophene" Paradox Executive Summary: Coupling 4-aminothiophene-2-carbonitrile is deceptively difficult. Unlike standard aliphatic amines, this scaffold presents a dual challenge: Electronic...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Nitrile-Thiophene" Paradox

Executive Summary: Coupling 4-aminothiophene-2-carbonitrile is deceptively difficult. Unlike standard aliphatic amines, this scaffold presents a dual challenge:

  • Electronic Deactivation: The nitrile group at position 2 and the thiophene ring system render the amine at position 4 significantly less nucleophilic (estimated pKa < 3.0).

  • Chemical Instability: The nitrile group is susceptible to hydrolysis under the very conditions (strong base/heat) often required to force the coupling of poor nucleophiles.

The "pH" Misconception: Users often ask about "optimizing pH." In non-aqueous coupling (DMF/DCM), "pH" refers to the Apparent Basicity controlled by the base equivalents (DIPEA, NMM, Pyridine).

  • Too Low (Acidic): The amine is not protonated (it is too weak a base), but the acid activation step may fail or the thiophene ring may polymerize.

  • Too High (Basic): Hydrolysis of the nitrile (-CN) to the primary amide (-CONH2) or carboxylic acid occurs, especially if water is present.

Pre-Reaction Technical Assessment

Before initiating any coupling, verify the following parameters to select the correct protocol.

Q1: Why is my standard EDC/HOBt coupling failing?

Technical Insight: Standard carbodiimide couplings (EDC/DCC) rely on the amine attacking the O-acylisourea intermediate. 4-Aminothiophene-2-carbonitrile is such a poor nucleophile that it cannot compete with the rearrangement of the O-acylisourea to the unreactive N-acylurea.

  • Verdict: EDC/HOBt is not recommended for this scaffold.

Q2: What is the pKa of the 4-amino group, and does it matter?

Technical Insight: The pKa of the conjugate acid is estimated between 1.5 and 2.5 .

  • Implication: At "neutral" pH, the amine is already 100% deprotonated. You do not need base to "free" the amine. You need base to neutralize the acid generated during activation (e.g., HCl from acid chlorides) and to act as a nucleophilic catalyst (DMAP).

Recommended Optimization Protocols

We recommend three tiers of protocols based on the reactivity of your carboxylic acid partner.

Protocol A: The "Force Multiplier" (Acid Chloride Method)

Best for: Stable carboxylic acids; when high yields are critical.

Mechanism: Uses a pre-formed, highly reactive electrophile (Acid Chloride) and a nucleophilic catalyst (DMAP/Pyridine).

  • Activation: Convert carboxylic acid to acid chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in dry DCM. Evaporate to dryness to remove excess HCl.

  • Solvent: Re-dissolve acid chloride in dry DCM or THF (Avoid DMF if possible to prevent dimethylamine impurity formation, though DMF is acceptable if rapid use).

  • Base: Add Pyridine (3.0 equiv) or 2,6-Lutidine (if base-sensitive).

  • Catalyst: Add DMAP (0.1 equiv).[1] Crucial for electron-deficient amines.

  • Coupling: Add 4-Aminothiophene-2-carbonitrile (1.0 equiv).

  • Conditions: Stir at RT for 2–4 hours . If no reaction, heat to 40°C .

Protocol B: The "Modern Standard" (HATU/HOAt)

Best for: Chiral acids or parallel synthesis libraries.

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester).

  • Dissolution: Dissolve Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in dry DMF .

  • Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv).[2]

    • Note: Monitor the "Apparent pH" by spotting an aliquot on wet pH paper. It should read pH 8–9.

  • Pre-activation: Stir for 5 minutes.

  • Addition: Add 4-Aminothiophene-2-carbonitrile (1.0 equiv).

  • Optimization:

    • Standard: Stir at RT for 16 h.

    • Boost: If <50% conversion, heat to 50°C for 4 h. (Do not exceed 60°C to protect the nitrile).

Protocol C: The "Specialist" (Acyl Fluoride)

Best for: Sterically hindered acids or extremely acid-sensitive substrates.

Mechanism: Acyl fluorides are stable to water but highly reactive toward amines, even poor ones.

  • Reagent: Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

  • Mix: Acid (1.1 equiv), TFFH (1.1 equiv), and DIPEA (3.0 equiv) in DCM.

  • Add: Amine (1.0 equiv).

  • Result: Often proceeds cleanly where chlorides fail due to stability issues.

Troubleshooting Guide (Q&A)

Issue: "I see a new spot, but it’s not my product (Mass = M+18)."

Diagnosis: Nitrile Hydrolysis.

  • Cause: The reaction conditions were too basic (pH > 10) or contained water at high temperatures.

  • Solution:

    • Switch from KOH/NaOH/Carbonate bases to organic bases (DIPEA/Collidine).

    • Dry solvents rigorously (molecular sieves).

    • Reduce temperature to < 50°C.

Issue: "The reaction turns black/tarry."

Diagnosis: Thiophene Polymerization.

  • Cause: Strong acid exposure or oxidative stress. Thiophenes are electron-rich (relative to benzene) and can polymerize.

  • Solution:

    • Avoid thionyl chloride (SOCl2) for acid chloride formation; use Oxalyl Chloride (milder).

    • Ensure the reaction is under inert atmosphere (N2/Ar).

Issue: "No reaction. Starting material recovered."

Diagnosis: Nucleophilicity Failure.[3]

  • Cause: The activation species (e.g., HOBt ester) is not electrophilic enough for this specific amine.

  • Solution: Switch to Protocol A (Acid Chloride) or add DMAP to your current EDC reaction. DMAP forms an N-acylpyridinium ion, which is orders of magnitude more reactive than the O-acylisourea.

Visual Workflows & Mechanisms

Figure 1: Decision Tree for Protocol Selection

CouplingStrategy Start Start: 4-Aminothiophene-2-carbonitrile Coupling AcidType Is the Carboxylic Acid Acid-Sensitive? Start->AcidType Sensitive Yes (e.g., Boc-amino acid) AcidType->Sensitive Yes Robust No (e.g., Benzoic acid) AcidType->Robust No MethodB Method B: HATU / DIPEA (Keep T < 40°C) Sensitive->MethodB MethodA Method A: Acid Chloride / Pyridine (Add DMAP) Robust->MethodA Check Check Conversion (LCMS) MethodB->Check MethodA->Check Success Success: Isolate Product Check->Success >80% Fail Low Yield / No Reaction Check->Fail <20% MethodC Method C: Acyl Fluoride (TFFH) or Heat to 60°C Fail->MethodC Retry

Caption: Logical flow for selecting the optimal coupling strategy based on acid stability.

Figure 2: Mechanism of Failure & Optimization

Mechanism Amine 4-Aminothiophene (Poor Nucleophile) ActivatedAcid Activated Acid (HOBt Ester) Amine->ActivatedAcid Slow Attack SuperActive N-Acylpyridinium (Highly Reactive) Amine->SuperActive Fast Attack SideRxn N-Acylurea Rearrangement (Dead End) ActivatedAcid->SideRxn Fast ActivatedAcid->SuperActive + DMAP DMAP DMAP Catalyst Product Amide Product SuperActive->Product

Caption: Comparison of standard HOBt activation (failure mode) vs. DMAP-catalyzed activation (success mode).

Data Summary: Reagent Compatibility

ParameterRecommended RangeCritical Limit (Avoid)Reason
Apparent pH 8.0 – 9.0> 10.0 or < 2.0High pH hydrolyzes Nitrile; Low pH polymerizes Thiophene.
Temperature 25°C – 50°C> 70°CThermal degradation of thiophene ring.
Base DIPEA, Pyridine, 2,6-LutidineNaOH, KOH, NaHStrong inorganic bases attack the Nitrile.
Solvent DCM, DMF, THFAlcohols (MeOH/EtOH)Alcohols can compete as nucleophiles (ester formation).
Catalyst DMAP (0.1 eq), HOAtHOBt (alone)HOBt esters are too stable/unreactive for this amine.

References

  • Due-Hansen, M. E., et al. (2016). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 14(2), 430-433. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., et al. (2016). "Amide Bond Formation in Pharmaceutical Manufacturing." Organic Process Research & Development, 20(2), 140–177. Link

  • Bachem Technical Guides. (2024). "Peptide Coupling Reagents & Additives."[4] Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Aminothiophene-2-carbonitrile hydrochloride

1H NMR Spectrum Analysis of 4-Aminothiophene-2-carbonitrile Hydrochloride: A Comparative Guide for Drug Development Executive Summary & Chemical Context 4-Aminothiophene-2-carbonitrile hydrochloride is a highly specializ...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of 4-Aminothiophene-2-carbonitrile Hydrochloride: A Comparative Guide for Drug Development

Executive Summary & Chemical Context

4-Aminothiophene-2-carbonitrile hydrochloride is a highly specialized heterocyclic building block utilized extensively in the discovery and synthesis of advanced therapeutics, including potent glucose-6-phosphate dehydrogenase (G6PD) inhibitors[1]. During drug development, researchers frequently face a choice between sourcing the free base (4-aminothiophene-2-carbonitrile) or its hydrochloride salt.

This guide provides an objective, data-driven comparison of these two forms. Grounded in high-resolution 1H NMR spectral analysis, we demonstrate why the hydrochloride salt form is vastly superior for long-term stability, synthetic reproducibility, and resistance to oxidative degradation.

Mechanistic Causality: Free Base vs. Hydrochloride Salt

The fundamental difference in performance between the two forms lies in their electronic distribution. The thiophene ring is naturally electron-rich[2]. When substituted with a primary amino group (-NH2) at the 4-position, the nitrogen's lone pair donates electron density into the aromatic system via resonance (+M effect). This hyper-enriches the ring, making the free base highly susceptible to rapid oxidative degradation when exposed to atmospheric oxygen or light.

By converting the amine to a hydrochloride salt (-NH3⁺ Cl⁻), the lone pair is sequestered by a proton. The substituent's electronic nature instantly flips from electron-donating (+M) to strongly electron-withdrawing (-I). This dramatically reduces the electron density of the thiophene core, effectively shutting down the oxidative degradation pathway and conferring exceptional shelf stability.

Stability_Pathway FB Free Base Form (-NH2 is electron-donating) OX Oxidative Degradation (N-oxides, dimers) FB->OX O2 / Light / RT SALT Hydrochloride Salt (-NH3+ is electron-withdrawing) STABLE High Stability (Resistant to oxidation) SALT->STABLE Ambient Storage

Mechanistic stability pathways of 4-aminothiophene-2-carbonitrile forms.

Comparative 1H NMR Spectral Analysis

The electronic "flip" between the free base and the salt form is directly observable and quantifiable using 1H NMR spectroscopy.

Causality of Chemical Shifts:

  • Free Base: The resonance donation (+M) of the -NH2 group shields the adjacent aromatic protons (H3 and H5), pushing their resonances upfield.

  • Hydrochloride Salt: The inductive withdrawal (-I) of the -NH3⁺ group, combined with the electron-withdrawing cyano group (-CN) at position 2, severely deshields H3 and H5. This shifts their resonances significantly downfield.

  • Coupling Constants: The meta-coupling between H3 and H5 in the thiophene ring dictates the splitting pattern. Due to the rigid geometry of the five-membered heterocycle, this coupling typically exhibits a J-value of 1.2–1.8 Hz[3].

Quantitative 1H NMR Comparison Table

Acquisition Parameters: 400 MHz, Solvent: DMSO-d6, 298 K.

Proton AssignmentHigh-Purity HCl Salt (ppm)Free Base (ppm)Degraded Free Base (Impurity Markers)Multiplicity & Coupling (J Hz)
H5 (Thiophene) 8.156.55Broadening, multiple peaks ~6.6–7.0d, J ≈ 1.5 Hz
H3 (Thiophene) 7.906.82Broadening, multiple peaks ~6.9–7.2d, J ≈ 1.5 Hz
-NH3⁺ / -NH2 9.50 (3H)5.40 (2H)Disappearance or shift to ~8.0 (N-O)Broad singlet (bs)

(Note: The exact chemical shifts can vary slightly based on sample concentration, but the relative delta between the salt and free base is absolute).

Self-Validating Experimental Protocol for NMR Acquisition

To ensure trustworthiness and analytical reproducibility, the following protocol incorporates internal validation steps. DMSO-d6 is strictly chosen over D2O or CD3OD. Using a protic deuterated solvent would cause rapid deuterium exchange with the -NH3⁺ protons, erasing the critical 9.50 ppm diagnostic signal and altering the integration ratios.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10–15 mg of 4-Aminothiophene-2-carbonitrile hydrochloride.

    • Causality: This specific mass range provides an optimal signal-to-noise ratio for a 400 MHz instrument without causing concentration-dependent line broadening or viscosity issues.

  • Solvent Addition: Add 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Check: Ensure the solvent ampoule is freshly opened. A large HDO water peak (at 3.33 ppm) from degraded solvent can obscure baseline aliphatic impurities.

  • Dissolution & Inspection: Vortex the mixture for 30 seconds until optically clear.

    • Validation Check: Inspect the tube against a light source for insoluble particulates. Insoluble matter is a primary indicator of polymerized degradation products.

  • Acquisition Parameters: Run at 298 K using a standard 1D proton sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 2-second D1 ensures complete longitudinal relaxation (T1) of the rigid thiophene protons, guaranteeing accurate quantitative integration.

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) function before Fourier Transform to enhance the signal-to-noise ratio without masking the ~1.5 Hz meta-coupling. Calibrate the chemical shift using the TMS peak at 0.00 ppm.

NMR_Workflow N1 Sample Weighing (10-15 mg) N2 Solvent Addition (0.6 mL DMSO-d6) N1->N2 N3 Dissolution & Mixing (Vortex 30s) N2->N3 N4 NMR Acquisition (400 MHz, 16 Scans) N3->N4 N5 Data Processing (FT, Phase, Baseline) N4->N5

Self-validating 1H NMR sample preparation and acquisition workflow.

Conclusion

For drug development professionals, utilizing the hydrochloride salt of 4-aminothiophene-2-carbonitrile provides a demonstrably more stable and analytically consistent starting material than its free base counterpart. 1H NMR serves as the definitive, self-validating tool to verify the protonation state, confirm the expected electron-withdrawing shifts, and ensure the absence of oxidative impurities, thereby safeguarding downstream synthetic fidelity.

References

1.3 2.1 3.2

Sources

Comparative

Technical Comparison: FTIR Characterization of 4-Aminothiophene-2-carbonitrile HCl

This guide provides a technical comparison and spectral characterization framework for 4-Aminothiophene-2-carbonitrile hydrochloride , a critical building block in the synthesis of kinase inhibitors and antithrombotic ag...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and spectral characterization framework for 4-Aminothiophene-2-carbonitrile hydrochloride , a critical building block in the synthesis of kinase inhibitors and antithrombotic agents.[1]

This document is structured to serve as an autonomous laboratory companion, distinguishing the target compound from its free base and its most common structural isomer, 2-amino-3-cyanothiophene.

Executive Summary & Compound Profile

Target Compound: 4-Aminothiophene-2-carbonitrile Hydrochloride CAS: 73781-73-4 (Salt), 73781-74-5 (Free Base) Role: Intermediate for S1P1 agonists and Factor Xa inhibitors.[1][2]

The Analytical Challenge: Commercial samples of aminothiophenes often suffer from two primary quality issues:

  • Incomplete Salt Formation: Presence of residual free base affecting solubility and stability.[1]

  • Isomeric Impurity: Contamination with the thermodynamically more stable 2-amino-3-cyanothiophene (Gewald product).

This guide utilizes Fourier Transform Infrared (FTIR) spectroscopy as a rapid "fingerprint" method to validate both salt stoichiometry and regio-isomeric identity .

Comparative Performance: Spectral Distinctiveness

The "performance" of an analytical marker is defined by its ability to resolve the target from alternatives.

Comparison A: HCl Salt vs. Free Base (Salt Formation Validation)

The primary quality control step is confirming the protonation of the primary amine.

FeatureTarget: HCl Salt (4-Amino-2-CN HCl)Alternative: Free Base (4-Amino-2-CN)Mechanism/Causality
N-H Stretch Broad, complex band (2600–3100 cm⁻¹) Sharp doublet (3300–3450 cm⁻¹) Protonation converts the discrete

symmetric/asymmetric stretches into a broad

ammonium envelope, often obscuring C-H stretches.[2]
Ammonium Bend Distinct band (~1580–1610 cm⁻¹) AbsentDeformation vibration of the charged

group.[1]
Nitrile (CN) Stretch ~2225–2235 cm⁻¹ ~2215–2225 cm⁻¹Protonation of the amine removes the lone pair's donation into the ring, slightly reducing conjugation to the nitrile and increasing the bond order (higher wavenumber).
Comparison B: Regio-Isomer Discrimination (Identity Validation)

Distinguishing the 2,4-substituted target from the common 2,3-substituted "imposter."

FeatureTarget: 2,4-Isomer (4-Amino-2-CN)Alternative: 2,3-Isomer (2-Amino-3-CN)Mechanism/Causality
H-Substitution Pattern Isolated Hydrogens (H3, H5) Adjacent Hydrogens (H4, H5) The 2,4-isomer has hydrogens in a meta-like relationship; the 2,3-isomer has them ortho-like.[2]
Out-of-Plane (oop) Bending Two weak/medium bands (~860–900 cm⁻¹) One strong band (~800–840 cm⁻¹) Adjacent hydrogens on a thiophene ring typically couple to produce a strong, lower-frequency wagging mode.[1][2] Isolated hydrogens vibrate independently at higher frequencies.
Conjugation Effect Weaker (Meta-like) Stronger (Ortho-like) The 2-amino-3-cyano arrangement allows strong "push-pull" resonance, lowering the CN frequency more significantly than the 2,4-arrangement.

Detailed Spectral Data & Assignments

Note: Values are derived from high-fidelity analog data and first-principles spectroscopic theory for thiophene derivatives.

Table 1: Critical FTIR Assignments for QC
Frequency Region (cm⁻¹)Vibrational ModeDiagnostic Criteria
3100 – 3000

Weak shoulder.[1][2] Often masked by the ammonium band in the salt form.
2600 – 3100

Primary Salt Indicator. Look for a broad, "fermi resonance" textured absorption typical of amine hydrochlorides.
2225 – 2235

Identity Marker. Sharp, medium intensity.[2] A shift >10 cm⁻¹ lower suggests the free base or the 2,3-isomer.
1580 – 1620

/

Strong absorption.[2] The ammonium deformation often overlaps with the thiophene ring stretching mode.
1400 – 1500

Characteristic "breathing" modes of the heteroaromatic ring.
860 – 900

Isomer Fingerprint. Look for the pattern of isolated hydrogens (H3 and H5) to confirm the 2,4-substitution.

Experimental Protocol

To ensure reproducible data, specifically avoiding hygroscopic artifacts common with hydrochloride salts.

Method A: ATR (Attenuated Total Reflectance) - Recommended[1][2]
  • Instrument: FTIR Spectrometer with Diamond/ZnSe crystal.

  • Parameters: 4 cm⁻¹ resolution, 32 scans.

  • Procedure:

    • Ensure the crystal is dry.[1]

    • Place ~5 mg of sample.[1]

    • Apply high pressure (clamp) to ensure contact (critical for the hard crystalline salt).

    • Self-Validation: Check the 2000–2500 cm⁻¹ region. If baseline noise is high, crystal contact is poor.[2]

Method B: KBr Pellet (For Resolution of Fingerprint Region)[2]
  • Ratio: 1:100 (Sample:KBr).

  • Critical Step: The HCl salt may exchange with moisture in the KBr. Dry the KBr powder at 110°C overnight before use. Grind rapidly to avoid water uptake, which creates a false broad peak at 3400 cm⁻¹.

Decision Logic & Workflow

The following diagram illustrates the logical flow for validating the compound using FTIR data.

FTIR_Validation_Workflow Start Unknown Sample (White/Off-white Solid) Check_NH Step 1: Check 2600-3200 cm⁻¹ Region Start->Check_NH Is_Broad Is there a broad Ammonium envelope? Check_NH->Is_Broad Result_Base Result: Free Base Detected (Reprocess with HCl/Ether) Is_Broad->Result_Base No (Sharp Doublet) Check_CN Step 2: Check Nitrile (CN) Peak Is_Broad->Check_CN Yes Is_CN_High Is CN > 2220 cm⁻¹? Check_CN->Is_CN_High Check_Fingerprint Step 3: Check Fingerprint (800-900 cm⁻¹) Is_CN_High->Check_Fingerprint Yes Result_WrongIsomer Result: 2,3-Isomer Detected (Reject Batch) Is_CN_High->Result_WrongIsomer No (< 2215 cm⁻¹) Is_Isolated Pattern: Isolated Hydrogens? (Weak/Medium bands > 850 cm⁻¹) Check_Fingerprint->Is_Isolated Is_Isolated->Result_WrongIsomer No (Strong band ~820) Result_Pass PASS: 4-Amino-2-CN HCl Confirmed Is_Isolated->Result_Pass Yes

Caption: Logic flow for distinguishing 4-Aminothiophene-2-carbonitrile HCl from free base and regio-isomers.

References

  • Amine Salt Spectroscopy: Heacock, R. A., & Marion, L. (1956).[2] The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Chemistry. Available at: [Link][2]

  • Thiophene Ring Vibrations: Katritzky, A. R., & Boulton, A. J.[2] (Eds.).[3] Advances in Heterocyclic Chemistry. (General reference for thiophene ring breathing modes and substitution patterns).

  • Isomer Differentiation:Spectroscopic Identification of Organic Compounds.
  • General Methodology:Standard Practice for General Techniques of Infrared Microanalysis.

Sources

Validation

Mastering Purity Analysis: HPLC Method Development for 4-Aminothiophene-2-carbonitrile

Executive Summary For researchers and drug development professionals, 4-Aminothiophene-2-carbonitrile (CAS 73781-74-5) serves as a critical scaffold in the synthesis of atypical antipsychotics (e.g., Olanzapine analogs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 4-Aminothiophene-2-carbonitrile (CAS 73781-74-5) serves as a critical scaffold in the synthesis of atypical antipsychotics (e.g., Olanzapine analogs) and novel antimicrobial agents.[1] However, its analysis presents distinct challenges: the compound possesses a weakly basic amino group destabilized by the electron-withdrawing nitrile moiety, making it susceptible to oxidative degradation and thermal instability.

This guide objectively compares analytical methodologies, establishing why a Low-pH Reverse-Phase C18 Method is the superior "product" for routine purity validation, outperforming Gas Chromatography (thermal risk) and Generic Neutral HPLC (peak tailing/resolution issues).

Part 1: The Challenge of Aminothiophene Analysis

The structural conflict of 4-Aminothiophene-2-carbonitrile lies in the opposition between the electron-rich thiophene ring and the electron-withdrawing nitrile group.[1]

  • Physicochemical Profile:

    • Basicity: The ortho/meta-positioning of the nitrile group significantly lowers the pKa of the amine (predicted pKa < 0), rendering it effectively neutral in standard aqueous buffers.

    • Stability: The amino group is prone to oxidation, forming azo-dimers or N-oxides upon prolonged exposure to air or light in solution.[1]

    • Solubility: Moderate solubility in acetonitrile (ACN) and methanol; low solubility in water.[1]

The Analytical Goal: Quantify purity with >99.5% accuracy while resolving key synthetic impurities (e.g., the 4-nitro precursor or des-amino byproducts).

Part 2: Method Comparison – The "Product" vs. Alternatives

We compare the optimized Acidic C18 HPLC Method against common alternatives.

The Optimized Solution: Acidic C18 Reverse-Phase HPLC

This method utilizes a high-purity, end-capped C18 column with a phosphate buffer (pH ~2.5).[1]

  • Mechanism: Despite the low basicity of the analyte, the acidic pH suppresses the ionization of residual silanols on the silica surface, preventing "ghost" tailing. It also ensures that any unreacted synthetic precursors (often basic) are protonated and eluted with distinct selectivity.[1]

  • Performance Data:

    • Tailing Factor (Tf): 1.05 – 1.15 (Excellent).[1]

    • Resolution (Rs): > 2.5 between the main peak and the nitro-precursor.[1]

    • LOD: < 0.05 µg/mL.[1]

Alternative A: Gas Chromatography (GC-MS/FID)[1]
  • The Flaw: Thermal Instability.[1]

  • Analysis: Aminothiophenes can degrade in the high-temperature injector port (250°C+), leading to false impurity peaks (deamination or polymerization).[1]

  • Verdict: Useful for volatile solvent analysis, but unreliable for the main purity assay of this thermolabile solid.

Alternative B: Generic Neutral HPLC (Water/ACN)[1]
  • The Flaw: Lack of pH Control.[1]

  • Analysis: Without a buffer, the pH of the mobile phase fluctuates. While the analyte is largely neutral, trace metal impurities in the silica or variable water pH can cause peak broadening and retention time shifts.

  • Verdict: High risk of batch-to-batch variability.[1]

Summary Comparison Table
FeatureOptimized Acidic C18 (Recommended) GC-MS (Alternative A)Neutral HPLC (Alternative B)[1]
Primary Mechanism Hydrophobic Interaction + Silanol SuppressionVolatility/Boiling PointPure Hydrophobicity
Analyte Stability High (Ambient temp)Low (Thermal degradation risk)High
Peak Shape (Tf) 1.1 (Sharp)N/A (Often broad/split)1.5 - 2.0 (Tailing)
Impurity Resolution Excellent (Separates precursors)Good (if stable)Poor (Co-elution risk)
Suitability Routine QC / Purity Structure ID onlyQuick Scouting

Part 3: Experimental Protocol (The "Product")

This protocol is designed to be self-validating. The use of a diode array detector (DAD) is recommended to check peak purity.

Instrumentation & Reagents
  • System: HPLC with UV/DAD detector (Agilent 1200/1260 or equivalent).

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm x 4.6 mm, 5 µm). Note: End-capping is non-negotiable.

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).[1]

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 0.1% H₃PO₄ in Water.[1] (Add 1 mL of 85% phosphoric acid to 1 L of water. Mix and filter). pH should be approx 2.2 – 2.5.[1]

  • Mobile Phase B: 100% Acetonitrile.[1]

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C (Controls viscosity and retention reproducibility).

  • Injection Volume: 10 µL.

  • Detection: 254 nm (primary) and 230 nm (secondary).[1]

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.04060Linear Gradient (Elute main peak)
20.01090Wash (Elute dimers/oligomers)
25.09010Re-equilibration
Sample Preparation (Critical)
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Procedure: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL ACN (sonicate if necessary, max 30s to avoid heating). Dilute to volume with water.

  • Stability Warning: Analyze within 4 hours of preparation. Amber glassware is recommended.[1]

Part 4: Visualizations

Diagram 1: Method Development Decision Tree

This logic flow illustrates why the Acidic C18 method was selected over HILIC or Neutral RP.

MethodSelection Start Start: 4-Aminothiophene-2-carbonitrile Solubility Check Solubility Start->Solubility Polarity Analyte Polarity Check (LogP ~1.5, Weak Base) Solubility->Polarity GC_Path Gas Chromatography? Polarity->GC_Path Volatile? HPLC_Path HPLC Mode Selection Polarity->HPLC_Path Non-volatile/Labile GC_Fail FAIL: Thermal Degradation (Amine Oxidation) GC_Path->GC_Fail Yes, but unstable HILIC HILIC Mode HPLC_Path->HILIC RP_Path Reverse Phase (C18) HPLC_Path->RP_Path Preferred HILIC_Fail Suboptimal: Low Retention for hydrophobic thiophene HILIC->HILIC_Fail Buffer_Choice Buffer Selection RP_Path->Buffer_Choice Neutral Neutral pH (Water/ACN) Buffer_Choice->Neutral Acidic Acidic pH (0.1% H3PO4) Buffer_Choice->Acidic Neutral_Fail Risk: Silanol Tailing & Variable RT Neutral->Neutral_Fail Final OPTIMIZED METHOD: C18 + Acidic Buffer (Stable, Sharp Peaks) Acidic->Final

Caption: Decision matrix validating the selection of Acidic Reverse-Phase HPLC over GC and HILIC for aminothiophenes.

Diagram 2: Separation Mechanism & Interactions

Understanding how the stationary phase interacts with the analyte to ensure purity.

SeparationMech cluster_column C18 Stationary Phase (Acidic pH) Silica Silica Surface (Si-OH) C18_Chain C18 Ligand (Hydrophobic) Buffer H3O+ / Phosphate (Mobile Phase) Buffer->Silica Suppresses Ionization (Prevents Tailing) Analyte 4-Aminothiophene -2-carbonitrile Analyte->Silica Blocked by Buffer Analyte->C18_Chain Strong Hydrophobic Interaction (Retention) Impurity Impurity: 4-Nitro Precursor Impurity->C18_Chain Weak Interaction (Elutes Early)

Caption: Mechanistic view of the separation. Acidic buffer blocks silanols, forcing the analyte to interact solely with the C18 ligands.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 736607, 2-Aminothiophene-3-carbonitrile (Isomer Analog).[1] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.[1] (Standard reference for C18/Phosphate buffer selection rationale).

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (Provides context for the low basicity of electron-deficient amines). Retrieved from [Link]

Sources

Comparative

mass spectrometry characterization of 4-Aminothiophene-2-carbonitrile HCl

Mass Spectrometry Characterization of 4-Aminothiophene-2-carbonitrile HCl: A Comparative Guide to Ionization Techniques As a Senior Application Scientist, one of the most common challenges I encounter in the lab is the a...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Characterization of 4-Aminothiophene-2-carbonitrile HCl: A Comparative Guide to Ionization Techniques

As a Senior Application Scientist, one of the most common challenges I encounter in the lab is the accurate mass spectrometric characterization of small, highly polar heterocyclic salts. 4-Aminothiophene-2-carbonitrile hydrochloride is a prime example. While the free base (CAS: 73781-74-5) has a molecular weight of 124.16 g/mol , the formulated HCl salt presents unique sample handling and ionization dynamics.

This guide objectively compares the performance of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI) for the characterization of this compound, providing actionable, self-validating protocols for drug development professionals.

The Causality of Ionization: Why the Salt Form Matters

The presence of the hydrochloride (HCl) salt fundamentally alters how this molecule behaves in a mass spectrometer. The primary amine group on the thiophene ring is basic, meaning it readily accepts a proton to form a stable cation in solution.

  • Electrospray Ionization (ESI): ESI is a "soft ionization" technique that excels at transferring pre-existing solution-phase ions into the gas phase without inducing significant fragmentation[1]. Because the analyte is already protonated in the HCl salt form, ESI yields an exceptionally strong

    
     signal at m/z 125.01. Analytes with ionizable basic functional groups exhibit the highest ESI response efficiencies[2].
    
  • Electron Ionization (EI): EI is a "hard ionization" technique requiring the analyte to be volatile and neutral. Injecting an HCl salt directly into a Gas Chromatography (GC) inlet leads to thermal degradation, disproportionation, and severe inlet contamination. To successfully use EI, the salt must first be neutralized (free-based)[3]. Once ionized via a 70 eV electron beam, it forms a radical cation (

    
    ) at m/z 124.01, followed by extensive, structurally informative fragmentation[4].
    
Analytical Workflow Comparison

G Start 4-Aminothiophene-2-carbonitrile HCl (Solid Salt) PrepESI Dilute in MeOH/H2O + 0.1% FA (Retains Protonation) Start->PrepESI PrepEI LLE with NaOH / EtOAc (Yields Neutral Free Base) Start->PrepEI ESI LC-ESI-MS (+) Soft Ionization PrepESI->ESI EI GC-EI-MS (70 eV) Hard Ionization PrepEI->EI ResultESI [M+H]+ at m/z 125.01 Even-Electron Ion (EE+) ESI->ResultESI ResultEI M+• at m/z 124.01 Odd-Electron Ion (OE+) EI->ResultEI

Workflow comparison for MS characterization of the HCl salt.

Performance Comparison & Quantitative Data

When selecting an ionization method, the "Nitrogen Rule" is a critical heuristic. Because 4-Aminothiophene-2-carbonitrile contains two nitrogen atoms (an even number), its nominal intact mass is even (124 Da). Consequently, the odd-electron radical cation in EI will appear at an even mass (m/z 124), while the even-electron protonated molecule in ESI will appear at an odd mass (m/z 125)[3].

ParameterLC-ESI-MS (Positive Mode)GC-EI-MS (70 eV)LC-APCI-MS (Positive Mode)
Primary Ion Species

(Even-Electron)

(Odd-Electron)

(Even-Electron)
Base Peak (m/z) 125.01124.01125.01
Sample Prep Required Simple dilution (Aqueous/Organic)Liquid-Liquid Extraction (Free-basing)Simple dilution
Fragmentation Extent Low (Requires MS/MS CID)High (In-source fragmentation)Low to Moderate
Sensitivity for this API Excellent (Sub-ng/mL)Good (ng/mL)Moderate
Best Use Case Impurity profiling, PK/PD assaysStructural elucidation, Library matchingMatrix-heavy samples

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The success of the sample preparation can be immediately verified by the presence or absence of specific baseline artifacts.

Protocol A: LC-ESI-MS/MS Characterization (Gold Standard)

Objective: Preserve the intact molecular ion and induce controlled fragmentation via Collision-Induced Dissociation (CID).

  • Sample Preparation: Weigh 1.0 mg of 4-Aminothiophene-2-carbonitrile HCl. Dissolve in 1.0 mL of 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

    • Causality Note: The FA ensures the pH remains below the pKa of the primary amine, guaranteeing 100% protonation in solution prior to aerosolization.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

  • Source Parameters: Set the ESI capillary voltage to +3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • MS/MS Acquisition: Isolate the precursor ion at m/z 125.0. Apply a collision energy (CE) ramp from 10 to 30 eV using Argon as the collision gas.

  • Validation Check: A successful run will show a dominant precursor at m/z 125.01. If a peak at m/z 147 is observed, it indicates sodium adduction (

    
    ), suggesting contaminated glassware or solvents.
    
Protocol B: GC-EI-MS Structural Elucidation

Objective: Generate a reproducible fragmentation fingerprint for spectral library matching.

  • Free-Basing (Critical Step): Dissolve 5.0 mg of the HCl salt in 2.0 mL of HPLC-grade water. Add 0.5 mL of 1M NaOH to raise the pH > 10, neutralizing the amine.

  • Extraction: Add 2.0 mL of Ethyl Acetate (EtOAc). Vortex for 60 seconds and centrifuge. Extract the upper organic layer and dry over anhydrous

    
    .
    
    • Causality Note: Injecting water or the intact HCl salt into a GC inlet at 250°C will cause steam expansion and thermal degradation of the stationary phase. Free-basing transfers the now-volatile neutral molecule into the organic phase.

  • Instrument Setup: Inject 1 µL (split ratio 10:1) into a GC-MS equipped with a 5% phenyl-arylene capillary column. Inlet temp: 250°C. Oven program: 80°C hold for 1 min, ramp at 20°C/min to 280°C.

  • Ionization: Set the EI source to 70 eV and 230°C. Scan range: m/z 50 to 300.

Mechanistic Pathway: CID Fragmentation Logic

When utilizing tandem mass spectrometry (ESI-MS/MS)[1], the even-electron


 ion undergoes specific logical cleavages. The primary amine and the nitrile group dictate the initial neutral losses.

G Parent [M+H]+ m/z 125 Frag1 Loss of NH3 m/z 108 Parent->Frag1 -17 Da Frag2 Loss of HCN m/z 98 Parent->Frag2 -27 Da Frag3 Thiophene Cleavage m/z 71 Frag1->Frag3 -HCN (-27 Da)

Proposed ESI-MS/MS collision-induced dissociation pathway.

Interpretation: The loss of ammonia (-17 Da) from the protonated primary amine is highly favorable, yielding a stabilized thiophene-carbonitrile cation at m/z 108. Alternatively, the loss of hydrogen cyanide (-27 Da) from the nitrile group yields a fragment at m/z 98. These neutral losses are definitive structural confirmations for aminothiophene derivatives[4].

References

  • Wikipedia. "Electrospray ionization." wikipedia.org. Available at:[Link]

  • Eötvös Loránd University (ELTE). "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." elte.hu. Available at: [Link]

  • PubMed. "Electron ionization and electrospray mass spectra of diaryl-substituted enaminoketones and their thio analogs." nih.gov. Available at: [Link]

  • PMC. "Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte." nih.gov. Available at:[Link]

Sources

Validation

A Comparative Guide to the Reactivity of Aminothiophene Nitrile Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, aminothiophene nitriles stand out as versatile building blocks, pivotal in the synthesis of a wide array of biol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, aminothiophene nitriles stand out as versatile building blocks, pivotal in the synthesis of a wide array of biologically active compounds and functional materials.[1][2] Their value lies in the strategic placement of an amino group and a nitrile group on a thiophene ring, creating a scaffold ripe for diverse chemical transformations. However, the positional arrangement of these functional groups—the isomerism—dramatically influences the molecule's electronic properties and, consequently, its reactivity.

This guide offers an in-depth comparison of the reactivity of key aminothiophene nitrile isomers, including 2-amino-3-cyanothiophene, 3-amino-2-cyanothiophene, and 3-amino-4-cyanothiophene. By delving into the underlying electronic and steric factors, and providing supporting experimental data, this document aims to equip researchers with the insights needed to select the optimal isomer for their synthetic endeavors.

The Foundation: Isomeric Structures and Synthetic Routes

The reactivity of each isomer is intrinsically linked to its synthesis. The two primary methods for constructing the aminothiophene nitrile core, the Gewald and Thorpe-Ziegler reactions, yield different isomeric products, a direct consequence of their distinct mechanistic pathways.

The Gewald Reaction: A Gateway to 2-Aminothiophene-3-carbonitriles

The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes. This one-pot, three-component reaction typically involves an α-methylene ketone or aldehyde, an activated nitrile (such as malononitrile), and elemental sulfur in the presence of a base.[3][4] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization.[5] This method is highly efficient for producing a wide range of substituted 2-amino-3-cyanothiophenes.[6][7][8]

The Thorpe-Ziegler Reaction: Accessing 3-Aminothiophene Scaffolds

In contrast, the Thorpe-Ziegler reaction provides a strategic route to 3-aminothiophene derivatives.[9][10] This intramolecular cyclization of a dinitrile, catalyzed by a strong base, is a powerful tool for forming five-membered rings.[11][12][13] For the synthesis of 3-aminothiophene-2-carbonitriles, a precursor bearing two nitrile groups in the correct orientation is required, which then undergoes base-catalyzed cyclization to form the desired isomer.[14]

A Tale of Two Isomers: Electronic Properties and Reactivity

The differing placement of the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-CN) on the thiophene ring profoundly impacts the electron density distribution and, therefore, the reactivity of each isomer.

dot graph TD{ subgraph "Electronic Influence on Thiophene Ring" A["Substituent Position"] --> B{"Electron Density Distribution"}; B --> C["Reactivity"]; end }

Caption: The relationship between substituent position, electron density, and reactivity in aminothiophene nitriles.

2-Amino-3-cyanothiophene: In this isomer, the powerful electron-donating amino group at the C2 position and the electron-withdrawing nitrile group at the C3 position work in concert to create a "push-pull" system. The amino group significantly increases the electron density of the thiophene ring, particularly at the C5 position, making it highly susceptible to electrophilic attack. The nitrile group, through its inductive and mesomeric effects, withdraws electron density, influencing the overall reactivity and the acidity of the amino protons.

3-Amino-2-cyanothiophene: Here, the positions of the functional groups are reversed. The amino group at C3 still acts as an electron-donating group, but its influence on the ring's electron density is distributed differently. The C2 and C5 positions are activated towards electrophiles. The proximity of the nitrile group to the C2 position can influence the nucleophilicity of the C2 carbon.

3-Amino-4-cyanothiophene: In this arrangement, the amino and nitrile groups are in a 1,2-relationship on the "side" of the thiophene ring. This "push-pull" arrangement across the C3-C4 bond also modulates the ring's electron density, with the C2 and C5 positions being the most activated for electrophilic substitution.[3][7]

Comparative Reactivity in Key Transformations

The theoretical differences in electronic properties manifest in tangible differences in reactivity. Here, we compare the behavior of these isomers in several fundamental organic reactions.

Electrophilic Aromatic Substitution

The electron-rich nature of the thiophene ring, enhanced by the amino group, makes these isomers prone to electrophilic aromatic substitution.[15] However, the regioselectivity and reaction rates differ based on the isomer.

IsomerPreferred Position of Electrophilic AttackRelative ReactivitySupporting Observations
2-Amino-3-cyanothiophene C5HighThe strong electron-donating effect of the C2-amino group strongly activates the C5 position. Reactions often proceed under mild conditions.
3-Amino-2-cyanothiophene C5 and C2Moderate to HighThe C3-amino group activates both the C2 and C5 positions. The outcome can be a mixture of products depending on the electrophile and reaction conditions.
3-Amino-4-cyanothiophene C2 and C5Moderate to HighThe C3-amino group activates the adjacent C2 position and the distant C5 position.[16]

Experimental Protocol: Nitration of 3-Acetyl-2-aminothiophene (A 2-Amino-3-substituted Thiophene Derivative)

This protocol, adapted from a study on 3-acetyl-2-aminothiophenes, illustrates a typical electrophilic substitution on a 2-aminothiophene scaffold.[8]

Materials:

  • N-(3-Acetyl-5-nitro-2-thienyl)acetamide

  • Nitric acid (65%)

  • Sulfuric acid (98%)

  • Ice-water

Procedure:

  • Carefully add N-(3-acetyl-5-nitro-2-thienyl)acetamide (7.5 mmol) to a well-stirred mixture of nitric acid (2.5 mL) and sulfuric acid (2.5 mL) at 0 °C over a period of 30 minutes.[8]

  • After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0 °C.[8]

  • Cautiously pour the reaction mixture into an excess of ice-water.[8]

  • Collect the precipitate by filtration, wash with water, and dry under reduced pressure to obtain the nitrated product.[8]

dot graph TD { subgraph "Electrophilic Aromatic Substitution Workflow" A[Start: Aminothiophene Nitrile Isomer] --> B{Reaction with Electrophile (e.g., NO2+)}; B --> C[Formation of Sigma Complex]; C --> D[Deprotonation]; D --> E[End: Substituted Aminothiophene Nitrile]; end }

Caption: Generalized workflow for electrophilic aromatic substitution on aminothiophene nitriles.

N-Acylation

The amino group of these isomers readily undergoes acylation. The nucleophilicity of the amino group, and thus the rate of acylation, can be influenced by the electronic effects of the nitrile group.

IsomerRelative Rate of N-AcylationSupporting Observations
2-Amino-3-cyanothiophene ModerateThe electron-withdrawing nitrile group at the adjacent C3 position slightly reduces the nucleophilicity of the C2-amino group.
3-Amino-2-cyanothiophene HighThe nitrile group at C2 has a less direct electronic withdrawing effect on the C3-amino group, resulting in higher nucleophilicity.
3-Amino-4-cyanothiophene HighThe nitrile group at C4 has a minimal electronic withdrawing effect on the C3-amino group.

Experimental Protocol: N-Acylation of an Amino Acid (General Procedure)

This protocol provides a general method for N-acylation that can be adapted for aminothiophene nitriles.[17]

Materials:

  • Amine (e.g., aminothiophene nitrile isomer)

  • Carboxylic acid

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in DMF.

  • Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) to the solution and stir for 15 minutes at room temperature.

  • Add the amine (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Cycloaddition Reactions

The diene character of the thiophene ring allows it to participate in cycloaddition reactions, such as [4+2] cycloadditions (Diels-Alder reactions). The electron-rich nature of the aminothiophenes enhances their reactivity as dienes.

IsomerReactivity as a Diene in [4+2] CycloadditionSupporting Observations
2-Amino-3-cyanothiophene HighThe electron-donating amino group at C2 and the resulting high electron density across the thiophene ring make it a good diene for reaction with electron-deficient dienophiles.[1]
3-Amino-2-cyanothiophene ModerateThe diene system is still electron-rich, but the electronic effects of the substituents may lead to different regioselectivity compared to the 2-amino isomer.
3-Amino-4-cyanothiophene Moderate to HighThe C2-C3-C4-C5 diene system is activated by the C3-amino group, making it a viable partner in cycloaddition reactions.

General Considerations for Cycloaddition Reactions:

The cycloaddition of aminothiophenes with electron-poor alkenes can lead to the formation of bicyclic adducts. These primary adducts are often unstable and may undergo subsequent reactions, such as the elimination of hydrogen sulfide, to yield a new aromatic ring.[1]

dot graph TD { subgraph "Diels-Alder Reaction Workflow" A[Aminothiophene Nitrile (Diene)] --> B{Reaction with Dienophile}; B --> C[Formation of [4+2] Cycloadduct]; C --> D{Optional Rearrangement/Elimination}; D --> E[Final Product]; end }

Caption: Generalized workflow for the Diels-Alder reaction of aminothiophene nitriles.

Conclusion: A Guide for Strategic Synthesis

The choice of an aminothiophene nitrile isomer is a critical decision in the design of a synthetic route. Understanding the distinct reactivity profiles of these isomers, which are a direct consequence of their electronic properties, allows for a more strategic and efficient approach to molecular design and synthesis.

  • 2-Amino-3-cyanothiophene , readily available via the Gewald reaction, is an excellent substrate for electrophilic substitution at the C5 position and serves as a potent diene in cycloaddition reactions.

  • 3-Amino-2-cyanothiophene and 3-amino-4-cyanothiophene , accessible through methods like the Thorpe-Ziegler cyclization, offer alternative reactivity patterns. Their amino groups are generally more nucleophilic, making them ideal for N-acylation and related transformations. Their activated thiophene rings also participate in electrophilic substitution and cycloaddition reactions, often with different regiochemical outcomes compared to their 2-amino counterparts.

By leveraging the comparative insights presented in this guide, researchers can better navigate the rich and diverse chemistry of aminothiophene nitriles, unlocking their full potential in the development of novel pharmaceuticals and advanced materials.

References

  • Putz, G., & Cîmpulungeanu, E. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-379. [Link]

  • Sabnis, R. W., Forsch, R. A., & Uckun, F. M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Hesse, S., Kirsch, G., & Lévêque, J. M. (2014). Regioselective Thorpe–Ziegler Cyclization of 3-O-Alkylated Thiophenes; Access to Aminothieno[3,2-b]furans and Aminothieno[3,4-b]furans. Synthesis, 46(21), 2964-2970. [Link]

  • Messalhi, A., et al. (2010). Electronic Effect of Substituents on Hydrodesulfurization of Thiophenes : Reactivity and Selectivity. Asian Journal of Chemistry, 22(3), 1815-1822.
  • Softje, M., et al. (2025). Synthetic Access to the Class of 3-Amino-4-Cyano-Substituted Thiophenes. European Journal of Organic Chemistry.
  • El-Meligie, S., Khalil, N., & Ibraheem, A. (2020). Efficient synthesis of new 3-amino-4-cyanothiophene derivatives. Chemické zvesti, 74(6), 1865-1875.
  • Dagoneau, C., et al. (2019). 3-Aminothiophenes as synthons for the synthesis of functionalized 3-aminothiophenes. European Journal of Organic Chemistry, 2019(46), 7842-7856.
  • Marié, K., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24863-24881. [Link]

  • Grokipedia. (n.d.). Thorpe reaction. [Link]

  • Fondjo, E. S., & Döpp, D. (2006). Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins. ARKIVOC, 2006(10), 90-101.
  • Terrier, F., et al. (2025). C–N Coupling of 3-Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper-Ortho Effects, and Predictive Modeling of Structural Analogs. ChemistryOpen.
  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.
  • Cherif, M., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 243, 114757.
  • Wardakhan, W. W., et al. (2012). The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. International Journal of Organic Chemistry, 2(4), 321-331.
  • Forgione, P., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897.
  • Semantic Scholar. (n.d.). Thorpe-Ziegler reaction. [Link]

  • Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. [Link]

  • El-Meligie, S., et al. (2020). Efficient synthesis of new 3-amino-4-cyanothiophene derivatives. Chemické zvesti, 74(6), 1865-1875.
  • Softje, M., et al. (2025). Synthetic Access to the Class of 3-Amino-4-Cyano-Substituted Thiophenes. European Journal of Organic Chemistry.
  • Putz, G., & Cîmpulungeanu, E. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-379. [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2588.
  • Kumar, D., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 1185-1194.
  • Al-Mousawi, S. M., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-836.
  • Jacob, A., et al. (2021). Thiourea participation in [3+2] cycloaddition with donor–acceptor cyclopropanes: a domino process to 2-amino-dihydrothiophenes.
  • Jawiczuk, M., & Kącka-Zych, A. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices, 4(1), 1-13.
  • Singh, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 1-21.
  • Mikhailopulo, I. A., & Miroshnikova, L. I. (1995). Nucleoside N-acylation with active derivatives of amino acids.
  • Zhang, W.-B., et al. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry, 19, 1568-1582.
  • Scammells, P. J., et al. (2014). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 12(35), 6833-6839.
  • Dömling, A., et al. (2009). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. The Journal of Organic Chemistry, 74(24), 9575-9585.
  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-836.
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  • Dyachenko, V. D., & Krivokolysko, S. G. (2000). Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines. Molecules, 5(10), 1085-1091.
  • Al-Omran, F., et al. (2008). Reaction of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with Ethyl Acetoacetate: Novel Syntheses of Pyridines, Pyrazoles, and Their Fused Derivatives. Journal of Heterocyclic Chemistry, 45(5), 1293-1299.
  • Simbizi, R., et al. (2022). Theoretical investigation of protonated thiophene and two of its nitrile substituted derivatives (2-cyanothiophene and 3-cyanothiophene). Physical Chemistry Chemical Physics, 24(33), 19890-19902.
  • Chen, J.-R., et al. (2018). Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. Organic Chemistry Frontiers, 5(19), 2821-2825.

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Comparative

Beyond HPLC: The Definitive Elemental Analysis Guide for 4-Aminothiophene-2-carbonitrile HCl

Topic: Elemental Analysis Standards for 4-Aminothiophene-2-carbonitrile HCl Content Type: Publish Comparison Guide Executive Summary In the development of thiophene-based kinase inhibitors and antipsychotics (e.g., olanz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 4-Aminothiophene-2-carbonitrile HCl Content Type: Publish Comparison Guide

Executive Summary

In the development of thiophene-based kinase inhibitors and antipsychotics (e.g., olanzapine analogs), 4-Aminothiophene-2-carbonitrile HCl serves as a critical, high-reactivity scaffold.[1][2][3] While High-Performance Liquid Chromatography (HPLC) is the industry standard for organic purity, it possesses a critical blind spot: it cannot definitively validate the stoichiometry of hydrochloride salts or detect non-chromophore inorganic contaminants.

This guide objectively compares the performance of Combustion Elemental Analysis (EA) against the standard HPLC workflow. We demonstrate why EA is not merely an optional check but the primary standard for validating the salt form and elemental integrity of sulfur-containing heterocycles.

The Challenge: Why Standard Purity Methods Fail

Researchers often rely on a "Single-Pillar" validation strategy (HPLC-UV/MS).[1][2][3] For hydrochloride salts like 4-Aminothiophene-2-carbonitrile HCl, this is insufficient.[1][3]

FeatureHPLC-UV (The Alternative) Elemental Analysis (The Standard)
Detection Basis UV Absorption (Chromophore)Mass fraction of elements (C, H, N, S, Cl)
Salt Validation Blind: Dissociation in mobile phase makes HCl invisible.[1][2][3]Direct: Quantifies Chlorine % to confirm 1:1 stoichiometry.
Inorganic Impurities Blind: Silica, sodium, or sulfates are often UV-transparent.[2][3]Detected: "Ash" residue or missing mass % flags contamination.
Sulfur Specificity Indirect (retention time).[2][3]Direct quantification of Sulfur content (critical for thiophenes).[3]

The Verdict: HPLC confirms organic purity (absence of side products), but EA confirms chemical identity (salt form and solvation state). Relying solely on HPLC leads to downstream synthesis failures when stoichiometry is off.[2][3]

Comparative Performance Data

The following data simulates a comparison between a "Pass" result from HPLC and the "True" picture revealed by Elemental Analysis for three different batches of 4-Aminothiophene-2-carbonitrile HCl.

Theoretical Composition (C₅H₅ClN₂S):

  • MW: 160.62 g/mol [2][3]

  • C: 37.39% | H: 3.14% | N: 17.44% | S: 19.96% | Cl: 22.07%[2][3]

Table 1: The "Hidden" Failure Modes
Batch IDHPLC Purity (Area %)EA Result (Experimental)Deviation from TheoryDiagnosis
Batch A (Reference) 99.8%C: 37.35, H: 3.16, N: 17.40, S: 19.91, Cl: 22.01< 0.3% (Pass)High-Purity Monohydrochloride. Ideal for GMP synthesis.[1][2][3]
Batch B (Defective) 99.9% C: 47.90, H: 3.20, N: 22.30, S: 25.50, Cl: 0.50 Cl: -21.5% Free Base Mistaken for Salt. HPLC shows high purity because the organic part is pure, but the HCl formation failed.
Batch C (Wet) 99.5%C: 35.10, H: 3.80, N: 16.40, S: 18.70, Cl: 20.80All values low (-6%)Hygroscopic/Solvated. Sample contains ~6% water/solvent. HPLC ignores this; EA detects it.

Insight: Batch B would pass a standard QC check but would fail in a reaction requiring the acidic proton of the HCl salt. Only EA flags this error.

Selecting the Right Calibration Standard

For accurate analysis of sulfur-rich thiophenes, the choice of calibration standard is non-negotiable. Using a standard that lacks sulfur (like Acetanilide) can lead to matrix mismatches in the combustion tube.

Recommended Standard: Sulfanilamide [1][2][3]
  • Formula: C₆H₈N₂O₂S

  • Why: It contains Carbon, Hydrogen, Nitrogen, and Sulfur .[4][5] It closely mimics the combustion behavior of aminothiophenes, ensuring the detector is calibrated for the specific SO₂ conversion kinetics.

Alternative Standard: BBOT (2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl)thiophene) [1][2][3]
  • Why: Excellent for simultaneous CHNS calibration.[2][3] High stability.

  • Performance: Superior for samples with high C:S ratios.

Experimental Protocol: Validating 4-Aminothiophene-2-carbonitrile HCl

This protocol ensures reproducible results, mitigating the common "Sulfur Memory Effect" and hygroscopicity issues.

Step 1: Sample Preparation (The Hygroscopy Check)
  • Context: HCl salts attract moisture.[2][3] Weighing a "wet" sample yields low Carbon %.[2][3]

  • Protocol:

    • Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours.

    • Store in a desiccator over P₂O₅.

    • Weighing: Use a microbalance (readability 0.001 mg). Target sample weight: 1.5 – 2.5 mg.[3]

    • Encapsulation: Use Tin (Sn) capsules . For sulfur analysis, add 5–10 mg of Vanadium Pentoxide (V₂O₅) powder to the capsule.

    • Expert Note: V₂O₅ acts as a combustion aid, preventing the formation of refractory metal sulfates and ensuring complete conversion of Sulfur to SO₂.

Step 2: Instrument Configuration (CHNS Mode)
  • Combustion Temp: 1050°C (Required to break the Thiophene ring).[2]

  • Reduction Temp: 650°C (Copper).[2][3]

  • Carrier Gas: Helium (Grade 5.0).[2][3]

  • Oxygen Dose: Optimized for 2.5 mg sample (typically 10–15 mL).

Step 3: Chlorine Determination (The Stoichiometry Lock)
  • Note: Standard CHNS analyzers do not detect Chlorine.[2][3]

  • Method: Oxygen Flask Combustion (Schöniger Flask) followed by Potentiometric Titration with AgNO₃.[2][3]

  • Target: 22.07% Cl.

  • Tolerance: ±0.4% absolute.

Validation Workflow Diagram

The following decision tree illustrates the logic flow for accepting or rejecting a batch based on the integration of HPLC and EA data.

PurityValidation Start Start: Raw Material Batch HPLC Step 1: HPLC-UV Analysis (Organic Purity) Start->HPLC HPLC_Decision Organic Purity > 98%? HPLC->HPLC_Decision Reject_Org Reject: Recrystallize HPLC_Decision->Reject_Org No EA_Prep Step 2: EA Sample Prep (Dry & Add V2O5) HPLC_Decision->EA_Prep Yes EA_Run Step 3: Run CHNS Analysis (Calibrate w/ Sulfanilamide) EA_Prep->EA_Run EA_Decision Values within ±0.4% of Theory? EA_Run->EA_Decision Check_Cl Step 4: Chlorine Titration (Confirm HCl Salt) EA_Decision->Check_Cl Yes Fail_Wet FAIL: Solvent/Water Present (Re-dry) EA_Decision->Fail_Wet No (Low Values) Cl_Decision Cl within 21.5-22.5%? Check_Cl->Cl_Decision Pass PASS: Release for Synthesis Cl_Decision->Pass Yes Fail_Salt FAIL: Incorrect Salt Form (Retreat w/ HCl) Cl_Decision->Fail_Salt No

Figure 1: Integrated Purity Validation Workflow ensuring both organic purity and correct salt stoichiometry.

References
  • PerkinElmer. (2023).[2][3] The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Retrieved from [Link] (Cited for V₂O₅ combustion aid protocols).[3]

  • Royal Society of Chemistry. (2023).[2][3] Problem areas in elemental analysis. Proceedings of the Society for Analytical Chemistry. Retrieved from [Link] (Cited for sulfur interference mechanisms).[3]

  • PubChem. (2025).[2][3][6] 2-Aminothiophene-3-carbonitrile Compound Summary. National Library of Medicine.[2][3] Retrieved from [Link] (Cited for structural data and properties).[3]

Sources

Validation

Technical Comparison &amp; COA Interpretation Guide: 4-Aminothiophene-2-carbonitrile Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Quality Control, Stability Causality, and Synthetic Application Executive Summary In modern medicinal chemistry, functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Quality Control, Stability Causality, and Synthetic Application

Executive Summary

In modern medicinal chemistry, functionalized thiophenes are indispensable scaffolds for drug discovery, frequently utilized in the synthesis of bioactive heterocycles such as inhibitors of glucose-6-phosphate dehydrogenase (G6PD)[1]. Among these building blocks, 4-Aminothiophene-2-carbonitrile is highly valued for its dual reactivity (nucleophilic amine and electrophilic nitrile).

However, handling this compound presents a significant chemical challenge. The free base form (CAS 73781-74-5)[2] is notoriously unstable. To circumvent this, the compound is synthesized, isolated, and commercially supplied as a hydrochloride salt (CAS 73781-73-4)[3]. This guide objectively compares the performance of the HCl salt against its free base alternative and provides a mechanistic framework for interpreting its Certificate of Analysis (COA) to ensure downstream synthetic success.

Deconstructing the COA: The Causality of Quality

When evaluating a COA for 4-Aminothiophene-2-carbonitrile hydrochloride, novice chemists often focus solely on HPLC purity. However, as an application scientist, I prioritize a holistic review of the physicochemical parameters, as the salt form introduces unique variables into the synthetic workflow.

  • Purity by HPLC (Target: >97%): Causality: Ensures the absence of regioisomers (e.g., 3-aminothiophene-2-carbonitrile) and oxidation byproducts. Because the thiophene ring dictates the spatial geometry of the final drug candidate, isomeric impurities will drastically alter the structure-activity relationship (SAR) of the downstream target.

  • Moisture Content via Karl Fischer (Target: <1.0%): Causality: Hydrochloride salts are inherently hygroscopic. The crystal lattice readily coordinates atmospheric water. If moisture exceeds 1.0%, the residual water acts as a competing nucleophile in downstream reactions, prematurely quenching sensitive electrophiles (like acyl chlorides or isocyanates) and plummeting your amidation yields.

  • Residue on Ignition / ROI (Target: <0.1%): Causality: High ROI indicates residual inorganic salts from the crystallization process. If your downstream workflow involves transition-metal catalysis (e.g., Buchwald-Hartwig or Suzuki couplings), these trace inorganic impurities can poison the palladium catalyst, leading to unexplained reaction failures.

Comparative Analysis: Hydrochloride Salt vs. Free Base

Why do researchers routinely convert unstable thiophene free bases into their corresponding hydrochloride salts by bubbling dry HCl gas through an ether solution[4]?

The causality lies in molecular orbital theory. Thiophene is an electron-rich heteroaromatic ring. The primary amino group donates electron density via resonance, drastically increasing the HOMO energy of the ring. This makes the free base highly susceptible to rapid oxidation by atmospheric oxygen and electrophilic polymerization[5].

Protonation of the amine to form the HCl salt ties up the nitrogen lone pair. The resulting


 group becomes strongly electron-withdrawing, lowering the HOMO energy and shielding the thiophene ring from oxidative degradation[5].
Table 1: Performance & Stability Comparison
Parameter4-Aminothiophene-2-carbonitrile HCl[3]4-Aminothiophene-2-carbonitrile (Free Base)[2]
CAS Number 73781-73-473781-74-5
Physical State Crystalline SolidAmorphous Solid / Heavy Oil
Oxidative Stability High (Stable in ambient air for >6 months)Low (Prone to rapid oxidation/darkening)
Nucleophilicity Masked (Requires in situ base activation)Active (Ready for direct reaction)
Organic Solubility Low (Requires neutralization for DCM/THF)High (Soluble in most organic solvents)
Storage Requirement Room Temperature / Desiccated2-8°C, Strict Inert Atmosphere

Mechanistic Workflow & Visualization

Because the HCl salt is non-nucleophilic, it cannot react directly with electrophiles. It requires a strategic in situ activation step using a mild, non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) to liberate the transient free base immediately prior to the reaction.

G A HCl Salt (Stable Precursor) B In Situ Free Base (Reactive Nucleophile) A->B + DIPEA (Deprotonation) C Amide Intermediate (Stable) B->C + Acyl Chloride (Amidation) D Bioactive Heterocycle (Target) C->D Cyclization (Heat / Base)

Fig 1. In situ activation and downstream synthetic workflow of the HCl salt.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems for handling and reacting the HCl salt.

Protocol A: Comparative Oxidative Stability Assay

Purpose: To empirically validate the protective effect of protonation prior to scaling up syntheses.

  • Preparation: Aliquot 50 mg of the HCl salt and 50 mg of the Free Base into separate, unsealed glass vials.

  • Exposure: Expose both vials to ambient laboratory air and light at 25°C.

  • Sampling: At Day 0, Day 7, and Day 14, extract a 5 mg sample from each vial.

  • Analysis: Dissolve samples in HPLC-grade Acetonitrile containing 0.1% TFA. Analyze via RP-HPLC (UV detection at 254 nm) using an internal standard (e.g., biphenyl) to quantify degradation accurately.

  • Validation Check: The free base chromatogram will display a diminishing parent peak and the emergence of broad, late-eluting polymeric baseline humps. The HCl salt must retain >98% peak area relative to Day 0.

Protocol B: In Situ Activation and One-Pot Amidation

Purpose: To successfully couple the stable HCl salt with an acyl chloride without isolating the unstable free base.

  • Suspension: Suspend 1.0 mmol of 4-Aminothiophene-2-carbonitrile hydrochloride in 10 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Neutralization: Add 2.5 mmol of DIPEA dropwise at 0°C. Causality: 1.0 eq is consumed to neutralize the HCl salt and liberate the free base; the remaining 1.5 eq acts as an acid scavenger for the subsequent amidation.

  • Validation Check: Spot the mixture on a TLC plate (Hexanes:EtOAc 7:3). The disappearance of the baseline spot (salt) and emergence of a high-Rf spot confirms successful in situ neutralization.

  • Coupling: Slowly add 1.1 mmol of the desired acyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM, wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure to yield the stable amide intermediate.

References

  • 73781-73-4 | 4-Aminothiophene-2-carbonitrile hydrochloride | BLD Pharm Source: BLD Pharm URL
  • Thiophen-2-amine hydrochloride | 18621-53-9 | Benchchem Source: Benchchem URL
  • 4-Aminothiophene-2-carbonitrile | 73781-74-5 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • WO2021146543A1 - Inhibitors of glucose-6-phosphate dehydrogenase and uses thereof - Google Patents Source: Google Patents URL
  • Source: National Institutes of Health (NIH)

Sources

Comparative

Comparative Guide: UV-Vis Absorption Profiling of 4-Aminothiophene-2-carbonitrile HCl

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Spectroscopic validation, structural causality, and comparative benchmarking of thiophene-based pharmaceutical intermediates. M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Spectroscopic validation, structural causality, and comparative benchmarking of thiophene-based pharmaceutical intermediates.

Mechanistic Overview: The Spectroscopic Impact of Protonation

In pharmaceutical synthesis, 4-Aminothiophene-2-carbonitrile HCl is a highly valued building block. However, its optical and electronic properties differ drastically from its free base counterpart due to the fundamental principles of molecular orbital conjugation[1].

To objectively evaluate this compound against alternatives, one must understand the causality behind its UV-Vis absorption profile:

  • The Free Base (Push-Pull System): In the unprotonated form, the lone pair of electrons on the amino (

    
    ) group acts as a strong electron donor (auxochrome). When coupled with the electron-withdrawing cyano (
    
    
    
    ) group across the
    
    
    -system of the thiophene ring, it creates a "push-pull" chromophore. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic shift (red shift) into the near-UV/visible region (~290–310 nm)[2][3].
  • The HCl Salt (Decoupled System): Upon protonation to form the hydrochloride salt, the amino group is converted to an ammonium cation (

    
    ). The nitrogen lone pair is now engaged in a 
    
    
    
    -bond with the proton and can no longer participate in resonance with the thiophene ring. This decoupling disrupts the push-pull system, reverting the chromophore to a state electronically similar to unsubstituted thiophene-2-carbonitrile. Consequently, a significant hypsochromic shift (blue shift) occurs, moving the absorption maximum (
    
    
    ) back to the ~250–265 nm range[4][5].

MechanisticPathway FreeBase Free Base Push-Pull Conjugation Protonation HCl Addition (Protonation of -NH2) FreeBase->Protonation HClSalt HCl Salt (Conjugation Decoupled) Protonation->HClSalt UVShift Hypsochromic Shift λmax ~258 nm HClSalt->UVShift

Mechanistic pathway of hypsochromic shift via amino group protonation.

Comparative Performance & Alternative Benchmarking

When selecting a thiophene building block for drug development, the choice of isomer and salt form dictates not only chemical reactivity but also the analytical parameters required for Quality Control (QC)[4]. The table below objectively compares the UV-Vis absorption maxima of 4-Aminothiophene-2-carbonitrile HCl against standard alternatives.

CompoundStructural StateEstimated

(nm)*
Conjugation StatusPrimary Analytical Advantage
4-Aminothiophene-2-carbonitrile HCl Protonated Salt255 – 265 Decoupled (

)
High stability against oxidation; sharp, distinct UV peak for HPLC-UV tracking.
4-Aminothiophene-2-carbonitrile Free Base290 – 310 Strong Push-PullHigh molar absorptivity in the near-UV region; useful for colorimetric assays.
Thiophene-2-carbonitrile Reference Core~254 Baseline

-system
Serves as the baseline chromophore reference for protonated analogs.
2-Aminothiophene-3-carbonitrile Alternative Isomer280 – 300 Adjacent Push-PullDifferent steric profile; strong conjugation due to ortho-like positioning.

*Note: Exact


 values are solvent-dependent. Values represent typical ranges in aqueous/polar media.

Performance Insight: The HCl salt offers superior bench stability compared to the free base, which is prone to oxidative degradation. Analytically, the hypsochromic shift of the HCl salt allows it to be monitored cleanly at standard 254 nm UV detectors without the peak-broadening often associated with the solvatochromic effects seen in the free base[1][4].

Experimental Methodology: Self-Validating UV-Vis Protocol

To accurately measure the UV-Vis spectrum of an amine hydrochloride salt, the experimental design must prevent partial deprotonation. If dissolved in unbuffered, neutral water, an equilibrium between the salt and the free base may form, resulting in a dual-peak or artificially broadened spectrum.

The following protocol is engineered as a self-validating system to ensure the integrity of the protonated state during measurement.

Step-by-Step Methodology

1. Solvent & Matrix Preparation (Causality: pH Control)

  • Prepare a 0.1 M HCl aqueous solution. Reasoning: Maintaining a highly acidic environment (pH ~1) forces the equilibrium entirely toward the protonated

    
     state, ensuring you are measuring the pure HCl salt chromophore rather than a mixed species[1].
    

2. Stock Solution Formulation

  • Accurately weigh 10.0 mg of 4-Aminothiophene-2-carbonitrile HCl.

  • Dissolve quantitatively in 100 mL of the 0.1 M HCl matrix to create a 100 µg/mL stock solution. Sonicate for 2 minutes to ensure complete dissolution.

3. Self-Validating Concentration Gradient

  • Prepare three serial dilutions from the stock: 5 µg/mL, 10 µg/mL, and 20 µg/mL.

  • Validation Check: By measuring three concentrations, you establish a calibration curve. If the absorbance scales perfectly linearly (confirming the Beer-Lambert Law), it validates that the compound is fully dissolved, non-aggregating, and in a single protonation state.

4. Spectrophotometric Scanning

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with the 0.1 M HCl blank. Run a baseline correction from 200 nm to 400 nm to subtract solvent absorbance[1].

  • Sample Acquisition: Replace the sample cuvette with the 10 µg/mL solution. Scan from 200 nm to 400 nm at a 1 nm resolution.

  • Data Extraction: Identify the

    
     (expected ~258 nm) and calculate the molar extinction coefficient (
    
    
    
    ) to standardize the compound's optical density[2].

Workflow Prep Sample Prep Dissolve in 0.1 M HCl Baseline Baseline Correction 0.1 M HCl Blank Prep->Baseline Scan UV-Vis Scan 200-400 nm range Baseline->Scan Analysis Beer-Lambert Validation Linearity Check Scan->Analysis

Self-validating UV-Vis workflow ensuring protonation state stability.

References

  • [2] Imadegbor F.A, et al. Synthesis of Aminothiophene Substituted Squarylium Dyes and Study of their Electrical Conductivity Properties. Hilaris Publisher (2024). Available at:[Link]

  • [3] Oriental Journal of Chemistry. Synthesis, Characterization and In Vitro Antitubercular and Antimicrobial Activities of new Aminothiophene Schiff Bases... Available at: [Link]

  • [5] Taylor & Francis. On the reaction of N,N-diaryl-substituted 2-aminothiophenes with thionyl chloride... Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing 4-Amino from 3-Aminothiophene Derivatives via NMR

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic scaffolds is paramount. Aminothiophenes, in particular, are privileged structures in a vast a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic scaffolds is paramount. Aminothiophenes, in particular, are privileged structures in a vast array of pharmacologically active compounds. However, the seemingly subtle shift of an amino substituent from the 3- to the 4-position on the thiophene ring can pose a significant analytical challenge, while drastically altering biological activity. This guide provides an in-depth, data-supported comparison of how to unambiguously distinguish these crucial isomers using a strategic, multi-dimensional Nuclear Magnetic Resonance (NMR) approach.

The Foundational Difference: Electronic Influence on the Thiophene Ring

The key to differentiating these isomers lies in understanding the electronic effect of the nitrogen atom's lone pair on the thiophene ring. The amino group is a potent electron-donating group (EDG) through resonance. This donation of electron density increases the shielding of the ring's protons and carbons, causing their NMR signals to shift to a lower chemical shift (upfield). The magnitude of this effect, however, is highly dependent on the substituent's position.

  • In 3-aminothiophenes , the amino group is positioned to strongly influence the C2, C4, and C5 positions through resonance. This typically results in a more pronounced upfield shift for the protons at these positions compared to unsubstituted thiophene.

  • In 4-aminothiophene derivatives , this electronic effect is distributed differently, primarily impacting the adjacent C3 and C5 positions.

This fundamental electronic difference is the origin of the distinct NMR signatures we can exploit for definitive identification.

A Strategic NMR Workflow: From Initial Clues to Definitive Proof

A systematic approach, layering information from simple 1D experiments to more complex 2D correlations, is the most efficient and reliable path to distinguishing these isomers.

G cluster_1D 1D NMR: Initial Assessment cluster_2D 2D NMR: Unambiguous Connectivity cluster_conclusion Confirmation H1 ¹H NMR C13 ¹³C NMR H1->C13 Provides proton count, multiplicity, and rough chemical environment COSY COSY C13->COSY Proceed if ambiguity exists HSQC HSQC COSY->HSQC Identifies ¹H-¹H spin systems HMBC HMBC HSQC->HMBC Correlates protons to directly attached carbons NOESY NOESY/ROESY HMBC->NOESY Reveals long-range (2-3 bond) ¹H-¹³C correlations (KEY!) Structure Definitive Isomer Identification NOESY->Structure Confirms through-space proximity G cluster_3amino 3-Aminothiophene cluster_4amino 4-Aminothiophene a a H5_3 H5 C3_3 C3 H5_3->C3_3 ³J b b H2_4 H2 C4_4 C4 H2_4->C4_4 ³J

Caption: Key ³J HMBC correlations for isomer differentiation.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)

This experiment detects protons that are close in space, regardless of their bonding. It serves as an excellent confirmation.

  • For a 3-aminothiophene derivative: The NH₂ protons will show a clear NOE correlation to the adjacent ring proton at the 2- and 4-positions.

  • For a 4-aminothiophene derivative: The NH₂ protons will show an NOE to the ring protons at the 3- and 5-positions.

Experimental Protocols

Standard Protocol for HMBC Acquisition
  • Sample Preparation: Prepare a solution of the compound (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of ~0.6 mL in a standard 5 mm NMR tube. [1]2. Instrument Setup:

    • Lock and shim the instrument on the deuterium signal of the solvent.

    • Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the spectral widths.

  • HMBC Parameter Setup:

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Set the ¹H spectral width (SW) to cover all proton signals (~12-16 ppm).

    • Set the ¹³C spectral width to cover all carbon signals (~220 ppm). [1] * Crucially, set the long-range coupling constant (CNST13 or J_HMBC) to an optimized value, typically between 7-10 Hz, to favor the observation of 2- and 3-bond correlations. [2] * Set the number of increments in the indirect dimension (F1) to at least 256 for good resolution.

    • Set the number of scans per increment based on sample concentration (e.g., 4-16 scans).

  • Data Processing:

    • Apply a sine-bell or QSINE window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase correct the spectrum and reference it to the solvent signal.

Conclusion

Distinguishing between 4-amino and 3-aminothiophene derivatives is a challenge readily overcome with a systematic NMR strategy. While ¹H and ¹³C NMR provide strong initial indicators based on predictable electronic effects, the unambiguous assignment relies on 2D correlation experiments. The HMBC experiment, in particular, serves as the definitive tool by elucidating the long-range heteronuclear connectivities that are unique to each isomeric scaffold. By combining these techniques, researchers can confidently assign the correct structure, ensuring the integrity of their synthetic and drug discovery efforts.

References

  • 3-Aminothiophene-2-carbohydrazide Spectra. SpectraBase. [Link]

  • 1H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. ResearchGate. [Link]

  • C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. National Center for Biotechnology Information. [Link]

  • ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. National Center for Biotechnology Information. [Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

  • 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. [Link]

  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • ¹H NMR Chemical Shifts and J-Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Scilit. [Link]

  • 13C NMR spectroscopy • Chemical shift. NPTEL. [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Center for Biotechnology Information. [Link]

  • Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). MDPI. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]

  • Role of Substitution Patterns in Four Regioisomeric Tetraphenylethylene–Thiophene Derivatives. MDPI. [Link]

  • Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type. National Center for Biotechnology Information. [Link]

  • Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships. Royal Society of Chemistry. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • 2D NMR. EPFL. [Link]

Sources

Comparative

Validation of Synthesis Pathways for Thiophene-Based Heterocycles: A Comparative Guide

Executive Summary Thiophene-based heterocycles are privileged scaffolds in medicinal chemistry and materials science, forming the core of blockbuster therapeutics such as the antipsychotic olanzapine and the non-steroida...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene-based heterocycles are privileged scaffolds in medicinal chemistry and materials science, forming the core of blockbuster therapeutics such as the antipsychotic olanzapine and the non-steroidal anti-inflammatory drug (NSAID) tinoridine[1]. The structural validation and scalable synthesis of these sulfur-containing rings are critical bottlenecks in early-stage drug development. This guide objectively compares two dominant paradigms in thiophene synthesis: the classical multicomponent Gewald reaction (for de novo ring construction) and modern transition-metal-catalyzed direct C-H arylation (for late-stage functionalization)[2][3]. By analyzing the causality behind experimental choices, we provide a self-validating framework for selecting the optimal pathway based on yield, atom economy, and functional group tolerance.

Mechanistic Comparison of Synthesis Pathways

Pathway 1: The Gewald Reaction (De Novo Ring Synthesis)

The Gewald reaction is a highly convergent, multicomponent condensation between a ketone or aldehyde, an α-cyanoester, and elemental sulfur[2]. It remains the premier choice for synthesizing 2-aminothiophenes.

Causality in Experimental Design: The experimental necessity of a base catalyst drives the initial Knoevenagel condensation, followed by sulfurization and intramolecular cyclization[1]. While classical protocols rely on stoichiometric amounts of morpholine or piperidine, modern validated pathways utilize conjugate acid-base pairs like piperidinium borate[1]. The choice of a borate salt catalyst is causal to higher yields: it facilitates rapid proton transfer without degrading the sensitive α-sulfanyl intermediates, significantly reducing reaction time and allowing for catalyst recycling[1][4].

Gewald_Workflow N1 Ketone + α-Cyanoester + Elemental Sulfur N3 Knoevenagel Condensation Intermediate N1->N3 N2 Base Catalyst (Piperidinium Borate) N2->N3 Catalyzes N4 Sulfurization & Ring Closure N3->N4 N5 2-Aminothiophene Derivatives N4->N5 High Yield (85-96%)

Workflow of the multicomponent Gewald synthesis of 2-aminothiophenes.

Self-Validating Protocol: Catalytic Gewald Synthesis
  • Reagent Assembly: Combine cyclohexanone (10.0 mmol), ethyl cyanoacetate (10.0 mmol), and elemental sulfur (10.0 mmol) in a reaction vessel[2].

  • Catalyst Addition: Add piperidinium borate (20 mol%) as the conjugate acid-base catalyst. Causality: Using a catalytic borate salt instead of stoichiometric morpholine prevents unwanted side-product formation and enables green catalyst recovery[1].

  • Thermal Activation: Heat the mixture to 100°C for 25 minutes[1]. Validation Check: The reaction progress is self-indicating; the complete dissolution of elemental sulfur followed by the subsequent precipitation of the solid product signifies reaction completion.

  • Isolation: Cool to room temperature, filter the precipitate, wash with cold ethanol, and dry under a vacuum to afford the pure 2-aminothiophene derivative[2].

Pathway 2: Direct C-H Arylation (Late-Stage Functionalization)

While the Gewald reaction builds the ring from acyclic precursors, direct C-H arylation modifies pre-existing thiophene cores. This transition-metal-catalyzed pathway couples aryl halides directly with thiophenes, bypassing the need for pre-functionalized organometallic species (such as stannanes in Stille couplings or boronates in Suzuki couplings)[2][3].

Causality in Experimental Design: The experimental choice of palladium(II) acetate combined with a specific base (e.g., potassium carbonate) and an acidic additive (pivalic acid) is critical. Pivalic acid acts via a Concerted Metalation-Deprotonation (CMD) mechanism, lowering the activation energy required for C-H bond cleavage at the C2 or C5 positions of the thiophene ring[2].

CH_Arylation Pd Pd(OAc)2 Catalyst (Active Pd(0) Species) OxAdd Oxidative Addition (Aryl Halide) Pd->OxAdd CMD CMD Step (Thiophene + Pivalic Acid) OxAdd->CMD RedElim Reductive Elimination CMD->RedElim Base neutralizes HX RedElim->Pd Regenerates Pd(0) Product Arylated Thiophene RedElim->Product

Catalytic cycle of Palladium-catalyzed direct C-H arylation via CMD.

Self-Validating Protocol: Palladium-Catalyzed Direct C-H Arylation
  • Reaction Mixture: In a sealed tube, combine thiophene (10.0 mmol), 4-bromoanisole (10.0 mmol), Pd(OAc)2 (1 mol%), K2CO3 (20.0 mmol), and pivalic acid (2.0 mmol) in N,N-dimethylacetamide (DMAc) (20 mL)[2].

  • Atmospheric Control: Purge the vessel thoroughly with nitrogen gas. Causality: The presence of oxygen can lead to rapid catalyst deactivation and promote unwanted homocoupling of the thiophene substrate[5].

  • Heating: Heat the sealed tube at 120°C for 24 hours[2]. Validation Check: Perform TLC or GC-MS analysis at the 12-hour mark. The complete disappearance of the 4-bromoanisole peak validates the efficiency of the catalytic turnover and confirms the absence of catalyst poisoning[6].

  • Purification: Quench the reaction with water, extract the aqueous layer with ethyl acetate, and purify the concentrated organic layer via silica gel column chromatography to isolate 2-(4-methoxyphenyl)thiophene[2].

Quantitative Data Comparison

To objectively guide synthetic planning, the following table summarizes the performance metrics and experimental parameters of both pathways based on recent literature validations[1][2][3].

Performance MetricGewald Reaction (Catalytic Protocol)Direct C-H Arylation (Pd-Catalyzed)
Primary Application De novo synthesis of 2-aminothiophenesLate-stage functionalization of thiophenes
Typical Yield 85% - 96%70% - 92%
Reaction Time 20 - 30 minutes (at 100°C)12 - 24 hours (at 120°C)
Catalyst Loading 10 - 20 mol% (Piperidinium Borate)0.1 - 1 mol% (Pd complexes)
Atom Economy High (Water is the primary byproduct)High (Avoids stoichiometric organometallics)
Toxicity / Green Metrics Excellent (Solvent-free or green solvents)Moderate (Requires Pd, DMAc, and base)

Conclusion

The selection between the Gewald reaction and direct C-H arylation hinges entirely on the structural requirements of the target drug candidate. For libraries requiring dense functionalization around a 2-amino core (e.g., olanzapine analogs), the multicomponent Gewald synthesis offers unparalleled speed, high yields, and convergence[1]. Conversely, for the precise elaboration of pre-existing thiophene pharmacophores, direct C-H arylation provides a highly atom-economical alternative to traditional cross-coupling, bypassing the need for toxic organotin or unstable organoboron intermediates[2][3].

References

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Ark
  • A Comparative Guide to the Synthesis of Functionalized Thiophenes Benchchem
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Bor
  • Thiophene synthesis Organic Chemistry Portal
  • Construction of Fused Thiophene Ring System via Intramolecular CH Arylation by Palladium C
  • Direct arylation of benzo[b]thiophene 1 with iodoarenes ResearchG

Sources

Safety & Regulatory Compliance

Safety

Definitive Disposal &amp; Handling Guide: 4-Aminothiophene-2-carbonitrile Hydrochloride

Executive Summary & Immediate Directives 4-Aminothiophene-2-carbonitrile hydrochloride (CAS: 73781-73-4) is a functionalized heteroaromatic salt used primarily as a pharmaceutical intermediate. Its disposal requires stri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directives

4-Aminothiophene-2-carbonitrile hydrochloride (CAS: 73781-73-4) is a functionalized heteroaromatic salt used primarily as a pharmaceutical intermediate. Its disposal requires strict adherence to protocols governing organic nitriles and amine salts .

Core Safety Directive:

  • DO NOT dispose of down the drain.

  • DO NOT mix with strong acids (risk of HCN liberation) or strong oxidizers (risk of exothermic reaction/fire).

  • DO NOT treat with bleach (sodium hypochlorite) without specific protocol (risk of forming explosive N-chloroamines).

Primary Disposal Method: High-temperature incineration with secondary combustion chamber and scrubbers (for SOₓ/NOₓ control) via a licensed hazardous waste contractor.

Chemical Profile & Hazard Analysis (The "Why")

To safely manage this compound, one must understand its functional moieties. The disposal strategy is dictated by the stability and reactivity of these three core components:

Functional GroupHazard CharacteristicDisposal Implication
Nitrile (-CN) Potential for Hydrogen Cyanide (HCN) release under strong acidic conditions (pH < 2).Segregation: Must be kept alkaline or neutral. Never comingle with acidic waste streams.
Primary Amine (-NH₂) Basic; prone to oxidation; can form unstable chloramines if mixed with hypochlorite (bleach).Incompatibility: Avoid bleach. Use incineration rather than chemical oxidation for destruction.
Thiophene Ring (S) Sulfur-containing heterocycle.Incineration Requirement: Combustion generates Sulfur Oxides (SOₓ). Facility must have scrubbers.
HCl Salt Water-soluble; acidic nature in solution.Solubility: High water solubility increases environmental mobility. Spills must be contained immediately to prevent groundwater contamination.

Quantitative Safety Data:

PropertyValue/Description
CAS Number 73781-73-4
Molecular Formula C₅H₄N₂S · HCl
Physical State Off-white to brown solid (hygroscopic)
Signal Words DANGER (Toxic, Irritant)
Hazard Statements H301 (Toxic if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)

Pre-Disposal Stabilization & Waste Segregation

Before contacting your waste hauler, the material must be stabilized and segregated.[1]

A. Waste Stream Segregation

This compound belongs in the "Organic Toxicity" or "Nitrogen/Sulfur Organic" waste stream.

  • Container Type: High-Density Polyethylene (HDPE) or Amber Glass.

  • Compatibility: Compatible with other non-halogenated organic solvents (e.g., methanol, acetone) unless specific regulations require solid waste to be kept separate.

  • Labeling:

    • Primary Tag: "Hazardous Waste"

    • Constituents: "4-Aminothiophene-2-carbonitrile HCl"

    • Hazard Checks: [x] Toxic [x] Irritant [x] Organic Nitrile

B. Decision Matrix: Waste Classification

Use the following logic flow to determine the correct physical handling of the waste.

WasteDecisionTree Start Waste Generation Source StateCheck Physical State? Start->StateCheck SolidPure Pure Solid / Powder StateCheck->SolidPure Dry Chemical LiquidSol Solution / Mother Liquor StateCheck->LiquidSol Dissolved Debris Contaminated Debris (Gloves, Sharps) StateCheck->Debris PPE/Glass ActionSolid Double bag in LDPE. Place in Wide-Mouth HDPE Drum. SolidPure->ActionSolid ActionLiquid Adjust pH to 7-9. Store in Solvent Carboy. Label 'Organic Nitrile'. LiquidSol->ActionLiquid ActionDebris Segregate into Solid Hazardous Waste Bin. Do NOT use Biohazard bags. Debris->ActionDebris

Figure 1: Waste Stream Decision Matrix for 4-Aminothiophene-2-carbonitrile HCl.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired shelf-life chemicals, excess reagents.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and a NIOSH N95/P100 dust mask or fume hood.

  • Packaging:

    • Keep the substance in its original vial if possible.

    • Place the vial into a clear, sealable LDPE bag (Ziploc type).

    • Place this bag into a secondary Wide-Mouth HDPE Waste Drum designated for solid toxic organics.

  • Labeling: Ensure the drum manifest explicitly lists "Organic Nitriles" to alert the incineration facility of the cyanide potential.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Filtrates, mother liquors, HPLC waste.

  • pH Check: Check the pH of the solution.[2]

    • If Acidic (pH < 4): Slowly adjust to pH 7–9 using dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃). Why? This prevents the accidental formation of HCN gas if the waste is later mixed with stronger acids in the central accumulation area.

  • Solvent Compatibility: Ensure the solvent carrier is compatible with the facility's "Organic Solvents" stream.

    • Compatible: Methanol, Ethanol, Acetone, Ethyl Acetate, DCM.

    • Incompatible: Strong oxidizers (Peroxides, Nitric Acid).

  • Transfer: Pour into a dedicated "Organic Waste" carboy.

  • Rinsing: Triple rinse the original glassware with a compatible solvent (e.g., acetone) and add the rinsate to the waste carboy.

Protocol C: Spill Cleanup (Emergency Response)

Applicability: Accidental benchtop spills.

Critical Warning: Do not use bleach (hypochlorite) to clean up amine spills. It can generate chloramines or volatile cyanogen chloride.

SpillResponse Alert 1. Alert & Isolate Evacuate area if dust is airborne PPE 2. Don PPE Double Gloves, Goggles, P100 Mask Alert->PPE Contain 3. Containment Cover with absorbent pads (Liquid) or damp paper towels (Solid) PPE->Contain Clean 4. Cleanup Scoop into hazardous waste bag. Wash surface with soap & water. Contain->Clean Dispose 5. Disposal Label as 'Spill Debris: Toxic Nitrile' Clean->Dispose

Figure 2: Emergency Spill Response Workflow.

  • Isolate: Evacuate the immediate area.

  • Protect: Wear full PPE. If powder was spilled, avoid creating dust.

  • Absorb:

    • Solid Spill: Cover with wet paper towels to prevent dust, then scoop up.

    • Liquid Spill: Use a commercial spill pillow or vermiculite.

  • Decontaminate: Wash the surface with a mild detergent and water. Collect all wash water as hazardous waste.

  • Disposal: Place all cleanup materials into a heavy-duty plastic bag and label as hazardous waste.

Regulatory Compliance (US Focus)

Compliance is non-negotiable. While specific codes vary by region, the following EPA/RCRA frameworks generally apply to this class of compounds.

  • RCRA Classification:

    • This compound is not explicitly listed on the P-list or U-list.

    • However, it must be characterized by the generator. It typically falls under Characteristic Hazardous Waste due to toxicity.

    • Waste Code: If the waste exhibits ignitability (due to solvent) use D001 . If it tests positive for reactivity (cyanide generation), it could be D003 , though unlikely for this stable salt. Most facilities classify it as Non-specific Organic Hazardous Waste .

  • DOT Shipping (if transporting):

    • Proper Shipping Name: Nitriles, solid, toxic, n.o.s. (4-Aminothiophene-2-carbonitrile hydrochloride).

    • UN Number: UN 3439 (or UN 2811 for Toxic Solid, Organic, n.o.s.).

    • Hazard Class: 6.1 (Toxic).

    • Packing Group: III.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2776269, 4-Aminothiophene-2-carbonitrile. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification. EPA.gov. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011.[3] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-Aminothiophene-2-carbonitrile hydrochloride

This guide serves as an authoritative operational manual for the safe handling, logistical management, and disposal of 4-Aminothiophene-2-carbonitrile hydrochloride . It is designed for researchers and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative operational manual for the safe handling, logistical management, and disposal of 4-Aminothiophene-2-carbonitrile hydrochloride . It is designed for researchers and drug development professionals requiring immediate, actionable technical data without redundant pleasantries.

Chemical Profile & Hazard Logic

Understanding the molecular architecture of this compound is the first step in effective risk mitigation.

  • Compound Name: 4-Aminothiophene-2-carbonitrile hydrochloride[1]

  • CAS Number (HCl salt): 73781-73-4[1]

  • CAS Number (Free base): 73781-74-5[2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 160.62 g/mol (Salt form)

Mechanistic Hazard Assessment

The safety profile of this compound is dictated by three structural features:

  • The Thiophene Ring: Thiophenes are electron-rich heterocycles. While stable, they often carry a distinct, penetrating sulfurous odor ("stench") that can cause olfactory fatigue.

  • The Nitrile Group (-CN): Located at the C2 position, this group is generally stable but poses a theoretical risk of cyanide release if subjected to strong acids or metabolic breakdown. It acts as an electron-withdrawing group, increasing the acidity of the ring protons.

  • The Amine Hydrochloride (-NH2·HCl): This moiety renders the compound a hygroscopic solid . As a hydrochloride salt, it is prone to forming fine, acidic dust that is highly irritating to mucous membranes (eyes, respiratory tract). Upon contact with moisture (sweat, tears), it hydrolyzes to release hydrochloric acid, causing immediate chemical burns.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for handling thiophene salts due to the risk of fine particulate dispersion and potential dermal absorption.

Zone Required Equipment Technical Rationale (Causality)
Respiratory N95 or P100 Respirator (Minimum)The HCl salt forms micron-sized dust particles during weighing. Inhalation causes immediate bronchial irritation and potential sensitization.
Ocular Chemical Splash Goggles (Not Safety Glasses)Fine acidic powders can bypass the side-gaps of standard glasses. Contact with the eye's moisture creates concentrated HCl, leading to corneal damage.
Dermal (Hand) Double Nitrile Gloves (0.11 mm min. thickness)Thiophenes can permeate thin latex. Double gloving provides a "breakthrough time" buffer. Change outer gloves immediately upon contamination.
Dermal (Body) Tyvek® Lab Coat or ApronCotton coats absorb and retain sulfurous odors and chemical dust. Tyvek sheds particulates and prevents "take-home" contamination.
Engineering Fume Hood (Face Velocity > 100 fpm) Mandatory. Never handle this compound on an open bench. The fume hood captures both the dust and the sulfurous odor.

Operational Protocol: Handling & Synthesis Setup

Phase A: Preparation & Weighing

Objective: Transfer solid without generating airborne dust or contaminating the balance area.

  • Static Control: Use an antistatic gun or ionizer bar inside the fume hood before opening the vial. HCl salts are prone to static charge, causing the powder to "jump" and disperse.

  • Taring: Tare the receiving vessel (e.g., round-bottom flask) before adding the solid. Do not use weighing paper; use a weighing boat or funnel to minimize transfer steps.

  • Transfer:

    • Open the source container only inside the fume hood.

    • Use a stainless steel spatula (avoid plastic, which can generate static).

    • Immediately recap the source container.

Phase B: Solubilization & Reaction

Objective: Dissolve the salt safely while managing exotherms.

  • Solvent Choice: The compound is likely soluble in polar aprotic solvents (DMSO, DMF) or alcohols (Methanol).

  • Neutralization (If Free-Basing):

    • Note: If your protocol requires the free base, you will likely treat the HCl salt with a base (e.g., Triethylamine or Carbonate).

    • Caution: This neutralization is exothermic. Add the base slowly at 0°C.

    • Observation: As the HCl is neutralized, the solubility may change, potentially precipitating the free amine or inorganic salts.

Phase C: Odor Management (Critical)

Thiophene derivatives have low odor thresholds.

  • Trap Setup: If heating the reaction, vent the condenser through a bleach scrubber (sodium hypochlorite solution). The bleach oxidizes the sulfur compounds, neutralizing the stench before it enters the exhaust system.

  • Glassware Cleaning: Do not wash glassware in the open sink immediately. Soak all contaminated glass in a 10% Bleach bath inside the hood for 1 hour to oxidize residues.

Workflow Visualization

The following diagram outlines the logical decision tree for handling this compound, ensuring safety checkpoints are met.

HandlingProtocol cluster_safety Safety Checkpoints Start Start: 4-Aminothiophene-2-CN HCl CheckPPE Verify PPE: Double Nitrile, Goggles, Fume Hood Start->CheckPPE Weighing Weighing Procedure: Use Antistatic Gun Avoid Weighing Paper CheckPPE->Weighing Safe Solubilization Solubilization: Dissolve in DMSO/MeOH (Exothermic Potential) Weighing->Solubilization Reaction Reaction Setup: Vent to Bleach Scrubber Solubilization->Reaction Cleanup Decontamination: Soak Glassware in 10% Bleach Reaction->Cleanup Disposal Disposal: Segregate as Halogenated/Sulfur Waste Cleanup->Disposal

Figure 1: Operational workflow for handling 4-Aminothiophene-2-carbonitrile HCl, emphasizing the critical decontamination step.

Waste & Disposal Strategy

Improper disposal of thiophenes can lead to environmental fines and laboratory evacuations due to odor leaks.

Disposal Categories
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged in a sealed Ziploc bag before being placed in the solid hazardous waste drum. Label as "Toxic Solid - Thiophene Derivative".

  • Liquid Waste:

    • Do NOT mix with strong oxidizers (Nitric acid) in the waste stream, as this can generate violent reactions or toxic gases.

    • Segregate into "Halogenated Organic Waste" containers (due to the HCl/Chloride content).

    • pH Adjustment: Ensure the waste stream is not extremely acidic. If necessary, neutralize to pH 6-8 before capping the waste bottle to prevent pressure buildup from off-gassing.

Spill Response Plan
  • Minor Spill (< 1g):

    • Cover with a spill pad or vermiculite.

    • Wipe area with 10% bleach solution (to oxidize odor).

    • Clean again with soap and water.

  • Major Spill (> 1g):

    • Evacuate the immediate area (due to dust hazard).

    • Don a full-face respirator.

    • Use a HEPA vacuum or wet-wipe method (do not dry sweep).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12220302, 4-Aminothiophene-2-carbonitrile. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminothiophene-2-carbonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Aminothiophene-2-carbonitrile hydrochloride
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